Kaempferide
Description
This compound has been reported in Nothofagus nervosa, Phyllanthus virgatus, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFSKOYWJBQGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034155 | |
| Record name | Kaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-54-3 | |
| Record name | Kaempferide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KAEMPFERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508XL61MPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kaempferide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 229 °C | |
| Record name | Kaempferide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Kaempferide: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferide, an O-methylated natural flavonol, has emerged as a potent anti-cancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes targeted by this compound in various cancer models. The core of its anti-neoplastic activity lies in its ability to induce apoptosis and cell cycle arrest, primarily through the generation of reactive oxygen species (ROS). This ROS production serves as a pivotal event, triggering the modulation of several critical signaling cascades, including the MAPK, PI3K/Akt, NF-κB, and STAT3 pathways. By summarizing key quantitative data, detailing experimental methodologies, and visually mapping the intricate signaling networks, this document aims to serve as a comprehensive resource for professionals engaged in oncology research and drug development.
Core Anti-Cancer Mechanisms
This compound exerts its cytotoxic effects on cancer cells through several well-defined mechanisms, leading to the suppression of tumor growth and proliferation.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis. In various cancer cell lines, including cervical and pancreatic cancer, this compound treatment leads to the activation of key apoptotic proteins.[1][2] This is characterized by the increased cleavage of executioner proteins such as caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2][3] The apoptotic induction is often mediated by the generation of intracellular ROS, which in turn modulates downstream signaling pathways to initiate cell death.[3][4]
Induction of Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases. In human lung cancer A549 cells, it causes arrest in the G0/G1 phase.[4] This is achieved by downregulating the expression of key cell cycle proteins, including phosphorylated AKT (p-AKT), cyclin D1, and cyclin-dependent kinase 2 (CDK2).[4] In other cancer models, such as hepatocellular carcinoma, this compound has been shown to induce S phase arrest.[3]
Induction of Paraptosis
In addition to apoptosis, this compound has been identified as a promoter of paraptosis, a non-apoptotic form of programmed cell death, particularly in pancreatic cancer cells.[2][5] This is characterized by the downregulation of Alix, an inhibitor of paraptosis, and the increased expression of transcription factors CHOP and ATF4, which promote this cell death pathway.[2][5] This unique mechanism highlights its potential to overcome apoptosis resistance in certain tumors.
Inhibition of Metastasis
This compound has also demonstrated the ability to limit the migration of cancer cells. It achieves this by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cell motility and the epithelial-mesenchymal transition (EMT).[3]
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are not the result of a single action but rather the modulation of a complex network of intracellular signaling pathways.
Central Role of Reactive Oxygen Species (ROS)
A recurring and central theme in this compound's mechanism is the enhancement of intracellular ROS accumulation.[3][4] This oxidative stress acts as an upstream trigger, initiating downstream signaling events that lead to apoptosis and cell cycle arrest. The critical role of ROS is confirmed by experiments where the use of a ROS inhibitor, N-acetyl-l-cysteine, reverses the this compound-induced effects, including apoptosis and cell cycle inhibition.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway frequently overactive in cancer. This compound effectively inhibits this pathway by decreasing the phosphorylation level of Akt, without affecting its total protein amount.[6] This inhibition is direct and does not appear to involve upstream kinases like PDK1.[6] The downregulation of p-Akt contributes significantly to G0/G1 cell cycle arrest and the sensitization of cancer cells to chemotherapeutic agents.[4][6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound differentially regulates members of the MAPK family to promote apoptosis. It increases the phosphorylation of pro-apoptotic kinases c-Jun N-terminal kinase (JNK) and p38, while decreasing the phosphorylation of the pro-survival kinase extracellular signal-regulated kinase (ERK).[3][4] This strategic modulation shifts the cellular balance towards apoptosis. The effects can be blocked by specific MAPK inhibitors, confirming the pathway's role in this compound-induced cytotoxicity.[3]
NF-κB and STAT3 Signaling Pathways
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that promote cancer cell proliferation, survival, and inflammation. This compound treatment leads to the inhibition of both pathways. It decreases the expression of NF-κB and phosphorylated STAT3 (p-STAT3), contributing to its overall anti-cancer effect.[3][4] In pancreatic cancer, the inhibition of STAT3 is mediated through the upregulation of SHP-1, a protein tyrosine phosphatase.[2]
Quantitative Efficacy Data
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation(s) |
| HeLa | Cervical Cancer | 16 | Not Specified | [1] |
| A549 | Lung Cancer | 22.5 ± 1.35 | 24 hours | [7] |
| H23 | Lung Cancer | 26.2 ± 1.4 | 24 hours | [7] |
| H460 | Lung Cancer | 29.1 ± 1.5 | 24 hours | [7] |
| HepG2 | Liver Cancer | 25 | Not Specified | [3] |
| Huh7 | Liver Cancer | 18 | Not Specified | [3] |
| N1S1 | Liver Cancer | 20 | Not Specified | [3] |
| PANC-1 | Pancreatic Cancer | 78.75 | 48 hours | [8] |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | 48 hours | [8] |
Detailed Experimental Protocols
The following sections outline the standard methodologies used to investigate the mechanisms of action of this compound.
Cell Viability Assessment (CCK-8 Assay)
This assay is used to determine the cytotoxic effect of this compound on cancer cells.
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Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a series of concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48 hours).
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Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Culture & Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways.
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Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
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Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-caspase-3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising natural compound that combats cancer through a sophisticated and interconnected network of molecular mechanisms. Its ability to induce ROS production places it as a central regulator of multiple downstream pathways, including the PI3K/Akt, MAPK, NF-κB, and STAT3 signaling cascades. The consequent induction of apoptosis, paraptosis, and cell cycle arrest, combined with its anti-migratory effects, underscores its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further research into its clinical applicability and for the design of next-generation oncology drugs.
References
- 1. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound triggers apoptosis and paraptosis in pancreatic tumor cells by modulating the ROS production, SHP-1 expression, and the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferide Signaling Pathways in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying kaempferide-induced apoptosis. This compound, a natural O-methylated flavonol, has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. This document outlines the core signaling pathways modulated by this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the molecular cascades involved.
Core Signaling Pathways Modulated by this compound in Apoptosis
This compound orchestrates apoptosis through a multi-pronged approach, primarily by inducing reactive oxygen species (ROS) generation and modulating key signaling cascades, including the PI3K/Akt and MAPK pathways. These actions converge on the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent programmed cell death.
Role of Reactive Oxygen Species (ROS)
A primary mechanism of this compound's pro-apoptotic activity is the induction of intracellular ROS.[1] This elevation in ROS acts as a critical second messenger, triggering downstream signaling events that promote apoptosis.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] By decreasing the phosphorylation of Akt, this compound downregulates anti-apoptotic signals, thereby sensitizing cancer cells to apoptosis.[2][3]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes JNK, p38, and ERK, is another key target of this compound. Studies have shown that this compound can differentially modulate the phosphorylation of these kinases to promote apoptosis.[4] Specifically, activation of the pro-apoptotic JNK and p38 pathways, coupled with the inhibition of the pro-survival ERK pathway, contributes to its anticancer effects.
Regulation of the Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is a crucial determinant of cell fate. This compound treatment has been observed to increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[5][6][7]
Caspase Activation
The signaling cascades initiated by this compound ultimately converge on the activation of caspases, the executioners of apoptosis. This compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][8][9][10]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative data from various studies investigating the pro-apoptotic effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| PC-3 | Prostate Cancer | 16.9 | Not Specified |
| A549 | Lung Cancer | 787.9 | Not Specified |
| HeLa | Cervical Cancer | 88 | Not Specified |
| HUH-7 | Liver Cancer | 562.2 | Not Specified |
| NCI-H295R | Adrenal Gland Cancer | 182.4 | Not Specified |
| PNT1A | Healthy Epithelial Cells | 206.4 | Not Specified |
Data compiled from a study by Karakurt et al.[5]
Table 2: Effect of this compound on the Expression and Phosphorylation of Key Signaling Proteins
| Protein | Cell Line | Treatment | Fold Change/Effect |
| p-Akt | A549 | 10 µM this compound (2h) | Decreased |
| Bax | PC-3 | Not Specified | 2.63-fold increase |
| Bcl-2 | PC-3 | Not Specified | 87% decrease |
| p-p38 MAPK | C2C12 | 24h this compound | Increased |
| p-JNK | C2C12 | 24h this compound | Increased |
| p-ERK | C2C12 | 24h this compound | Increased |
| p-PI3K | C2C12 | 24h this compound | Increased |
Data compiled from studies by Karakurt et al. and others.[2][4][5]
Table 3: this compound-Induced Caspase Activation
| Caspase | Cell Line | Treatment | Fold Change in Activity |
| Caspase-3 | PC-3 | Not Specified | Increased |
| Caspase-9 | PC-3 | Not Specified | Increased |
| Caspase-12 | PC-3 | Not Specified | Increased |
Data compiled from a study by Karakurt et al.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Structural Nuances of Kaempferide Derivatives: A Deep Dive into Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Kaempferide, a natural O-methylated flavonol, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The strategic modification of the this compound core has led to the development of numerous derivatives with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antiproliferative and enzyme inhibitory effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.
I. Antiproliferative Activity of this compound Derivatives
The anticancer potential of this compound and its derivatives has been extensively investigated against various cancer cell lines. A significant body of work has focused on the synthesis of Mannich base derivatives, which involves the aminomethylation of the flavonoid core. These modifications have been shown to significantly impact the cytotoxic activity.
Quantitative Analysis of Antiproliferative Activity
A study by Nguyen et al. (2015) systematically synthesized a series of this compound Mannich base derivatives and evaluated their antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), HCC1954 (breast cancer), and SK-OV-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, providing a clear quantitative comparison of the cytotoxic potency of these compounds.[1]
| Compound | Derivative | HeLa IC50 (µM) | HCC1954 IC50 (µM) | SK-OV-3 IC50 (µM) |
| 1 | This compound | 28.24 ± 2.15 | 36.27 ± 3.26 | 39.80 ± 2.51 |
| 2 | 6,8-Bis(dimethylaminomethyl)this compound | 18.52 ± 1.28 | 25.14 ± 2.11 | 12.48 ± 1.09 |
| 3 | 6,8-Bis(diethylaminomethyl)this compound | 35.71 ± 2.89 | 42.18 ± 3.54 | 18.50 ± 1.62 |
| 4 | 6,8-Bis(dipropylaminomethyl)this compound | 41.25 ± 3.15 | 48.72 ± 4.01 | 21.27 ± 1.88 |
| 5 | 6,8-Bis(pyrrolidin-1-ylmethyl)this compound | 12.47 ± 1.03 | 8.82 ± 0.76 | 9.24 ± 0.81 |
| 6 | 6,8-Bis(piperidin-1-ylmethyl)this compound | 14.83 ± 1.16 | 9.57 ± 0.83 | 7.67 ± 0.65 |
| 7 | 6,8-Bis(morpholin-4-ylmethyl)this compound | 21.36 ± 1.74 | 18.43 ± 1.52 | 15.28 ± 1.33 |
| 8 | 6,8-Bis(4-methylpiperazin-1-ylmethyl)this compound | 16.91 ± 1.35 | 11.25 ± 0.98 | 10.83 ± 0.95 |
| 9 | 6,8-Bis(4-phenylpiperazin-1-ylmethyl)this compound | 19.72 ± 1.63 | 14.97 ± 1.27 | 13.41 ± 1.17 |
| 10 | 6,8-Bis(4-benzylpiperazin-1-ylmethyl)this compound | 15.28 ± 1.21 | 10.13 ± 0.89 | 8.95 ± 0.78 |
| cis-Platin | (Positive Control) | 41.25 | 29.68 | 21.27 |
Structure-Activity Relationship Insights:
-
The introduction of aminomethyl groups at the C-6 and C-8 positions of the A-ring generally enhances the antiproliferative activity compared to the parent this compound.
-
Cyclic secondary amines, such as pyrrolidine (B122466) (compound 5 ) and piperidine (B6355638) (compound 6 ), incorporated into the Mannich base derivatives, tend to exhibit the most potent cytotoxic effects across all three cell lines.
-
The nature of the substituent on the piperazine (B1678402) ring also influences activity, with benzyl (B1604629) (compound 10 ) and methyl (compound 8 ) substitutions showing strong potency.
II. Enzyme Inhibitory Activity of this compound Derivatives
This compound and its derivatives are known to inhibit various enzymes implicated in disease pathogenesis. This section focuses on their inhibitory effects on xanthine (B1682287) oxidase and α-glucosidase, two key targets in the management of hyperuricemia and type 2 diabetes, respectively.
Quantitative Analysis of Enzyme Inhibition
The following table summarizes the inhibitory activities of kaempferol (B1673270) (a closely related flavonol) and its derivatives against xanthine oxidase and α-glucosidase.
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Kᵢ (µM) |
| Kaempferol | Xanthine Oxidase | Competitive | 2.5[2] | 6.77 ± 1.02[3] |
| This compound | α-Glucosidase | Mixed-type | 55.35 ± 0.27[4] | - |
| Kaempferol | α-Glucosidase | Mixed-type | 11.6 ± 0.4[5][6][7] | - |
| Acarbose (Control) | α-Glucosidase | - | 414.08 ± 10.73[4] | - |
Structure-Activity Relationship Insights:
-
Kaempferol demonstrates potent competitive inhibition of xanthine oxidase. The presence of hydroxyl groups at C-5 and C-7, along with the C2-C3 double bond, are considered crucial for this activity.[2]
-
Both this compound and kaempferol exhibit a mixed-type inhibition of α-glucosidase, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[4][5][6][7]
-
Kaempferol shows significantly stronger inhibition of α-glucosidase compared to the standard drug acarbose.[5][6][7]
III. Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound and its derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8][9]
References
- 1. Synthesis of this compound Mannich base derivatives and their antiproliferative activity on three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the inhibition mechanism of α-glucosidase by this compound: Enzyme kinetic, multi-spectroscopy and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Inhibitory kinetics and mechanism of kaempferol on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferide In Vivo Pharmacokinetics and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferide, a natural 4'-O-methylated flavonoid, has garnered interest for its potential pharmacological activities. Understanding its behavior within a biological system is paramount for the development of this compound as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the in vivo pharmacokinetics and metabolism of this compound. While direct and extensive studies on this compound are limited, this document synthesizes available data and provides insights based on the well-studied, structurally similar flavonoid, kaempferol (B1673270). This guide includes quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to serve as a valuable resource for the scientific community.
Pharmacokinetics
The in vivo pharmacokinetic profile of this compound has been investigated in rats, primarily after oral and intravenous administrations. The data suggests that this compound's systemic exposure is influenced by its route of administration and formulation.
Oral Administration
Following oral administration, particularly as part of a plant extract, this compound is absorbed, and its concentration in plasma can be quantified. A study involving the oral administration of Sedum sarmentosum Bunge extract to rats provided the following pharmacokinetic parameters for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration of a Sedum sarmentosum Bunge Extract
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.50 ± 0.00 |
| Cmax (ng/mL) | Not Reported |
| AUC(0–24) (ng·h/mL) | 195.88 ± 9.55 |
Data extracted from a study on the simultaneous determination of this compound, kaempferol, and isorhamnetin (B1672294) in rat plasma[1][2].
The rapid Tmax suggests a relatively fast absorption from the gastrointestinal tract. However, the overall exposure, as indicated by the AUC, should be considered in the context of the specific extract and dosage used in the study.
Intravenous Administration
While a specific study developed a UPLC method for a pharmacokinetic study of intravenously administered this compound in rats, the quantitative parameters from this study are not publicly available[3][4]. Intravenous administration studies are crucial for determining the absolute bioavailability and intrinsic clearance of a compound. The lack of this data for this compound represents a significant knowledge gap.
Metabolism
Direct in vivo metabolic studies on this compound are not extensively reported in the literature. However, based on the known metabolic pathways of its parent compound, kaempferol, and other O-methylated flavonoids, a putative metabolic pathway for this compound can be proposed. The primary metabolic transformations are expected to be Phase I demethylation and Phase II conjugation reactions (glucuronidation and sulfation).
Proposed Metabolic Pathway of this compound
The 4'-O-methyl group of this compound is a likely site for enzymatic demethylation, yielding kaempferol. Both this compound and its demethylated metabolite, kaempferol, possess hydroxyl groups that are susceptible to conjugation with glucuronic acid and sulfate, facilitating their excretion.
Experimental Protocols
Accurate and validated analytical methods are essential for pharmacokinetic and metabolism studies. Below are summaries of key experimental protocols used for the in vivo analysis of this compound.
Animal Models and Dosing
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of flavonoids[5].
-
Oral Administration: For oral studies, this compound, often as part of a plant extract, is administered via oral gavage[1][2].
-
Intravenous Administration: For intravenous studies, this compound is dissolved in a suitable vehicle and administered via injection into a tail vein[3][4].
Sample Collection and Preparation
-
Blood Sampling: Blood samples are typically collected at predetermined time points from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation[1][2].
-
Sample Preparation (Liquid-Liquid Extraction): A common method for extracting this compound from plasma involves liquid-liquid extraction with a solvent like ethyl acetate. An internal standard (e.g., diazepam) is added to the plasma sample, followed by the extraction solvent. The mixture is vortexed and centrifuged, and the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis[3][4].
Analytical Methods
A validated UPLC method has been developed for the quantification of this compound in rat plasma[3][4].
Table 2: UPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase | Water : Acetonitrile : 0.1% Trifluoroacetic Acid (35:45:20, v/v/v) |
| Flow Rate | 0.30 mL/min |
| Detection | UV at 366 nm |
| Run Time | 2.0 minutes |
| Linearity Range | 25–1000 ng/mL |
| LLOQ | 25 ng/mL |
For higher sensitivity and selectivity, a UHPLC-MS/MS method has been employed for the simultaneous determination of this compound and other flavonoids in rat plasma[1][2].
Table 3: UHPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | Waters Symmetry C18 (50 mm × 2.1 mm, 3.5 μm) |
| Mobile Phase | Methanol : 5 mM Ammonium Acetate (75:25, v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 299.0 → 284.0 |
| Linearity Range | 0.1–400 ng/mL |
| LLOQ | 0.1 ng/mL |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for conducting a pharmacokinetic study and the logical relationship in analytical method development.
Conclusion and Future Directions
The current body of research provides a foundational understanding of this compound's pharmacokinetics and metabolism in vivo. The available data indicates rapid absorption after oral administration, with validated UPLC and UHPLC-MS/MS methods for its quantification in biological matrices. However, there are significant gaps in our knowledge.
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies following both intravenous and a range of oral doses of pure this compound to determine its absolute bioavailability, dose linearity, and key parameters such as clearance and volume of distribution.
-
Metabolite Identification and Profiling: In-depth in vivo metabolism studies are crucial to definitively identify the metabolites of this compound, quantify their formation, and understand their pharmacokinetic profiles.
-
Tissue Distribution: Investigating the distribution of this compound and its metabolites into various tissues to understand its potential sites of action and accumulation.
-
Excretion Studies: Characterizing the routes and extent of excretion of this compound and its metabolites in urine and feces.
Addressing these research areas will provide a more complete picture of this compound's disposition in the body, which is essential for its further development as a potential therapeutic agent.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Determination and pharmacokinetic study of this compound in rat plasma by UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination and pharmacokinetic study of this compound in rat plasma by UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of Kaempferide in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide (4'-O-methylkaempferol), a natural O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As with many promising bioactive compounds, a thorough understanding of its physicochemical properties is paramount for advancing its research and development as a potential therapeutic agent. Dimethyl sulfoxide (B87167) (DMSO) is a widely utilized solvent in preclinical research due to its exceptional ability to dissolve a broad spectrum of compounds. This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, offering valuable data and detailed experimental protocols to support researchers in their endeavors.
Data Presentation
Solubility of this compound in DMSO
The solubility of a compound is a critical parameter that influences its biological activity and the design of in vitro and in vivo experiments. The following table summarizes the available quantitative data on the solubility of this compound and the related compound kaempferol (B1673270) in DMSO.
| Compound | Solvent | Temperature | Solubility | Molar Concentration |
| This compound | DMSO | 25°C | 60 mg/mL[1][2] | 199.82 mM[1][2] |
| Kaempferol | DMSO | Not Specified | >12.3 mg/mL[3] | >42.9 mM |
| Kaempferol | DMSO | Not Specified | ~10 mg/mL[4] | ~34.9 mM |
Note: Kaempferol is a closely related flavonoid, and its solubility data is provided for comparative purposes.
Stability of this compound in DMSO
Ensuring the stability of a compound in its solvent is crucial for obtaining reliable and reproducible experimental results. The stability of this compound in DMSO is influenced by storage conditions such as temperature and light exposure.
| Compound | Solvent | Storage Temperature | Duration | Stability |
| This compound | DMSO | -20°C | Up to 3 months | Stock solutions are stable[5] |
| This compound | DMSO | -20°C | 1 year (in solvent) | Recommended storage[1] |
| This compound | DMSO | -80°C | 1 year (in solvent) | Recommended storage[2] |
| General Flavonoids | DMSO | Room Temperature | Extended periods | Potential for degradation |
| General Flavonoids | Solution | Acidic to Neutral pH | Not Specified | Generally more stable |
| General Flavonoids | Solution | Alkaline pH | Not Specified | Can accelerate oxidation and degradation |
| General Flavonoids | Solution | Light Exposure | Not Specified | Sensitive to photodegradation |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a method for determining the equilibrium solubility of this compound in DMSO using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable modifier for mobile phase)
-
Volumetric flasks
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
2. Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with DMSO to create a series of calibration standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Solubility Measurement:
-
Add an excess amount of this compound to a known volume of DMSO in a microcentrifuge tube.
-
Tightly cap the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the calibration curve.
4. HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Prepare a mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).
-
Inject the prepared calibration standards and the diluted sample solution into the HPLC system.
-
Monitor the elution of this compound at its maximum absorbance wavelength (λmax).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility of this compound in DMSO by accounting for the dilution factor.
Protocol for Stability Testing of this compound in DMSO
This protocol describes a method to assess the stability of this compound in DMSO under different storage conditions using HPLC-UV.
1. Materials and Reagents:
-
This compound stock solution in DMSO (of known concentration)
-
Amber and clear glass vials
-
HPLC system with UV detector
-
Controlled temperature chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)
-
Light source for photostability testing (optional)
2. Sample Preparation and Storage:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber and clear glass vials.
-
Store the vials under different conditions:
-
Room temperature (e.g., 25°C) with and without light exposure.
-
Refrigerated (e.g., 4°C).
-
Frozen (e.g., -20°C).
-
3. Stability Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC-UV as described in the solubility protocol.
-
Compare the peak area of this compound in the stored samples to the peak area of the initial sample (time 0).
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
Mandatory Visualization
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound in DMSO.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation.
1. MAPK/STAT3/NF-κB Signaling Pathway
This compound can induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6]
Caption: this compound's inhibitory effect on the MAPK/STAT3/NF-κB pathway, leading to apoptosis.
2. PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is crucial for cell survival and proliferation. Kaempferol, a related flavonoid, has been shown to inhibit this pathway, leading to apoptotic effects in cancer cells.[7] this compound is also known to mediate its effects through the AKT pathway.[6]
Caption: Inhibition of the PI3K/AKT pathway by this compound, promoting apoptosis.
3. FoxO1/β-catenin Signaling Pathway
This compound has been found to promote osteogenesis by enhancing antioxidant capacity through the Forkhead box protein O1 (FoxO1)/β-catenin signaling pathway.[8]
Caption: this compound promotes osteogenesis via the FoxO1/β-catenin signaling pathway.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleck.co.jp [selleck.co.jp]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferide: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural O-methylated flavonol, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of the widely studied kaempferol, this compound exhibits unique properties that make it a compelling candidate for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data has been summarized for comparative analysis, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Natural Sources of this compound
This compound is found in various medicinal plants, with notable concentrations in species belonging to the Zingiberaceae family. Key botanical sources include:
-
Alpinia officinarum (Lesser Galangal): The rhizomes of this plant are a well-documented source of this compound.[1][2][3]
-
Kaempferia galanga (Aromatic Ginger): The rhizomes of this plant also contain significant amounts of this compound.[4][5]
-
Chromolaena odorata (Siam Weed): The leaves of this plant have been shown to contain this compound among other flavonoids.[6][7][8]
-
Agrimonia eupatoria (Agrimony): This herb is another identified source of this compound.
-
Propolis: This resinous mixture produced by honeybees from various plant sources can also contain this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques to achieve high purity.
Data on this compound Isolation and Quantification
| Plant Source | Part Used | Extraction Solvent | Isolation Method | Purity | Yield/Content | Reference |
| Alpinia officinarum | Rhizomes | Methanol (B129727) | Preparative HPLC | 99.7% | Not Specified | [1] |
| Alpinia officinarum | Rhizomes | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 98.5% | Not Specified | [1] |
| Chromolaena odorata | Leaves | Dichloromethane | Silica (B1680970) Gel Column Chromatography | Not Specified | IC50: 16 μM (HeLa cells) | [6][7] |
| Azadirachta indica | Leaves | Not Specified | RP-HPLC | 89.23% | Not Specified | [9][10] |
| Moringa oleifera | Leaves | 0.10 M Hydrochloric Acid | RP-HPLC | Not Specified | 133 mg/kg | [11] |
Experimental Protocols
1. General Extraction Protocol
A common initial step for extracting this compound from plant material involves maceration or reflux with an organic solvent.
-
Materials: Dried and powdered plant material (e.g., rhizomes of Alpinia officinarum), methanol or ethanol.
-
Procedure:
-
The powdered plant material is submerged in the solvent (e.g., 95% methanol) at a specific ratio (e.g., 1:5 w/v).
-
The mixture is either left to macerate at room temperature for an extended period (e.g., 48 hours) or refluxed at an elevated temperature for a shorter duration.
-
The extract is then filtered to remove solid plant debris.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
2. Purification by Column Chromatography
Column chromatography is a fundamental technique for the separation of this compound from the crude extract.
-
Stationary Phase: Silica gel (60-120 mesh) or Sephadex LH-20 are commonly used.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically employed. For silica gel chromatography, a common mobile phase starts with a non-polar solvent like hexane (B92381) and gradually introduces a more polar solvent like ethyl acetate (B1210297) or methanol. For instance, a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1) can be used.
-
Procedure:
-
The column is packed with the stationary phase slurried in the initial mobile phase.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The mobile phase is passed through the column, and fractions are collected at regular intervals.
-
The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) are combined and concentrated.
-
3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is often the final purification step.[1]
-
Column: A reversed-phase column, such as a Venusil XBP-C18 (250 mm × 21 mm, 5.0 μm), is suitable.[1]
-
Mobile Phase: A mixture of methanol and an aqueous solution (e.g., 0.6% acetic acid) is often used in an isocratic or gradient elution mode. A typical mobile phase could be methanol:0.6% acetic acid (58:42, v/v).[1]
-
Flow Rate: A flow rate of around 7.0 mL/min is common for preparative columns.[1]
-
Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 360 nm) is used to monitor the elution.[1]
-
Procedure:
-
The partially purified this compound fraction from column chromatography is dissolved in the mobile phase.
-
The solution is injected onto the preparative HPLC system.
-
The peak corresponding to this compound is collected.
-
The solvent is evaporated to yield the purified compound.
-
Experimental Workflow and Signaling Pathways
This compound Isolation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
Kaempferide Analytical Standards: An In-depth Technical Guide to Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of kaempferide analytical standards, focusing on the critical aspect of purity assessment. Accurate determination of purity is paramount for reliable scientific research and the development of safe and effective pharmaceuticals. This document details the physicochemical properties of this compound, outlines established analytical methodologies for purity determination, and provides in-depth experimental protocols.
Introduction to this compound and its Analytical Standards
This compound (3,5,7-Trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavonol found in various plants, including Kaempferia galanga (aromatic ginger).[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, antioxidant, antibacterial, and antitumor properties.
Analytical standards of this compound are essential for the accurate quantification of this compound in various matrices, such as plant extracts, traditional Chinese medicine formulations, and biological samples.[2] These standards are highly purified and well-characterized materials used as a reference point for analytical measurements. Commercial this compound analytical standards are typically available with a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for ensuring the stability and proper handling of analytical standards.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | |
| Molecular Weight | 300.26 g/mol | |
| CAS Number | 491-54-3 | |
| Appearance | Solid | |
| Melting Point | 227 - 229 °C | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | |
| InChI Key | SQFSKOYWJBQGKQ-UHFFFAOYSA-N | [2] |
Purity Assessment Methodologies
A multi-technique approach is often employed for the comprehensive purity assessment of this compound analytical standards. This typically involves a primary chromatographic method for quantitative purity determination, supplemented by spectroscopic techniques for identity confirmation and the characterization of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is the primary technique for determining the purity of this compound analytical standards. Reversed-phase HPLC with UV detection is the most common approach.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid or acetic acid to improve peak shape.
-
Example Isocratic Method: Acetonitrile:Water with 0.1% formic acid (50:50, v/v).
-
Example Gradient Method: A gradient of acetonitrile (B) and water with 0.1% formic acid (A). For instance, starting with 10% B, increasing to 50% B over 20 minutes.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound exhibits strong absorbance at approximately 267 nm and 368 nm. The specific wavelength should be optimized for sensitivity and selectivity.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for improved reproducibility.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Further dilute to a working concentration appropriate for the sensitivity of the instrument.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is typically calculated using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Table of HPLC Method Parameters:
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | Methanol: 0.025 M Phosphate Buffer, pH 2.4 (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 368 nm | 370 nm |
| Temperature | 35°C | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
LC-MS/MS is a powerful tool for the identification and characterization of impurities in this compound standards, even at trace levels. It provides molecular weight and structural information, which is crucial for identifying unknown peaks observed in the HPLC chromatogram.
Experimental Protocol: LC-MS/MS Impurity Profiling
-
Instrumentation: An LC system coupled to a mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode is often effective for flavonoids.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range. Product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent ions for structural elucidation.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₆H₁₂O₆, MW = 300.26) will be observed. Impurities will have different m/z values. Fragmentation patterns are then used to propose the structures of the impurities.
Potential Impurities in this compound Analytical Standards:
Based on the biosynthetic pathway of this compound, potential impurities are likely to be structurally related flavonoids. This compound is formed by the O-methylation of kaempferol (B1673270).[1] Therefore, kaempferol is a primary expected impurity.
| Potential Impurity | Molecular Formula | Molecular Weight | Rationale |
| Kaempferol | C₁₅H₁₀O₆ | 286.24 | Precursor in the biosynthesis of this compound.[1] |
| Isorhamnetin | C₁₆H₁₂O₇ | 316.26 | Another common methylated flavonoid, structurally similar. |
| Quercetin | C₁₅H₁₀O₇ | 302.24 | A common flavonoid often co-occurring with kaempferol. |
| Dihydrokaempferol | C₁₅H₁₂O₆ | 288.25 | An intermediate in the biosynthesis of kaempferol. |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: ¹H-qNMR Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.
-
Internal Standard (IS): A highly pure and stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals. For this compound, suitable internal standards could include:
-
Maleic Anhydride: Simple singlet in a relatively clear region of the spectrum.
-
1,3,5-Trimethoxybenzene: Sharp singlet in the aromatic region.
-
Dimethyl sulfone (DMSO₂): A sharp singlet at around 3.1 ppm in DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and the chosen internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons. This is critical for accurate quantification and should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time (aq): Long enough to ensure high digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (w/w %) = (Iₖ / Iₛ) * (Nₛ / Nₖ) * (MWₖ / MWₛ) * (mₛ / mₖ) * Pₛ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
k = this compound
-
s = Internal Standard
-
Visualization of Workflows
Qualification of a this compound Analytical Standard
Caption: Workflow for the qualification of a this compound analytical standard.
HPLC-Based Purity Assessment Workflow
Caption: A typical workflow for HPLC-based purity assessment of this compound.
Multi-Technique Approach for Comprehensive Purity Analysis
Caption: A multi-technique approach for comprehensive purity analysis of this compound.
Conclusion
The accurate assessment of the purity of this compound analytical standards is a critical prerequisite for reliable research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to not only quantify the purity but also to identify and characterize potential impurities. The detailed methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their analytical data when working with this compound.
References
Kaempferide: A Technical Guide to its In Vitro and In Vivo Pharmacological Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural O-methylated flavonol with the chemical structure 3,5,7-trihydroxy-4′-methoxyflavone, is a bioactive compound found in various medicinal plants. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data, and presenting detailed experimental protocols.
In Vitro Effects of this compound
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which this compound exerts its therapeutic effects. These studies have primarily focused on its efficacy in cancer, inflammation, and neurodegeneration models.
Anti-Cancer Effects
This compound has demonstrated potent anti-cancer activities across various human cancer cell lines. Its mechanisms of action include inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting cell migration.[3][4][5]
| Cell Line | Cancer Type | Treatment | Key Finding | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | This compound | IC50 = 27.94 ± 2.199 µM | [6] |
| Huh7 | Hepatocellular Carcinoma | This compound | IC50 = 25.65 ± 0.956 µM | [6] |
| N1S1 | Hepatocellular Carcinoma | This compound | IC50 = 15.18 ± 3.68 µM | [6] |
| A549 | Lung Cancer | This compound | Dose-dependent inhibition of proliferation and migration | [4][5] |
| A375 & A2085 | Melanoma | This compound | Decreased cell survival and invasion | [6] |
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. In A549 human lung cancer cells, it induces apoptosis and G0/G1 phase cell cycle arrest by generating reactive oxygen species (ROS).[5] This ROS production, in turn, regulates multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, STAT3, and NF-κB signaling cascades.[4][5] Specifically, this compound treatment leads to increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK, which collectively promote apoptosis.[5]
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.
| Cell Line | Stimulant | Treatment | Key Finding | Reference(s) |
| RAW264.7 Macrophages | LPS | This compound (50 µM) | ~98% inhibition of Nitric Oxide (NO) production | [7] |
| RAW264.7 Macrophages | LPS | This compound (50 µM) | ~98% inhibition of Prostaglandin E2 (PGE₂) production | [7] |
| Human Endothelial Cells | Cytokines | This compound (50 µM) | Full inhibition of E-selectin expression | [8] |
| BV2 Microglial Cells | LPS | This compound-3-O-β-d-glucuronate (50 µM) | Strong inhibition of p-JNK, p-ERK, and p-p38 activation | [9] |
The anti-inflammatory action of this compound is largely attributed to its ability to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1][10] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and transcribe pro-inflammatory genes. This compound inhibits this cascade, preventing the nuclear translocation of NF-κB and subsequently reducing the expression of inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[1][11]
Neuroprotective Effects
In vitro models of neurodegeneration have shown that this compound can protect neuronal cells from various toxic insults, primarily through its antioxidant and anti-apoptotic activities.[12]
| Cell Line | Toxin | Treatment | Key Finding | Reference(s) |
| SHSY5Y | Amyloid-β | This compound | Increased cell viability from 37.86% to near control levels | [12] |
| PC-12 | 6-OHDA | This compound | Increased cell viability from 43.58% to near control levels | [12] |
| α-Syn-N2a | α-Synuclein | This compound (5 µM) | Significant inhibition of α-Synuclein-induced neurotoxicity | [13] |
This compound exerts neuroprotection by inhibiting apoptosis, reducing caspase 3/7 enzyme activity, and scavenging free radicals.[12] In models of Parkinson's disease, it reduces the accumulation of α-synuclein by inducing autophagy through the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[13]
In Vivo Effects of this compound
Animal studies have corroborated the therapeutic potential observed in vitro, demonstrating this compound's efficacy in models of obesity, cancer, neurodegeneration, and myocardial injury.
Anti-Obesity and Metabolic Effects
In animal models of diet-induced obesity, this compound has been shown to improve metabolic health.
| Parameter | HFD Group | HFD + this compound (10 mg/kg) | Finding | Reference(s) |
| Body Weight | 38.2 ± 1.11 g | Significantly lower | Attenuated weight gain | [1] |
| TNF-α mRNA | 185% increase vs. control | Returned to near-normal | Reduced inflammation | [1] |
| NF-κB mRNA | 255% increase vs. control | Returned to near-normal | Reduced inflammation | [1] |
| Glucose Metabolism | Hyperglycemia, Insulin (B600854) Resistance | Significantly improved | Hypoglycemic effect | [14] |
| Lipid Metabolism | Hyperlipidemia | Significantly improved | Hypolipidemic effect | [14] |
The beneficial metabolic effects of this compound are linked to the inhibition of the TLR4/IκBα/NF-κB signaling pathway in adipose tissue and liver, which reduces chronic inflammation and oxidative stress associated with obesity.[1][10] Furthermore, this compound improves glycolipid metabolism by activating PPARγ. The hypoglycemic effects are mediated through the PPARγ/PI3K/AKT pathway, while the hypolipidemic effects are dependent on the PPARγ/LXRα/ABCA1 pathway.[14]
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for one week with free access to a standard chow diet and water.
-
Diet Induction: Divide mice into a normal diet (ND) group and a high-fat diet (HFD) group. The HFD should provide approximately 45-60% of calories from fat. Maintain the diets for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperlipidemia.[1][14]
-
Treatment: Following the induction period, divide the HFD mice into a vehicle control group and a this compound treatment group. Administer this compound (e.g., 10 mg/kg/day) via oral gavage for a specified duration (e.g., 16 weeks).[1][14]
-
Outcome Measures: Monitor body weight weekly. At the end of the study, collect blood samples to measure glucose, insulin, triglycerides, and cholesterol. Perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose homeostasis.[14] Harvest tissues (liver, adipose) for histopathological analysis and molecular studies (Western blot, RT-PCR).[1]
Anti-Cancer Effects
In vivo studies confirm the anti-tumor activity of this compound observed in cell culture.
| Animal Model | Cancer Type | Treatment | Key Finding | Reference(s) |
| N1S1 Orthotopic Rat Model | Hepatocellular Carcinoma | This compound (25 mg/kg, IV) | Significant reduction in tumor size and volume | [3][6] |
In the N1S1 rat model of hepatocellular carcinoma, this compound treatment led to a significant demolition of altered cells, as confirmed by histopathological evaluation, which correlates with the observed reduction in tumor size.[3] The mechanism involves the induction of caspase-dependent apoptosis within the tumor tissue.[6]
Neuroprotective Effects
This compound has demonstrated the ability to prevent cognitive decline in animal models of Alzheimer's disease.
| Animal Model | Treatment | Key Finding | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Aβ₁₋₄₂-induced mice | this compound (0.02 & 0.2 mg/kg, ICV) | Prevented cognitive decline in Y-maze and Morris water maze tests |[15] | | D-galactose-induced brain aging | this compound (10 mg/kg) | Improved spatial learning and memory; more potent than Donepezil |[12] |
The neuroprotective effects of this compound in vivo are attributed to its ability to alleviate oxidative stress by increasing superoxide (B77818) dismutase (SOD) activity and reducing malondialdehyde (MDA) levels in the hippocampus and cerebral cortex.[15] Crucially, this compound enhances the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) protein signaling pathway, which is vital for neuronal survival, synaptic plasticity, and memory.[15]
References
- 1. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits an anticancer effect against hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Defensive Impact of this compound Against Neurodegenerative Studies: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound improves glycolipid metabolism disorder by activating PPARγ in high-fat-diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevents cognitive decline via attenuation of oxidative stress and enhancement of brain-derived neurotrophic factor/tropomyosin receptor kinase B/cAMP response element-binding signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferide: A Comprehensive Technical Guide to its Molecular Docking and Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular docking studies of kaempferide, a natural O-methylated flavonol, with its various protein targets. This compound has garnered significant attention in the scientific community for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and osteogenic properties. This document provides a detailed overview of its binding affinities, the experimental protocols used in molecular docking simulations, and its influence on key cellular signaling pathways.
Quantitative Analysis of this compound's Binding Affinity
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and its target proteins. The binding affinity, often expressed as binding energy (in kcal/mol or kJ/mol) or as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the strength of this interaction. A lower binding energy indicates a more stable protein-ligand complex. The following table summarizes the reported binding affinities and IC50 values of this compound and the related compound kaempferol (B1673270) with various protein targets.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Binding Affinity (kJ/mol) | IC50 | Cell Line/Assay Condition | Reference |
| Kaempferol | AKT1 (protein kinase B) | -7.39 | Molecular Docking | [1] | ||
| Kaempferol | PTGS2 (Cyclooxygenase-2) | -7.56 | Molecular Docking | [1] | ||
| Kaempferol | MMP9 (Matrix Metalloproteinase-9) | -10.10 | Molecular Docking | [1] | ||
| Kaempferol | EGFR (Epidermal Growth Factor Receptor) | -5.76 | Molecular Docking | [1] | ||
| Kaempferol | Procalcitonin (anionic form) | -2.80 | Molecular Docking | [2] | ||
| Kaempferol Derivatives | Human CYP3A4 | -9.8 to -10.0 | Molecular Docking | [3] | ||
| Kaempferol Derivatives | Human dipeptidyl peptidase-IV | -8.3 to -8.6 | Molecular Docking | [3] | ||
| Kaempferol | PLpro (Papain-like protease) | -6.3 (global), -4.92 (local) | Molecular Docking | [4] | ||
| Kaempferol | HIF-1 (Hypoxia-inducible factor 1) | 5.16 µM | HIF-1 activity in Huh7 cells | [5] | ||
| Kaempferol | p44/42 MAPK | 4.75 µM | Inactivation in Huh7 cells | [5] | ||
| Kaempferol | PC-3 cells | 16.9 µM | Cell proliferation | [6] | ||
| Kaempferol | MDA-MB-231 cells | 43 µmol/L | Cell proliferation | [7] | ||
| Kaempferol | BT474 cells | >100 µmol/L | Cell proliferation | [7] | ||
| Kaempferol | Intracellular ROS | 7.58 µM | ROS inhibition | [8] | ||
| Kaempferol | MDA-MB-231 (3D culture) | 63.08 µM | Cell proliferation | [9] | ||
| Kaempferol | MDA-MB-468 (3D culture) | 61.18 µM | Cell proliferation | [9] | ||
| Kaempferol | NR4A1 (Nuclear receptor 4A1) | KD = 3.1 µM | Direct binding assay | [10] |
Experimental Protocols for Molecular Docking
The following section outlines a generalized methodology for performing molecular docking studies with this compound, based on commonly employed protocols in the cited literature. AutoDock Vina is a widely used software for these simulations.[11][12]
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database such as PubChem.
-
The structure is optimized to its lowest energy conformation using software like Avogadro or ChemDraw.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
The optimized structure is saved in PDBQT format, which includes atomic charges and torsional degrees of freedom.[13]
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
All water molecules and existing ligands are removed from the protein structure.
-
Polar hydrogens are added to the protein structure.
-
The protein structure is saved in PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein.
-
The center and dimensions of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools. For instance, a grid box of 40 Å × 40 Å × 40 Å can be used.[11]
-
-
Docking with AutoDock Vina:
-
AutoDock Vina is used to perform the docking calculations.[11] It employs a Lamarckian genetic algorithm to explore various conformations of the ligand within the protein's active site.[14]
-
The software calculates the binding energy for each conformation.
-
Parameters such as exhaustiveness (e.g., 100) and the number of binding modes to generate (e.g., 20) are specified to ensure a thorough search of the conformational space.[14]
-
Analysis of Results
-
Binding Energy Analysis: The conformation with the lowest binding energy is considered the most stable and likely binding pose.
-
Interaction Visualization: The protein-ligand interactions for the best binding pose are visualized using software like Discovery Studio or PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
This compound's Impact on Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and osteogenesis.
MAPK/STAT3/NF-κB Signaling Pathway
In human lung cancer A549 cells, this compound induces apoptosis by mediating the MAPK/STAT3/NF-κB signaling pathways.[15] It stimulates the production of reactive oxygen species (ROS), which in turn affects these pathways.[15]
HIF-1 Signaling Pathway
This compound has been found to inhibit the progression of osteoarthritis by targeting the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[16] It downregulates the expression of inflammatory cytokines and cartilage degradation markers.[16] In hepatoma cells, kaempferol, a related flavonoid, has been shown to inhibit HIF-1 activity, leading to reduced cancer cell viability under hypoxic conditions.[5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound has been shown to protect against myocardial ischemia/reperfusion injury by activating this pathway.[17] Conversely, in some cancer models, kaempferol has been reported to inhibit the PI3K/Akt/mTOR pathway, leading to anticancer effects.[18][19]
FoxO1/β-catenin Signaling Pathway
This compound promotes osteogenesis by enhancing antioxidant capacity through the Forkhead box O1 (FoxO1)/β-catenin signaling pathway.[20] It increases the nuclear translocation of FoxO1 and β-catenin, leading to the expression of antioxidant genes and promoting osteogenic differentiation.[20] Kaempferol has also been shown to stimulate the WNT/β-catenin signaling pathway to induce the differentiation of osteoblasts.[21][22][23]
References
- 1. Network pharmacology and molecular docking study on the effect of Kaempferol in treatment of metabolic associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipsitransactions.org [ipsitransactions.org]
- 3. ps.healthmedsci.org [ps.healthmedsci.org]
- 4. researchgate.net [researchgate.net]
- 5. The dietary flavonoid kaempferol effectively inhibits HIF-1 activity and hepatoma cancer cell viability under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potential Flavonoid Inhibitors of the SARS-CoV-2 Main Protease 6YNQ: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibited progression of osteoarthritis by targeting the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kaempferol stimulates WNT/β-catenin signaling pathway to induce differentiation of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kaempferol modulates Wnt/ β-catenin pathway to alleviate preeclampsia- induced changes and protect renal and ovarian histomorphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferide: A Comprehensive Technical Guide to its Role in Modulating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. Kaempferide, a natural O-methylated flavonol, has emerged as a promising therapeutic agent owing to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's mechanism of action in modulating oxidative stress. It details the signaling pathways involved, presents quantitative data on its antioxidant efficacy, and provides comprehensive experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: this compound as a Modulator of Oxidative Stress
This compound (3,5,7-trihydroxy-4'-methoxyflavone) is a flavonoid found in various medicinal plants, including Kaempferia galanga (aromatic ginger).[1] Its chemical structure, characterized by multiple hydroxyl groups and a conjugated double bond system, underpins its ability to scavenge free radicals and modulate cellular antioxidant defenses.[2] this compound has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, many of which are attributed to its capacity to mitigate oxidative stress.[3] This guide will explore the molecular mechanisms through which this compound exerts its antioxidant effects, with a focus on key signaling pathways.
Molecular Mechanisms of Action: Key Signaling Pathways
This compound modulates several critical signaling pathways to combat oxidative stress. These include the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Nrf2/ARE Pathway Activation
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes.
This compound has been shown to enhance the expression of antioxidant genes, and its close structural analog, kaempferol (B1673270), is a known activator of the Nrf2 pathway.[4][5] This activation leads to an increased synthesis of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2]
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
NF-κB Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation, a process closely linked to oxidative stress. Chronic activation of NF-κB can lead to the production of pro-inflammatory cytokines and enzymes that contribute to ROS generation. This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[1][6][[“]] It can suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Pathway Modulation
The MAPK signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and plays a crucial role in the response to oxidative stress.[8] The pathway consists of several cascades, including ERK, JNK, and p38 MAPK. Kaempferol, a closely related flavonoid, has been shown to modulate MAPK signaling to reduce oxidative stress.[9] It can inhibit the phosphorylation of p38 and JNK, which are often activated by stress stimuli and can lead to apoptosis, while activating ERK, which is typically associated with cell survival.[10]
Caption: Modulation of the MAPK signaling pathway by this compound.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vivo Effects of this compound on Antioxidant Enzymes and Oxidative Stress Markers in High-Fat Diet-Induced Obese Mice [6]
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + this compound (10 mg/kg) |
| SOD (U/mg protein) | 123.34 ± 10.16 | 78.45 ± 9.87 | 105.17 ± 11.24 |
| CAT (U/mg protein) | 45.28 ± 5.12 | 25.83 ± 4.21 | 38.91 ± 4.88 |
| GSH (nmol/mg protein) | 6.45 ± 0.86 | 3.15 ± 0.51 | 5.66 ± 0.69 |
| MDA (nmol/mg protein) | 2.18 ± 0.31 | 4.89 ± 0.57 | 2.93 ± 0.42 |
Data are presented as mean ± SEM.
Table 2: In Vitro Antioxidant Activity of Kaempferol (a close structural analog of this compound)
| Assay | IC50 Value (μg/mL) | Reference |
| DPPH Radical Scavenging | 4.35 | [11] |
| ABTS Radical Scavenging | 3.70 ± 0.15 | [12] |
Note: While this data is for kaempferol, it provides a strong indication of the potential in vitro antioxidant capacity of the structurally similar this compound.
Table 3: Cellular Antioxidant Activity (CAA) of Kaempferol [13]
| Compound | CAA Value (μmol of QE / 100 μmol of compound) |
| Quercetin (B1663063) (Standard) | 100 |
| Kaempferol | 80.4 |
QE = Quercetin Equivalents
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.
Caption: General experimental workflow for assessing the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only methanol and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.
Protocol:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the diluted ABTS•+ solution to each well.
-
Add a small volume of each this compound dilution to the wells and mix.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with PBS and treat them with various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular compounds.
-
Add a peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
The CAA value is calculated from the area under the fluorescence curve and can be expressed as quercetin equivalents.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Culture cells (e.g., HepG2) in a 96-well plate.
-
Treat the cells with this compound for a specified period.
-
Induce oxidative stress with a known inducer (e.g., H₂O₂).
-
Wash the cells with PBS and incubate them with 10 µM DCFH-DA in the dark at 37°C for 30-45 minutes.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Superoxide Dismutase (SOD) Activity Assay
Principle: SOD activity is often measured using an indirect assay involving a superoxide-generating system (e.g., xanthine (B1682287)/xanthine oxidase) and a detector of superoxide radicals (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reaction of the detector.
Protocol:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the sample, xanthine solution, and NBT solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specific time.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
The SOD activity is calculated based on the degree of inhibition of the NBT reduction.
Catalase (CAT) Activity Assay
Principle: One common method involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is measured spectrophotometrically at 240 nm.
Protocol:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., phosphate (B84403) buffer).
-
In a quartz cuvette, add the sample to the buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
The catalase activity is calculated from the rate of H₂O₂ decomposition.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
Protocol:
-
Prepare cell or tissue lysates.
-
In a 96-well plate or cuvette, add the sample, a solution containing GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate like cumene (B47948) hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The GPx activity is calculated from the rate of NADPH oxidation.
Malondialdehyde (MDA) Assay
Principle: MDA is a marker of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Homogenize tissue samples in a lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Centrifuge the homogenate and collect the supernatant.
-
Add a TBA reagent to the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is determined using a standard curve prepared with an MDA standard.
Conclusion and Future Directions
This compound is a potent natural antioxidant with a multi-targeted mechanism of action against oxidative stress. Its ability to activate the Nrf2/ARE pathway, inhibit the pro-inflammatory NF-κB pathway, and modulate the MAPK signaling cascade highlights its therapeutic potential for a wide range of diseases underpinned by oxidative damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the beneficial effects of this compound.
Future research should focus on obtaining more precise quantitative data for this compound in various in vitro antioxidant assays to build a more comprehensive profile of its activity. Furthermore, studies exploring its bioavailability, metabolism, and efficacy in preclinical and clinical settings are warranted to translate the promising in vitro and in vivo findings into tangible therapeutic applications. The development of novel drug delivery systems could also enhance the bioavailability and targeted delivery of this compound, maximizing its therapeutic impact.
References
- 1. Kaempferol Attenuates Cardiac Hypertrophy via Regulation of ASK1/MAPK Signaling Pathway and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Activity of Kaempferol | Scientific.Net [scientific.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Anti-Proliferative Power of Kaempferide: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Potential of Kaempferide in Oncology
This compound, a natural O-methylated flavonol, has emerged as a significant subject of interest in oncological research due to its demonstrated anti-proliferative effects against a variety of tumor cells. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as an anti-cancer agent. The document details the signaling pathways modulated by this compound, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its effects.
Introduction to this compound and its Anti-Cancer Properties
This compound (3,5,7-trihydroxy-4'-methoxyflavone) is a flavonoid found in various medicinal plants. Extensive in vitro and in vivo studies have highlighted its capacity to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest in numerous cancer types.[1] Notably, this compound often exhibits selective cytotoxicity against cancer cells while having minimal toxic effects on normal cells, making it a promising candidate for further therapeutic development.[2][3]
Quantitative Anti-Proliferative Activity of this compound
The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The IC50 values of this compound vary across different cancer cell lines, reflecting differential sensitivities.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Cervical Cancer | HeLa | 16 | [3] |
| Hepatocellular Carcinoma | HepG2 | 25 | [4] |
| Hepatocellular Carcinoma | Huh7 | 18 | [4] |
| Hepatocellular Carcinoma | N1S1 | 20 | [4] |
| Lung Cancer | A549 | Not explicitly stated, but significant inhibition observed | [2] |
| Pancreatic Cancer | PANC-1 | 78.75 | [5] |
| Pancreatic Cancer | Mia PaCa-2 | 79.07 | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 (2D) | 43.86 (at 24h) | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 (3D) | 63.08 | [6] |
Note: The closely related compound Kaempferol also shows significant anti-proliferative effects and is often studied in parallel. Data for Kaempferol is available in the cited literature but is not included in this table for clarity on this compound's specific effects.
Mechanisms of Anti-Proliferative Action
This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. These processes are orchestrated through the modulation of complex intracellular signaling pathways.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby preventing cancer cells from progressing through the division cycle.[2][7] In human lung cancer A549 cells, this compound induces G0/G1 phase arrest by downregulating the expression of key regulatory proteins such as p-AKT, cyclin D1, and cyclin-dependent kinase 2 (CDK2).[2] In other cancer models, such as hepatocellular carcinoma, S phase arrest has been observed.[4]
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).[2] In A549 lung cancer cells, this compound-induced apoptosis is linked to the activation of caspases, including caspase-3 and caspase-9, and the cleavage of PARP.[2][3] This process is often initiated by an increase in intracellular ROS levels.[2]
Key Signaling Pathways Modulated by this compound
This compound's influence on cell proliferation, apoptosis, and cell cycle is a consequence of its ability to modulate several critical signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[8] this compound has been shown to inhibit this pathway by decreasing the phosphorylation of Akt.[2][9] This inhibition leads to the downstream suppression of pro-survival signals and contributes to the induction of apoptosis.
Caption: this compound inhibits the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a pivotal role in transmitting extracellular signals to the cell nucleus to regulate gene expression involved in proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway by increasing the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK in A549 cells.[2] This differential regulation contributes to the induction of apoptosis.
Caption: this compound's modulation of the MAPK pathway.
STAT3 and NF-κB Signaling Pathways
Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NF-κB) are transcription factors that regulate genes involved in cell survival, proliferation, and inflammation. This compound has been found to inhibit the activity of both STAT3 and NF-κB.[2] It decreases the expression of phosphorylated STAT3 and NF-κB, leading to the suppression of their target genes that promote cancer cell survival.[2]
Caption: this compound's inhibition of STAT3 and NF-κB.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-proliferative effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Caption: General experimental workflow for in vitro studies.
Conclusion and Future Directions
The available evidence strongly supports the anti-proliferative effects of this compound against a range of tumor cells. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, such as PI3K/Akt and MAPK, underscores its therapeutic potential. While in vitro data is compelling, further in vivo studies using animal models are necessary to validate these findings and to assess the pharmacokinetics and safety profile of this compound.[4] Additionally, research into novel drug delivery systems could enhance its bioavailability and clinical efficacy. The continued investigation of this compound and its derivatives is a promising avenue for the development of new and effective anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Kaempferide's Impact on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferide, a natural O-methylated flavonol, has emerged as a promising candidate in oncology research due to its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. A primary mechanism underpinning its anticancer effects is the targeted disruption of the cell cycle, leading to arrest at critical checkpoints and preventing the propagation of malignant cells. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle progression. It summarizes key quantitative data, details the experimental protocols for assessing its effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.
Introduction
The uncontrolled proliferation of cancer cells is fundamentally a disease of the cell cycle. The cell division cycle is a tightly regulated process involving a series of events that drive the duplication of a cell's DNA and its subsequent division into two daughter cells. This process is governed by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through the G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis) phases. Dysregulation of this machinery is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention.
This compound, a derivative of the flavonoid kaempferol, has demonstrated significant efficacy in inducing cell cycle arrest in various cancer models. This guide will explore its impact on different phases of the cell cycle and the molecular pathways it perturbs.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and cell cycle inhibitory effects of this compound and its parent compound, kaempferol, have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the effects on cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound and Kaempferol in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | 24 h | 22.5 ± 1.35 | [1][2] |
| This compound | H23 | Lung Cancer | 24 h | 26.2 ± 1.4 | [1][2] |
| This compound | H460 | Lung Cancer | 24 h | 29.1 ± 1.5 | [1][2] |
| This compound | HeLa | Cervical Cancer | - | 16 | [3] |
| This compound | HepG2 | Hepatocellular Carcinoma | - | 25 | [2] |
| This compound | Huh7 | Hepatocellular Carcinoma | - | 18 | [2] |
| This compound | N1S1 | Hepatocellular Carcinoma | - | 20 | [2] |
| Kaempferol | A549 | Lung Cancer | 72 h | 87.3 | [1] |
| Kaempferol | H460 | Lung Cancer | 72 h | 43.7 | [1] |
| Kaempferol | MDA-MB-231 | Breast Cancer | 72 h | 43 | [4] |
| Kaempferol | MDA-MB-453 | Breast Cancer | 24 h | ~50 | [5] |
| Kaempferol | MDA-MB-453 | Breast Cancer | 48 h | ~10 | [5] |
| Kaempferol | HepG2 | Hepatocellular Carcinoma | - | 48.26 | [6] |
Table 2: Effect of this compound and Kaempferol on Cell Cycle Distribution
| Compound | Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| This compound | A549 | 20 µM (24h) | Increased | Decreased | Decreased | [7][8] |
| This compound | HepG2 | 25-100 µM | Increased | Decreased | Decreased | [9] |
| Kaempferol | MDA-MB-231 | 50 µM (48h) | 51.35% (from 85.48%) | - | 37.5% (from 9.27%) | [4][10][11] |
| Kaempferol | MDA-MB-453 | 10 µM (48h) | - | - | Increased | [5] |
| Kaempferol | MDA-MB-468 | 25-50 µM (48h) | - | Increased | - | [3] |
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
This compound primarily induces cell cycle arrest at the G0/G1 or G2/M checkpoints, depending on the cancer cell type and experimental conditions. This is achieved through the modulation of key regulatory proteins and signaling pathways.
G0/G1 Phase Arrest
In human lung cancer A549 cells and hepatocellular carcinoma HepG2 cells, this compound has been shown to induce arrest in the G0/G1 phase.[7][9] This is orchestrated by:
-
Downregulation of G1-S Cyclins and CDKs: this compound decreases the expression of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.[7][8] These proteins are essential for the progression from the G1 to the S phase.
-
Upregulation of CDK Inhibitors (CKIs): The expression of p21 and p27, which are potent inhibitors of cyclin-CDK complexes, is increased following this compound treatment.[7][8]
-
Inhibition of the Akt Signaling Pathway: this compound has been observed to decrease the phosphorylation of Akt (p-Akt).[7][8] The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition contributes to cell cycle arrest.
G2/M Phase Arrest
In breast cancer cell lines such as MDA-MB-231 and MDA-MB-453, kaempferol, the parent compound of this compound, induces G2/M phase arrest.[4][5] The underlying mechanisms include:
-
Downregulation of G2-M Cyclins and CDKs: Kaempferol treatment leads to a reduction in the levels of Cyclin A, Cyclin B, and CDK1 (also known as Cdc2), which are critical for the G2 to M transition.[5]
-
Activation of the p53 Pathway: Kaempferol can increase the expression of the tumor suppressor protein p53 and promote its phosphorylation at Serine 15 in MDA-MB-453 cells.[5] Activated p53 can transcriptionally activate p21, leading to the inhibition of CDK1 and subsequent G2/M arrest.
Crosstalk with Other Signaling Pathways
The cell cycle regulatory effects of this compound are intricately linked with other signaling pathways that govern cell survival, apoptosis, and proliferation. In A549 cells, this compound's effects are mediated by the generation of Reactive Oxygen Species (ROS), which in turn modulates the MAPK, STAT3, and NF-κB signaling pathways.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound-induced G0/G1 cell cycle arrest signaling pathway.
Caption: Kaempferol-induced G2/M cell cycle arrest signaling pathway.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in each phase of the cell cycle after treatment with this compound.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in cell cycle regulation.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK2, anti-p21, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as an anticancer agent by effectively inducing cell cycle arrest in various cancer cell lines. Its ability to modulate key cell cycle regulatory proteins and associated signaling pathways, such as the Akt and p53 pathways, underscores its therapeutic promise. The detailed protocols and data presented in this guide provide a solid foundation for further research into the clinical applications of this compound in cancer therapy. Future studies should focus on in vivo models to validate these in vitro findings and to explore potential synergistic effects with existing chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Kaempferide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of kaempferide, a bioactive O-methylated flavonoid. This compound is recognized for its potential therapeutic properties, making its accurate quantification in various samples, including plant extracts, traditional Chinese medicine, and pharmaceutical formulations, essential for quality control and research.[1] This protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. The method is designed to be robust, precise, and accurate, catering to the needs of researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (3,5,7-trihydroxy-4'-methoxyflavone) is a natural flavonoid with demonstrated antioxidant, anti-bacterial, and anti-tumor properties.[1] It is commonly found in various medicinal plants.[1] The accurate determination of this compound content is crucial for the standardization of herbal products and for pharmacokinetic studies. This document presents a reliable RP-HPLC-UV method for the quantification of this compound.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector for the separation and quantification of this compound. A C18 stationary phase is used to separate the analyte from other components in the sample matrix. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and acidified water, facilitates the elution of this compound. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Formic acid (analytical grade)[3]
-
Plant material or other sample matrix containing this compound
-
0.45 µm syringe filters[3]
Instrumentation
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[3]
Preparation of Solutions
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 50 mL volumetric flask.[4] Dissolve and dilute to volume with methanol, aided by ultrasonication for about 10 minutes to ensure complete dissolution.[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL.[3]
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of the powdered and dried plant material into a suitable flask. Add 50 mL of methanol.[4]
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[3][4]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.[3]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3][4]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient[4] |
| Detection Wavelength | 260 nm[4] |
| Run Time | Approximately 15 minutes |
Data Presentation
Table 1: Method Validation Parameters for this compound Quantification
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for a validated HPLC method for a related flavonoid, kaempferol, which can serve as a benchmark for the this compound method.[3]
| Validation Parameter | Typical Performance |
| Linearity Range | 10-60 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Accuracy (% Recovery) | 99.96% - 100.17%[5] |
| Precision (% RSD) | < 2% (Intra-day & Inter-day)[5] |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range[3] |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range[3] |
Visualizations
Experimental Workflow for HPLC Quantification of this compound
Caption: Experimental workflow for HPLC quantification.[3]
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in various sample matrices. The protocol is straightforward and employs standard analytical instrumentation, making it accessible for most analytical laboratories. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.
References
Application Notes and Protocols for Cell-based Assay Methods for Kaempferide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural flavonoid compound, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and standardized protocols for assessing the cytotoxic and apoptotic effects of this compound using common cell-based assays. The methodologies outlined herein are essential for the preclinical evaluation of this compound as a potential therapeutic agent. The primary assays covered are the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cytotoxicity, and the Annexin V-FITC/PI apoptosis assay for quantifying programmed cell death.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines as determined by the MTT and Annexin V assays.
| Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| HeLa (Cervical Cancer) | MTT | 16 | 72 | [2] |
| HepG2 (Liver Cancer) | MTT | 27.94 ± 2.199 | Not Specified | [3] |
| Huh7 (Liver Cancer) | MTT | 25.65 ± 0.956 | Not Specified | [3] |
| N1S1 (Liver Cancer) | MTT | 15.18 ± 3.68 | Not Specified | [3] |
| A549 (Lung Cancer) | MTT | 35.80 ± 0.4 | Not Specified | |
| MCF-7 (Breast Cancer) | MTT | 90.28 ± 4.2 | Not Specified | |
| MDA-MB-231 (Breast Cancer) | MTT | 62 | 24 | [4] |
| PC-3 (Prostate Cancer) | MTT | Not Specified | Not Specified | [5] |
| SK-OV-3 (Ovarian Cancer) | MTT | Not Specified | Not Specified | [5] |
| HCC1954 (Breast Cancer) | MTT | Not Specified | Not Specified | [5] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines Determined by MTT Assay.
| Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |
| SCC-25 (Head and Neck Cancer) | Kaempferol (B1673270) (structurally similar) at ½ IC50 | ~37% | Annexin V-FITC/PI | [6] |
| MC-3 (Oral Cancer) | 50 µM Kaempferol | Increased vs. Control | Annexin V-FITC/PI | [7] |
| MC-3 (Oral Cancer) | 100 µM Kaempferol | Increased vs. Control | Annexin V-FITC/PI | [7] |
| A549 (Lung Cancer) | 20 µM this compound | Increased vs. Control | Flow Cytometry | [8] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane integrity and cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH release is from untreated cells, and maximum LDH release is from cells lysed with a lysis buffer (provided in the kit).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
References
- 1. A review of the dietary flavonoid, kaempferol on human health and cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A mechanistic review of the pharmacological aspects of this compound as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy of Kaempferide in Animal Models
Introduction
Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) is a natural O-methylated flavonol, an active ingredient found in plants such as Tagetes erecta L.[1][2]. Preclinical studies using various animal models have demonstrated its potential therapeutic efficacy across several disease areas, including metabolic disorders, neurodegenerative diseases, and cancer.[1][3][4] Its pharmacological effects are often attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][4] This document provides a detailed summary of the quantitative data from key animal studies, comprehensive protocols for the experimental models and assays used, and visualizations of the associated biological pathways and workflows.
Metabolic Disorders: Obesity and Glycolipid Metabolism
This compound has been shown to improve metabolic disorders in animal models of obesity induced by a high-fat diet (HFD).[1][2] The primary mechanism involves the activation of the PPARγ signaling pathway, which plays a crucial role in regulating both lipid and glucose metabolism.[1]
Summary of Quantitative Data
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Results | Reference |
| Body Weight | HFD-induced Obese Mice | This compound | 10 mg/kg/day for 16 weeks | Significant decrease in final body weight (33.5±1.05g) compared to HFD group (38.2±1.11g). | [2] |
| Serum Lipids | HFD-induced Obese Mice | This compound | 10 mg/kg/day for 16 weeks | Reduced Total Cholesterol (TC), Triglycerides (TG), and Low-density Lipoprotein (LDL) levels. | [2] |
| Glucose Metabolism | HFD-induced Obese Mice | This compound | 10 mg/kg/day for 16 weeks | Significantly reversed the HFD-induced increase in blood glucose. | [1][2] |
| Oxidative Stress | HFD-induced Obese Mice | This compound | 10 mg/kg/day for 16 weeks | Increased levels of T-AOC, GSH-Px, CAT, GSH, and SOD; decreased MDA levels. | [2] |
| Inflammation | HFD-induced Obese Mice | This compound | 10 mg/kg/day for 16 weeks | Reversed HFD-induced increases in serum TNF-α and MCP-1 levels and increased Adiponectin. | [2] |
Experimental Protocols
1.2.1 High-Fat Diet (HFD) Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Animals are housed under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Model Induction:
-
Divide mice into a normal diet (ND) group and a high-fat diet (HFD) group.
-
The ND group receives a standard chow diet.
-
The HFD group receives a diet where a high percentage of calories (e.g., 45-60%) are derived from fat for a period of 8-16 weeks to induce obesity, hyperlipidemia, and insulin (B600854) resistance.[1][2]
-
-
Treatment:
-
After successful model induction, the HFD group is further divided into a model group and a this compound treatment group.
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound (e.g., 10 mg/kg body weight) orally via gavage daily for the specified duration (e.g., 16 weeks).[1] The ND and HFD model groups receive an equivalent volume of the vehicle.
-
-
Endpoint Analysis: Monitor body weight weekly. At the end of the treatment period, collect blood samples for biochemical analysis (lipids, glucose, insulin) and tissues (liver, adipose) for Western blot and RT-PCR analysis.[1][2]
1.2.2 Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Homogenize liver tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PPARγ, LXRα, ABCA1, PI3K, AKT, TLR4, IκBα, NF-κB) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein expression.
Signaling Pathways and Workflows
Caption: this compound improves metabolism by activating PPARγ signaling.
Caption: this compound reduces inflammation via the TLR4/IκBα/NF-κB pathway.
Neurodegenerative Diseases: Alzheimer's Disease
In animal models of Alzheimer's disease (AD), this compound has demonstrated neuroprotective effects, preventing cognitive decline by reducing oxidative stress and enhancing critical neuronal signaling pathways.[3][5]
Summary of Quantitative Data
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Results | Reference |
| Cognitive Function | Aβ₁₋₄₂-induced AD Mice | This compound (ICV) | 0.02 and 0.2 mg/kg/day for 5 days | Prevented cognitive decline as measured by Y-maze and Morris water maze tests. | [3][5] |
| Oxidative Stress | Aβ₁₋₄₂-induced AD Mice | This compound (ICV) | 0.02 and 0.2 mg/kg/day for 5 days | Increased activity of superoxide (B77818) dismutase (SOD) and decreased malondialdehyde (MDA) in the hippocampus and cortex. | [3] |
| Signaling Pathway | Aβ₁₋₄₂-induced AD Mice | This compound (ICV) | 0.02 and 0.2 mg/kg/day for 5 days | Boosted the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) protein signal in the hippocampus. | [3][5] |
| Neuronal Integrity | Aβ₁₋₄₂-induced AD Mice | This compound (ICV) | 0.02 and 0.2 mg/kg/day for 5 days | Maintained integrated and regularly arranged neurons in hippocampal slices. | [3] |
Experimental Protocols
2.2.1 Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model
-
Animals: Male ICR or C57BL/6 mice.
-
Aβ₁₋₄₂ Preparation: Oligomerize synthetic Aβ₁₋₄₂ peptide by incubating it in sterile saline at 37°C for 4-7 days before injection.
-
Surgical Procedure (Intracerebroventricular Injection):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., relative to bregma: -0.5 mm anterior/posterior, ±1.0 mm medial/lateral, -2.5 mm dorsal/ventral).
-
Slowly inject Aβ₁₋₄₂ oligomers (e.g., 5 µL containing 410 pmol) into the ventricle using a Hamilton syringe.
-
The sham group receives an injection of sterile saline.
-
-
Treatment: Administer this compound via intracerebroventricular (ICV) injection at doses of 0.02 and 0.2 mg/kg/day for five consecutive days following the Aβ₁₋₄₂ injection.[3]
-
Behavioral Testing: Perform behavioral tests like the Y-maze and Morris water maze 7-14 days after the initial Aβ₁₋₄₂ injection to assess cognitive function.
2.2.2 Morris Water Maze (MWM) Test
-
Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water (22±1°C) containing a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the pool.
-
Spatial Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) using a video tracking system.
-
-
Probe Trial (Day after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Signaling Pathway and Workflow
Caption: Experimental workflow for this compound efficacy in an AD mouse model.
Caption: Neuroprotective signaling pathway activated by this compound.
Oncology: Hepatocellular Carcinoma (HCC)
This compound has been evaluated for its anti-cancer effects against hepatocellular carcinoma (HCC), where it was found to induce apoptosis and reduce tumor growth in a dose-dependent manner.[4]
Summary of Quantitative Data
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Results | Reference |
| In Vitro Cytotoxicity | HepG2, Huh7, N1S1 cell lines | This compound | 72 hours | Dose-dependent cytotoxicity with IC50 values of 27.94 µM (HepG2), 25.65 µM (Huh7), and 15.18 µM (N1S1). | [4] |
| Tumor Growth | N1S1 Orthotopic Syngeneic Rat Model | This compound (i.v.) | 25 mg/kg, thrice a week | Significant reduction in tumor size and volume compared to the vehicle-treated group. | [4] |
| Apoptosis | N1S1 Orthotopic Syngeneic Rat Model | This compound (i.v.) | 25 mg/kg, thrice a week | Demolished altered cells, as confirmed by H&E staining, and induced caspase-dependent apoptosis. | [4][6] |
| Tumor Marker | N1S1 Orthotopic Syngeneic Rat Model | This compound (i.v.) | 25 mg/kg, thrice a week | Altered expression of caspase-9 and the tumor marker TGF-β1 in tumor samples. | [4] |
Experimental Protocols
3.2.1 Orthotopic HCC Syngeneic Rat Model
-
Animals: Male Sprague Dawley (SD) rats.
-
Cell Line: N1S1 rat hepatocellular carcinoma cell line.
-
Surgical Procedure:
-
Anesthetize the rat and perform a laparotomy to expose the liver.
-
Orthotopically inject N1S1 cells (e.g., 1x10⁶ cells in 50 µL of media/Matrigel) into the left lobe of the liver.
-
Suture the abdominal wall and allow the animal to recover.
-
Monitor tumor growth using imaging techniques (e.g., ultrasound) or by tracking body weight and clinical signs.
-
-
Treatment:
-
Once tumors are established (e.g., 7-10 days post-injection), randomize animals into treatment and vehicle control groups.
-
Administer this compound (25 mg/kg) intravenously (e.g., via tail vein) three times a week.[4] The vehicle group receives an equivalent volume of the vehicle (e.g., Cremophor:ethanol).
-
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors. Measure tumor volume and weight. Process tumor tissue for histopathological evaluation (H&E staining) and molecular analysis (e.g., Western blot for caspases, TGF-β1).[4]
3.2.2 Caspase Activity Assay
-
Lysate Preparation: Prepare cell or tissue lysates from control and treated groups.
-
Assay Principle: Use a colorimetric or fluorometric assay kit that detects the activity of specific caspases (e.g., caspase-3, caspase-9). The assay utilizes a specific peptide substrate conjugated to a chromophore or fluorophore.
-
Procedure:
-
Add lysate to a microplate well containing the assay buffer and the caspase substrate.
-
Incubate at 37°C for 1-2 hours.
-
Cleavage of the substrate by the active caspase releases the chromophore/fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Quantification: The level of caspase activity is directly proportional to the color or fluorescence intensity. Normalize results to the protein concentration of the lysate.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-HCC effect in vivo.
References
- 1. This compound improves glycolipid metabolism disorder by activating PPARγ in high-fat-diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents cognitive decline via attenuation of oxidative stress and enhancement of brain-derived neurotrophic factor/tropomyosin receptor kinase B/cAMP response element-binding signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits an anticancer effect against hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Kaempferide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common gene expression analysis techniques utilized in research on Kaempferide, a natural flavonoid with diverse pharmacological activities. Detailed protocols for key experimental methodologies are included to guide researchers in investigating the molecular mechanisms of this compound's effects.
Introduction to this compound and Gene Expression Analysis
This compound (3,5,7-trihydroxy-4'-methoxyflavone) is a natural compound found in various plants and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Gene expression analysis is a powerful tool to elucidate how this compound modulates cellular functions by altering the expression of specific genes and influencing signaling pathways. Techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), DNA microarrays, and RNA sequencing (RNA-seq) are instrumental in this research.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation.[1][3]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been observed to both activate and inhibit this pathway depending on the cellular context. For instance, in myocardial ischemia/reperfusion injury models, this compound protects cardiac cells by activating the PI3K/Akt pathway.[4] Conversely, in certain cancer cells, it can induce apoptosis by suppressing this pathway.[1][5]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38.[6][7][8]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[2][9][10][11]
-
HIF-1 Signaling Pathway: The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway plays a role in cellular adaptation to low oxygen conditions and is implicated in diseases like osteoarthritis. This compound has been found to mitigate the expression of key target genes in the HIF-1 pathway.[12]
Application Note 1: Analysis of this compound's Effect on Gene Expression using RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used technique for measuring the mRNA expression levels of specific genes. It is an essential tool for validating findings from high-throughput methods like microarrays and RNA-seq, or for targeted analysis of a few genes of interest.
Experimental Protocol: RT-qPCR
This protocol outlines the general steps for performing RT-qPCR to analyze the effect of this compound on target gene expression in a cellular model.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, A549, RAW264.7) in appropriate culture plates and allow them to adhere overnight.[5][10][13]
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).[13]
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable reagent like TRIzol or a commercial RNA extraction kit according to the manufacturer's instructions.[13][14]
3. cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a cDNA synthesis kit.[13][15]
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., β-actin, GAPDH), and a SYBR Green or probe-based qPCR master mix.[13][16]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Data Presentation: RT-qPCR Results
The results of RT-qPCR analysis are typically presented as fold changes in mRNA expression of target genes in this compound-treated cells compared to control cells.
| Target Gene | Treatment Group | Fold Change vs. Control | Reference |
| NF-κB | High-Fat Diet + this compound | ↓ (decreased from 3.55 to 2.02) | [2] |
| IL-6 | High-Fat Diet + this compound | ↓ (decreased from 3.46 to 1.54) | [2] |
| ICAM-1 | High-Fat Diet + this compound | ↓ (decreased from 3.71 to 2.18) | [2] |
| VCAM-1 | High-Fat Diet + this compound | ↓ (decreased from 3.12 to 1.83) | [2] |
| TNF-α | High-Fat Diet + this compound | ↓ (decreased from 2.85 to 1.79) | [2] |
| CLDN2 | 10 µM this compound | ↓ (significantly decreased) | [5] |
Application Note 2: Global Gene Expression Profiling using DNA Microarrays
DNA microarrays allow for the simultaneous analysis of the expression levels of thousands of genes. This high-throughput technique is valuable for identifying novel genes and pathways affected by this compound treatment, providing a global view of its impact on the transcriptome.
Experimental Protocol: DNA Microarray
This protocol provides a general workflow for conducting a DNA microarray experiment.
1. Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the RT-qPCR protocol.
2. RNA Extraction and Quality Control:
-
Extract total RNA and assess its quality and quantity. High-quality RNA is crucial for reliable microarray results.[17]
3. cDNA Labeling and Hybridization:
-
Synthesize and label cDNA from the extracted RNA using fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.[17]
4. Microarray Scanning and Data Analysis:
-
Scan the microarray chip to detect the fluorescence signals.
-
Analyze the raw data to identify differentially expressed genes between this compound-treated and control samples. This involves background correction, normalization, and statistical analysis.[18]
Data Presentation: Microarray Results
Microarray data is often presented as a list of differentially expressed genes (DEGs) with their corresponding fold changes and p-values.
| Gene Category | Treatment | Number of Upregulated Genes | Number of Downregulated Genes | Reference |
| Glycosaminoglycan Metabolism | Genistein and Kaempferol (B1673270) (1:1 ratio) | Regulated 52% of genes | Regulated 52% of genes | [19] |
Application Note 3: In-depth Transcriptome Analysis with RNA Sequencing (RNA-seq)
RNA sequencing is a powerful, next-generation sequencing-based method for transcriptome profiling. It offers several advantages over microarrays, including a wider dynamic range, the ability to detect novel transcripts, and higher sensitivity.
Experimental Protocol: RNA Sequencing
The following is a generalized protocol for an RNA-seq experiment.
1. Cell Culture and Treatment:
-
Prepare cell cultures and treat with this compound as previously described.
2. RNA Extraction and Library Preparation:
-
Extract high-quality total RNA.
-
Prepare an RNA-seq library, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.[20]
3. Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.[20]
4. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes and perform downstream analyses such as pathway enrichment and gene ontology analysis.[6][21]
Data Presentation: RNA-seq Results
RNA-seq results are often summarized in tables showing differentially expressed genes and visualized using heatmaps and volcano plots.
| Analysis | Comparison | Key Findings | Reference |
| Differential Gene Expression | Kaempferol vs. Control in C2C12 cells | Identification of numerous differentially expressed genes. | [6] |
| Pathway Enrichment Analysis | Kaempferol vs. Control in C2C12 cells | Enrichment of PI3K/Akt and MAPK signaling pathways. | [6] |
| Differential Gene Expression | Kaempferol vs. Control in Endometrial Cancer Cells | Identification of 129 overlapping differentially expressed genes. | [21] |
Visualizations
Signaling Pathway Diagrams
Caption: this compound's activation of the PI3K/Akt pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for gene expression analysis.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3 β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]
- 12. This compound inhibited progression of osteoarthritis by targeting the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol induces hepatocellular carcinoma cell death via endoplasmic reticulum stress-CHOP-autophagy signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Cellular and Gene Expression Response to the Combination of Genistein and Kaempferol in the Treatment of Mucopolysaccharidosis Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Kaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural flavonoid and a 4'-O-methylated derivative of kaempferol (B1673270), has garnered significant interest in the scientific community for its potential therapeutic properties, including its antioxidant effects. As a scavenger of free radicals, this compound is a promising candidate for the development of drugs targeting oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate and reproducible methods for quantifying the antioxidant activity of this compound are therefore crucial for advancing its preclinical and clinical development.
This document provides detailed protocols for several widely accepted in vitro and cell-based assays to evaluate the antioxidant capacity of this compound. These assays, including the DPPH, ABTS, FRAP, ORAC, and Cellular Antioxidant Activity (CAA) assays, offer a comprehensive assessment of its radical scavenging and reducing capabilities.
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is recommended to obtain a comprehensive antioxidant profile for a compound, as each assay is based on a different chemical principle.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or another suitable solvent.
-
Standard (Trolox or Ascorbic Acid) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound and the standard antioxidant from their respective stock solutions.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound or standard dilutions to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution. Warm the reagent to 37°C before use.
-
This compound and Standard (FeSO₄·7H₂O) Solutions: Prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the this compound or standard dilutions to the wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the ferrous sulfate (B86663) solutions.
-
The antioxidant capacity of this compound is expressed as ferrous ion (Fe²⁺) equivalents (in µM or mg/g) or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (1 mM): Dissolve 3.76 mg of fluorescein sodium salt in 10 mL of 75 mM phosphate (B84403) buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in 75 mM phosphate buffer.
-
AAPH Solution (240 mM): Dissolve 651.2 mg of AAPH in 10 mL of 75 mM phosphate buffer. Prepare fresh daily.
-
This compound and Standard (Trolox) Solutions: Prepare serial dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the this compound or standard dilutions to the wells.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank (buffer only) from the AUC of the sample.
-
The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of this compound to that of a Trolox standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can prevent this oxidation.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.
-
Seed the cells into a 96-well black microplate at an appropriate density and allow them to adhere overnight.
-
-
Reagent Preparation:
-
DCFH-DA Solution (25 µM): Prepare in cell culture medium.
-
This compound and Standard (Quercetin) Solutions: Prepare serial dilutions in cell culture medium.
-
AAPH Solution (600 µM): Prepare in cell culture medium.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 200 µL of medium containing various concentrations of this compound or the standard for 1 hour.
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 30 minutes.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each concentration.
-
The CAA value can be expressed as Quercetin (B1663063) Equivalents (QE) by comparing the antioxidant activity of this compound to that of a quercetin standard curve.
-
Quantitative Data Summary
The antioxidant activity of flavonoids is structure-dependent. While extensive data is available for the parent compound, kaempferol, specific quantitative data for this compound is less common in the literature. The following table summarizes representative antioxidant activity data for kaempferol to provide a comparative context. Researchers should determine the specific values for this compound using the protocols outlined above.
| Assay | Compound | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | Kaempferol | 47.93 µM | [1] |
| ABTS Radical Scavenging | Kaempferol | 0.337 µM | [1] |
| FRAP | Kaempferol | ~1.5-3.0 mM Fe(II)/mol | [2] |
| ORAC | Kaempferol | 0.37 Trolox Equivalents | [3] |
Note: The presented values are for kaempferol and serve as a reference. Actual values for this compound should be determined experimentally.
Proposed Antioxidant Signaling Pathway of this compound
This compound, like its parent compound kaempferol, is proposed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. Key pathways implicated include the Nrf2/HO-1 and FoxO1/β-catenin pathways.
This diagram illustrates that this compound may activate the Nrf2 pathway by inhibiting Keap1, leading to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes. Additionally, this compound may promote the nuclear translocation of FoxO1 and β-catenin, leading to the increased expression of other antioxidant genes. Both pathways contribute to a reduction in cellular ROS levels.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of Kaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural O-methylated flavonoid, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive overview of established protocols to assess the anti-inflammatory activity of this compound. The methodologies detailed herein are designed for researchers in pharmacology, drug discovery, and related fields to evaluate the efficacy of this compound in both in vitro and in vivo models of inflammation.
The primary mechanisms underlying the anti-inflammatory effects of many flavonoids, including the structurally related compound kaempferol, involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines assays to quantify the inhibitory effects of this compound on these key inflammatory markers.
Data Presentation
Due to a notable lack of specific quantitative data for this compound in the public domain, the following tables present representative data for the closely related compound, kaempferol , to serve as an illustrative example of expected results. Researchers are encouraged to generate and report specific data for this compound.
Table 1: Illustrative In Vitro Anti-inflammatory Activity of Kaempferol
| Assay | Cell Line | Inflammatory Stimulus | Test Compound Concentration (µM) | Outcome Measure | Illustrative Result (for Kaempferol) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 12.5 | IC50 | ~15 µM |
| TNF-α Secretion | RAW 264.7 | LPS (1 µg/mL) | 10, 20 | % Inhibition | Dose-dependent decrease |
| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 10, 20 | % Inhibition | Dose-dependent decrease |
| COX-2 Protein Expression | RAW 264.7 | LPS (50 ng/mL) | 12.5 | % Inhibition | Significant reduction |
| iNOS Protein Expression | RAW 264.7 | LPS (50 ng/mL) | 12.5 | % Inhibition | Significant reduction |
Table 2: Illustrative In Vivo Anti-inflammatory Activity of Kaempferol
| Assay | Animal Model | Treatment | Dose (mg/kg) | Time Point | % Inhibition of Edema |
| Carrageenan-Induced Paw Edema | Rat | Kaempferol (oral) | 100, 200 | 3 hours | Dose-dependent reduction |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assays in Macrophage Cell Culture
This protocol utilizes the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.
1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).
-
1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
1.3. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
1.4. COX-2 and iNOS Protein Expression (Western Blot)
-
Principle: Western blotting is used to detect and quantify the protein levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer this compound orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin (B1671933) (e.g., 10 mg/kg).
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflow Visualization
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Key signaling pathways modulated by this compound in inflammation.
References
Anticancer Assay Protocol for Kaempferide In Vitro: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural O-methylated flavonol, has demonstrated significant potential as an anticancer agent in various preclinical in vitro studies. It exerts its effects through the modulation of key cellular processes including cell proliferation, apoptosis, cell cycle progression, and cell migration. This document provides a comprehensive overview of the in vitro anticancer assays relevant to the study of this compound, complete with detailed experimental protocols and expected quantitative data. Furthermore, it elucidates the signaling pathways implicated in this compound's mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the in vitro anticancer effects of this compound and its close analog, Kaempferol, across various cancer cell lines.
Table 1: Cytotoxicity of this compound and Kaempferol in Human Cancer Cell Lines (IC50 values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| This compound | HepG2 | Hepatocellular Carcinoma | 25 | 72 | MTT |
| Huh7 | Hepatocellular Carcinoma | 18 | 72 | MTT | |
| N1S1 | Hepatocellular Carcinoma | 20 | 72 | MTT | |
| A549 | Lung Carcinoma | 22.5 ± 1.35 | 24 | MTT | |
| H23 | Lung Carcinoma | 26.2 ± 1.4 | 24 | MTT | |
| H460 | Lung Carcinoma | 29.1 ± 1.5 | 24 | MTT | |
| Kaempferol | PC-3 | Prostate Cancer | 16.9 | Not Specified | Alamar Blue |
| MDA-MB-231 | Breast Cancer | 43 | 72 | MTS | |
| BT474 | Breast Cancer | >100 | 72 | MTS | |
| PANC-1 | Pancreatic Cancer | 78.75 | 48 | CCK-8 | |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | 48 | CCK-8 | |
| HCT-8 | Colorectal Cancer | 177.78 | Not Specified | Not Specified | |
| HCT116 | Colorectal Cancer | 53.6 | Not Specified | Not Specified | |
| Huh7 | Hepatocellular Carcinoma | 4.75 | Not Specified | Not Specified | |
| SK-HEP-1 | Hepatocellular Carcinoma | 100 | Not Specified | Not Specified | |
| T47D | Breast Cancer | 123 ± 0.4 | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | 132 ± 0.23 | Not Specified | Not Specified | |
| MDA-MB-468 | Breast Cancer | 25.01 ± 0.11 | Not Specified | Not Specified |
Table 2: Effect of Kaempferol on Apoptosis in Cancer Cells
| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method |
| MDA-MB-453 | 10 | 24 | 23.12 | Sub-G0 Analysis |
| 50 | 48 | 31.90 | Sub-G0 Analysis | |
| PC-3 | Not Specified | Not Specified | 38 (Early) | Annexin V/7-AAD |
| 7.2 (Late) | ||||
| PANC-1 | 50 | 48 | 13.93 ± 1.47 | Annexin V/PI |
| Mia PaCa-2 | 50 | 48 | 21.50 ± 3.19 | Annexin V/PI |
| A2780/CP70 | 40 | 48 | 23.95 (Late) | Annexin V/PI |
Table 3: Effect of Kaempferol on Cell Cycle Distribution in Cancer Cells
| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-453 | 50 | 24 | Not Specified | 28.12 | 8.75 (from 16.75) |
| 10 | 48 | Not Specified | 30.90 | 9.84 (from 16.75) | |
| HT-29 | 60 | 6 | Increase | Decrease | Not Specified |
| 60 | 12 | Not Specified | Not Specified | Increase | |
| MDA-MB-231 | Not Specified | 48 | 51.35 (from 85.48) | Not Specified | 37.5 (from 9.27) |
| OVACAR-3 | Not Specified | Not Specified | 78.16 (from 67.11) | Not Specified | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content is measured in the linear scale, and the percentages of cells in G0/G1, S, and G2/M phases are determined.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip or a specialized insert.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure compared to the control.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet or other staining solution
Protocol:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells (pre-starved in serum-free medium) in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer progression. The diagrams below, generated using the DOT language, illustrate the experimental workflow for assessing anticancer activity and the major signaling cascades affected by this compound.
Conclusion
The protocols and data presented in this document provide a robust framework for the in vitro evaluation of this compound as a potential anticancer agent. The detailed methodologies for assessing cell viability, apoptosis, cell cycle, and migration/invasion, coupled with an understanding of the underlying signaling pathways, will aid researchers in conducting reproducible and meaningful studies. The consistent observation of this compound's ability to induce apoptosis and cell cycle arrest while inhibiting proliferation and migration across various cancer cell lines underscores its therapeutic potential and warrants further investigation.
Application Notes and Protocols for Kaempferide Administration in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural flavonoid, has garnered significant interest in biomedical research for its potential therapeutic effects in a range of diseases. As a 4'-O-methylated derivative of kaempferol, it exhibits various pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and standardized protocols for the administration of this compound in commonly used mouse models of Alzheimer's disease and obesity-related inflammation, based on published preclinical studies. The aim is to facilitate the design and execution of reproducible in vivo experiments to further investigate the therapeutic potential of this compound.
Data Presentation
Table 1: this compound Administration in a Mouse Model of Alzheimer's Disease
| Parameter | Details | Reference |
| Mouse Strain | Not specified in abstract | [1] |
| Disease Model | Intracerebroventricular (ICV) injection of Amyloid-β (Aβ) 1-42 | [1][2] |
| This compound Dose | 0.02 and 0.2 mg/kg/day | [1][2] |
| Administration Route | Intracerebroventricular (ICV) injection | [1][2] |
| Treatment Duration | 5 consecutive days | [1][2] |
| Vehicle | Not specified in abstract | |
| Observed Effects | - Prevention of cognitive decline- Increased activities of superoxide (B77818) dismutase and malondialdehyde in the hippocampus and cerebral cortex- Neuroprotective effects through alleviation of oxidative stress- Enhancement of the BDNF/TrkB/CREB signaling pathway | [1] |
Table 2: this compound Administration in a Mouse Model of Obesity and Inflammation
| Parameter | Details | Reference |
| Mouse Strain | Male C57BL/6J mice (7 weeks old) | |
| Disease Model | High-Fat Diet (HFD)-induced obesity | [3] |
| This compound Dose | 10 mg/kg/day | [3] |
| Administration Route | Oral gavage | [3] |
| Treatment Duration | 16 weeks | [3] |
| Vehicle | Not specified in abstract | |
| Observed Effects | - Decreased body weight and organ weights- Alleviation of glycolipid metabolism disorder- Reduction of inflammation and oxidative stress- Inhibition of the TLR4/IκBα/NF-κB signaling pathway | [3] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol describes the induction of an Alzheimer's-like pathology in mice using Aβ1-42 and subsequent treatment with this compound via ICV injection.
Materials:
-
This compound
-
Amyloid-β (1-42) peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for reconstitution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µl) with a 30-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Heating pad
Procedure:
-
Preparation of Aβ1-42 Oligomers:
-
Reconstitute lyophilized Aβ1-42 peptide in sterile, pyrogen-free saline or aCSF to the desired stock concentration.
-
Incubate the solution at 37°C for a period sufficient to promote the formation of oligomeric species (typically several hours to days, this should be validated).
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using a standardized and approved protocol.
-
Place the anesthetized mouse in the stereotaxic apparatus, ensuring the head is firmly and levelly fixed.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the scalp and disinfect the surgical area with an appropriate antiseptic solution.
-
-
Stereotaxic Surgery for Aβ1-42 Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a stereotaxic drill, create a small burr hole over the target injection site (e.g., into the lateral ventricles).
-
Slowly lower the Hamilton syringe needle to the predetermined coordinates for the lateral ventricle.
-
Infuse the prepared Aβ1-42 solution at a slow, controlled rate (e.g., 0.5 µl/min).
-
After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle to the desired concentration for ICV injection (0.02 and 0.2 mg/kg/day). The vehicle should be sterile and non-toxic to the brain tissue.
-
For 5 consecutive days following the Aβ1-42 injection, administer the prepared this compound solution via ICV injection using the same stereotaxic procedure as for Aβ1-42. The control group should receive vehicle injections.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery from anesthesia and in the following days for any signs of distress or complications.
-
Protocol 2: Oral Gavage Administration of this compound in a High-Fat Diet-Induced Mouse Model of Obesity
This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent daily treatment with this compound via oral gavage.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] solution, corn oil)
-
High-Fat Diet (HFD) and Normal Diet (ND) pellets
-
C57BL/6J mice
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal scale
Procedure:
-
Induction of Obesity:
-
Acclimatize 7-week-old male C57BL/6J mice to the housing conditions for at least one week.
-
Divide the mice into four groups:
-
Normal Diet (ND) + Vehicle
-
Normal Diet (ND) + this compound
-
High-Fat Diet (HFD) + Vehicle
-
High-Fat Diet (HFD) + this compound
-
-
Provide the respective diets ad libitum for 16 weeks.
-
-
Preparation of this compound for Oral Gavage:
-
Prepare a suspension of this compound in the chosen vehicle to achieve a final dose of 10 mg/kg body weight. The volume administered should be consistent across all animals (typically 5-10 ml/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Oral Gavage Administration:
-
Perform oral gavage daily for 16 weeks.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension or vehicle directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring and Data Collection:
-
Record the body weight and food intake of the mice weekly.
-
At the end of the 16-week treatment period, collect blood and tissue samples for analysis of metabolic parameters, inflammatory markers, and oxidative stress markers.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound promotes neuroprotection by inhibiting oxidative stress and enhancing the BDNF/TrkB/CREB signaling pathway in an Alzheimer's disease model.
Caption: this compound ameliorates inflammation and oxidative stress by inhibiting the TLR4/IκBα/NF-κB signaling pathway in a high-fat diet-induced obesity model.
Experimental Workflow Diagrams
Caption: Experimental workflow for intracerebroventricular (ICV) administration of this compound in an Aβ1-42-induced mouse model of Alzheimer's disease.
Caption: Experimental workflow for oral gavage administration of this compound in a high-fat diet-induced mouse model of obesity.
References
- 1. Kaempferol reduces obesity, prevents intestinal inflammation, and modulates gut microbiota in high-fat diet mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves glycolipid metabolism disorder by activating PPARγ in high-fat-diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Kaempferide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Kaempferide on various protein signaling pathways and include detailed protocols for Western blot analysis to study these effects. This compound, a natural flavonoid, has been shown to modulate key cellular processes such as inflammation, apoptosis, and cell proliferation by targeting specific proteins.
Proteins and Signaling Pathways Modulated by this compound
This compound has been demonstrated to influence several critical signaling pathways involved in pathological conditions like cancer, inflammation, and metabolic disorders. Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways.
Key Signaling Pathways Include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the TLR4/IκBα/NF-κB pathway, which is a key regulator of inflammation.[1] In response to stimuli, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound treatment can inhibit the phosphorylation of IκBα and p65.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation of these key kinases in various cell types, including lung cancer cells and skin cells exposed to UVB radiation.[3][4][5]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been found to decrease the phosphorylation of Akt, a key protein in this pathway, thereby sensitizing cancer cells to chemotherapeutic drugs.[6]
-
Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins. This includes the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
-
HIF-1α Signaling Pathway: In the context of osteoarthritis, this compound has been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is involved in cellular responses to low oxygen.[2]
-
Lipid Metabolism Regulation: this compound can attenuate lipid accumulation by reducing the expression of key lipogenic proteins such as Sterol Regulatory Element-Binding Protein 1 (SREBP1), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[9]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the expression of various proteins as determined by Western blot analysis in different experimental models.
| Protein | Cell Line/Model | Effect of this compound | Signaling Pathway | Reference |
| p-p65 | SW1353 (Osteoarthritis Model) | ↓ | NF-κB | |
| p-IκBα | SW1353 (Osteoarthritis Model) | ↓ | NF-κB | [2] |
| p-JNK | A549 (Lung Cancer) | ↑ | MAPK | [3] |
| p-p38 | A549 (Lung Cancer) | ↑ | MAPK | [3][4] |
| p-ERK | A549 (Lung Cancer) | ↑ | MAPK | [3][4] |
| p-STAT3 | A549 (Lung Cancer) | ↓ | STAT3 | [3][4] |
| I-κB | A549 (Lung Cancer) | ↑ | NF-κB | [3][4] |
| NF-κB | A549 (Lung Cancer) | ↓ | NF-κB | [3][4] |
| Caspase-3 | A549 (Lung Cancer) | ↑ | Apoptosis | [3][4] |
| p-Akt | A549 (Lung Cancer) | ↓ | PI3K/Akt | [6] |
| Claudin-2 | A549 (Lung Cancer) | ↓ | Cell Adhesion | [6] |
| HIF-1α | SW1353 (Osteoarthritis Model) | ↓ | HIF-1 | [2] |
| VEGF | SW1353 (Osteoarthritis Model) | ↓ | HIF-1 | [2] |
| iNOS | SW1353 (Osteoarthritis Model) | ↓ | Inflammation | [2] |
| MMP-2 | SW1353 (Osteoarthritis Model) | ↓ | Cartilage Degradation | [2] |
| MMP-3 | SW1353 (Osteoarthritis Model) | ↓ | Cartilage Degradation | [2] |
| MMP-13 | SW1353 (Osteoarthritis Model) | ↓ | Cartilage Degradation | [2] |
| ADAMTS-5 | SW1353 (Osteoarthritis Model) | ↓ | Cartilage Degradation | [2] |
| SREBP1 | HepG2 (Liver Cancer) | ↓ | Lipid Metabolism | [9] |
| FAS | HepG2 (Liver Cancer) | ↓ | Lipid Metabolism | [9] |
| SCD-1 | HepG2 (Liver Cancer) | ↓ | Lipid Metabolism | [9] |
| p-ERK | NIH-3T3 (Fibroblast) | ↓ (UVB-induced) | MAPK | [5] |
| p-p38 | NIH-3T3 (Fibroblast) | ↓ (UVB-induced) | MAPK | [5] |
| p-JNK | NIH-3T3 (Fibroblast) | ↓ (UVB-induced) | MAPK | [5] |
| p-Akt | NIH-3T3 (Fibroblast) | ↓ (UVB-induced) | PI3K/Akt | [5] |
| MMP-1a | NIH-3T3 (Fibroblast) | ↓ (UVB-induced) | Photoaging | [5] |
| COL1A1 | NIH-3T3 (Fibroblast) | ↑ (UVB-induced) | Photoaging | [5] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cells (e.g., A549, HepG2, SW1353, NIH-3T3) in appropriate culture dishes or plates at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound-treated groups.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) based on the specific experimental design.
Western Blot Protocol
This protocol provides a general framework for Western blot analysis. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different proteins and cell types.
3.2.1. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
3.2.2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to a final protein concentration of 1-2 µg/µL.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3.2.3. Protein Transfer (Blotting)
-
Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, this step is not necessary.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Place the sandwich into a transfer apparatus filled with transfer buffer and perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).
3.2.4. Immunodetection
-
Blocking: After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in the blocking buffer, for 1-2 hours at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
3.2.5. Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for Western blot analysis.
References
- 1. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibited progression of osteoarthritis by targeting the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Photoaging of Ultraviolet-B Irradiated NIH-3T3 Cells and Mouse Skin via Regulating the Reactive Oxygen Species-Mediated Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Kaempferide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis induced by Kaempferide, a natural flavonoid with demonstrated anti-cancer properties. The information is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound on various cancer cell lines using flow cytometry.
Introduction to this compound and Apoptosis
This compound, an O-methylated flavonol, has emerged as a promising candidate in cancer therapy due to its ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[3] Flow cytometry is a powerful technique to quantitatively measure these apoptotic events at the single-cell level, providing valuable insights into the efficacy and mechanism of action of therapeutic compounds like this compound.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, often in a dose- and time-dependent manner. The primary mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades that regulate cell survival and death.[4][5][6]
Key Signaling Pathways:
-
MAPK Pathway: this compound can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways while inhibiting the extracellular signal-regulated kinase (ERK) pathway. This differential regulation promotes a pro-apoptotic response.[1][4][5]
-
STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another crucial mechanism. This compound can downregulate the phosphorylation of STAT3, leading to the suppression of anti-apoptotic gene expression.[1][4][5]
-
NF-κB Pathway: this compound can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. This is often achieved by preventing the degradation of IκB, an inhibitor of NF-κB.[1][4][5]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, is often downregulated by this compound. Inhibition of this pathway can lead to the deactivation of anti-apoptotic proteins and the promotion of apoptosis.[7]
-
Mitochondrial (Intrinsic) Pathway: this compound can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases-9 and -3.[5][8][9]
-
Death Receptor (Extrinsic) Pathway: In some cell types, this compound can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and the extrinsic apoptotic pathway.[8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Cancer | 22.5 ± 1.35 | 24 |
| H23 | Lung Cancer | 26.2 ± 1.4 | 24 |
| H460 | Lung Cancer | 29.1 ± 1.5 | 24 |
| HepG2 | Hepatocellular Carcinoma | 25 | Not Specified |
| Huh7 | Hepatocellular Carcinoma | 18 | Not Specified |
| N1S1 | Hepatocellular Carcinoma | 20 | Not Specified |
| PC-3 | Prostate Cancer | 16.9 | Not Specified |
| PANC-1 | Pancreatic Cancer | ~50 | 48 |
| Mia PaCa-2 | Pancreatic Cancer | ~50 | 48 |
Table 2: Apoptosis Induction by this compound in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |
| A549 | 20 | 24 | Data not quantified in the provided text |
| PC-3 | Not Specified | Not Specified | 38 (Early Apoptosis), 7.2 (Late Apoptosis) |
| PANC-1 | 50 | 48 | 13.93 ± 1.474 |
| Mia PaCa-2 | 50 | 48 | 21.50 ± 3.195 |
| A2780/CP70 | 40 | 48 | 23.95 (Late Apoptosis) |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in a suitable culture vessel (e.g., 6-well plate or T-25 flask) at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol is based on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
Data Analysis:
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on one axis (typically the x-axis) and PI fluorescence on the other (typically the y-axis). The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical injury during sample preparation).
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound triggers apoptosis and paraptosis in pancreatic tumor cells by modulating the ROS production, SHP‐1 expression, and the STAT3 pathway | Semantic Scholar [semanticscholar.org]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Underlying Apoptosis-Inducing Effects of Kaempferol in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferide: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural flavonoid, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent. Emerging evidence highlights its ability to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M transition phase. This document provides a comprehensive overview of the mechanisms of action of this compound, detailed protocols for its application in cell-based assays, and a summary of its effects on various cancer cell lines.
Mechanism of Action: G2/M Arrest and Apoptosis
This compound exerts its anti-proliferative effects by modulating key regulatory proteins involved in the cell cycle, leading to a halt in the G2/M phase and subsequent induction of apoptosis. The primary signaling pathways implicated in this compound-induced G2/M arrest include the Chk2/Cdc25C/Cdc2 pathway and the p53-mediated pathway.[1][2][3][4]
Upon treatment, this compound can activate Checkpoint Kinase 2 (Chk2), which in turn phosphorylates and inactivates Cdc25C, a phosphatase essential for the activation of the Cyclin B1/Cdc2 complex.[1][2][3][4] The inactivation of Cdc25C prevents the dephosphorylation and activation of Cdc2 (also known as CDK1), a key kinase required for entry into mitosis. This leads to the accumulation of cells in the G2 phase of the cell cycle.[1][3]
Furthermore, this compound has been shown to upregulate the tumor suppressor protein p53.[5][6] Activated p53 can transcriptionally activate the expression of p21, a cyclin-dependent kinase inhibitor, which can also inhibit the activity of the Cyclin B1/Cdc2 complex, reinforcing the G2/M arrest.[1][3] The sustained cell cycle arrest can ultimately trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.[5][7]
Quantitative Data Summary
The efficacy of this compound in inducing G2/M cell cycle arrest varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 43 | 72 | |
| PANC-1 | Pancreatic Cancer | 78.75 | 48 | |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | 48 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MDA-MB-453 | Control | - | 21.8 | 16.75 | [5] |
| 50 µM this compound (24h) | - | 28.12 | 8.75 (decrease noted) | [5] | |
| 10 µM this compound (48h) | - | 30.90 | 9.84 (decrease noted) | [5] | |
| MDA-MB-231 | Control | 85.48 | - | 9.27 | [7][8] |
| 50 µM this compound (48h) | 51.35 | - | 37.5 | [7][8] | |
| A2780/CP70 | Control | - | - | - | [1][3] |
| This compound | - | - | Increased | [1][3] | |
| OVCAR-3 | Control | - | - | - | [3] |
| 40 µM this compound (48h) | - | - | Increased | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on G2/M cell cycle arrest and related signaling pathways.
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining with propidium iodide (PI) and subsequent analysis using flow cytometry.[9][10][11][12]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells in 70% ethanol at -20°C for at least 2 hours. Cells can be stored at -20°C for several days if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the detection of key proteins involved in the G2/M transition, such as Cyclin B1 and Cdc2, in this compound-treated cells.[13][14][15]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2 (Tyr15), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with an appropriate volume of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash the membrane three times with TBST for 5-10 minutes each. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: this compound-induced G2/M cell cycle arrest signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol Clinisciences [clinisciences.com]
Preparing Kaempferide Stock Solutions for Cell Culture: Application Notes and Protocols
Introduction
Kaempferide, a natural O-methylated flavonol, has garnered significant attention within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] In cell culture-based research, the accurate and consistent preparation of stock solutions is paramount for obtaining reproducible and reliable experimental results. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of a concentrated stock solution.[4] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | [1][5][6][7] |
| Molecular Weight | 300.26 g/mol | [1][7] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][6] |
| 10 mg/mL in DMSO | [6] | |
| 3 mg/mL in Ethanol | [6] | |
| 0.2 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2) | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is a common practice for sparingly soluble compounds in cell culture experiments.[8]
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, light-protective storage vials (e.g., amber vials)
Procedure:
-
Calculate the Required Mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 300.26 g/mol × 1000 mg/g = 3.0026 mg
-
Weighing this compound: Accurately weigh approximately 3.0 mg of this compound powder using an analytical balance. Record the exact weight. Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolving in DMSO: Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For example, if 3.0026 mg of this compound was weighed, add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Ensuring Complete Dissolution: Vortex the tube thoroughly until the this compound powder is completely dissolved. If necessary, gently warm the solution at 37°C for 10 minutes and vortex again to aid dissolution.[9] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective vials (e.g., amber vials). Store the aliquots at -20°C. Stock solutions are typically stable for up to 3 months when stored at -20°C.[10] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
To prepare a working solution for cell treatment, the concentrated stock solution is diluted in cell culture medium to the desired final concentration.
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium: It is recommended to perform serial dilutions to achieve the final desired concentration. To minimize the final DMSO concentration in the cell culture, it should ideally be kept below 0.5%, and preferably at or below 0.1%.[11]
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.1% (v/v).
-
-
Mixing: Immediately after adding the stock solution to the culture medium, mix thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.[8]
Experimental Workflow
References
- 1. usbio.net [usbio.net]
- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:491-54-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C16H12O6 | CID 5281666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Kaempferol [sigmaaldrich.com]
- 11. emulatebio.com [emulatebio.com]
Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Detection of Kaempferide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferide, a natural O-methylated flavonol found in plants such as aromatic ginger (Kaempferia galanga), has garnered scientific interest for its potential therapeutic properties.[1] Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and safety in drug development. Like other flavonoids, this compound is expected to undergo extensive metabolism in the body, primarily through Phase I and Phase II enzymatic reactions.[2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its predicted metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Proposed Metabolic Pathway of this compound
The metabolism of this compound likely follows pathways similar to its parent compound, kaempferol (B1673270).[2][3] The primary metabolic transformations are expected to be catalyzed by intestinal and hepatic enzymes.[2][3] Phase I metabolism may involve O-demethylation, converting this compound back to kaempferol, a reaction often catalyzed by cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1A2.[2][4] Subsequently, both this compound and its demethylated metabolite, kaempferol, are anticipated to undergo extensive Phase II conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds for excretion.[3][4] Other potential metabolites include further breakdown products from gut microbiota, such as 4-hydroxyphenylacetic acid.[5][6]
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol is adapted from a method for the simultaneous determination of this compound and related compounds in rat plasma.[7][8]
-
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
5 mM Ammonium Acetate solution
-
Internal Standard (IS) solution (e.g., Diazepam or other suitable compound not present in the sample)[9]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins. This is often referred to as an "acetonitrile crash".[10]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase if concentration is needed.[11] For this method, direct injection is often sufficient.[7]
-
Transfer the final supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
The following conditions are based on established methods for this compound and related flavonoids.[7][8]
-
Liquid Chromatography (LC) System: An Ultra-High Performance Liquid Chromatography (UHPLC) system is recommended for its speed and resolution.[7]
-
LC Parameters:
-
Mass Spectrometry (MS) System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS/MS Parameters:
-
Ionization Mode: ESI Negative. The negative ion mode has been shown to be superior for the detection of this compound and kaempferol.[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following transitions should be optimized for the specific instrument used:
-
Source Parameters:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
-
Data Presentation
The developed LC-MS/MS method should be validated for linearity, sensitivity, precision, accuracy, recovery, and stability. The following table summarizes typical quantitative performance data for this compound and kaempferol analysis in rat plasma.[7][8]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Mean Recovery (%) |
| This compound | 0.1 - 400 | 0.1 | 3.88 - 6.54 | 4.12 - 7.21 | 88.63 - 98.74 | > 85.66 |
| Kaempferol | 0.1 - 64 | 0.1 | 4.52 - 7.74 | 5.33 - 6.98 | 90.11 - 97.53 | > 85.66 |
Data adapted from a study by Wang et al. (2017) for illustrative purposes.[7][8]
Experimental Workflow Visualization
The overall workflow from sample receipt to data analysis is a critical component of a robust bioanalytical method.
Caption: Workflow for LC-MS/MS analysis of this compound metabolites.
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the detection and quantification of this compound and its potential metabolites in biological matrices. The protocol provides detailed steps for sample preparation and instrumental analysis, which are crucial for obtaining reliable and reproducible results in pharmacokinetic and metabolic studies. The high sensitivity and selectivity of the MRM-based approach make it well-suited for the demanding requirements of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Determination and pharmacokinetic study of this compound in rat plasma by UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Kaempferide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with kaempferide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a natural O-methylated flavonol, specifically the 4'-O-methyl ether of kaempferol.[1][2] Like many flavonoids, its chemical structure lends itself to poor water solubility, which can limit its therapeutic use and pose challenges in experimental settings, particularly in aqueous-based cell culture media and buffers.[3][4] This poor solubility can lead to precipitation, reducing the effective concentration of the compound and impacting experimental reproducibility.
Q2: What are the known solubilities of this compound in common laboratory solvents?
This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. Preparing a concentrated stock solution in an organic solvent like DMSO is a common starting point.[5]
Table 1: this compound Solubility Data
| Solvent | Concentration |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL |
| Ethanol | ~3 mg/mL |
| Dimethylformamide (DMF) | ~2 mg/mL |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |
| Data sourced from Cayman Chemical.[5] |
Troubleshooting Guide: Precipitation Issues
Issue: My this compound, dissolved in a DMSO stock, precipitates when added to my aqueous buffer or cell culture medium.
This is the most common issue researchers face. It occurs because this compound is significantly less soluble in the aqueous environment of the medium compared to the concentrated DMSO stock.[6][7]
Troubleshooting Workflow
References
- 1. This compound | C16H12O6 | CID 5281666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Kaempferide Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of kaempferide in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound, a flavonoid, typically shows low oral bioavailability due to two main factors:
-
Poor Aqueous Solubility: this compound has limited solubility in water, which restricts its dissolution in gastrointestinal fluids, a critical step for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation.[3] This converts it into more water-soluble forms that are easily excreted, reducing the amount of active compound reaching systemic circulation.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to enhanced dissolution and absorption.[4][5] Nanosuspensions are a common and effective approach.[4][5]
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids (B1166683) can increase its lipophilicity, thereby improving its ability to permeate the lipid-rich membranes of intestinal cells.[6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[1][8]
Q3: Which formulation strategy is most effective for enhancing this compound bioavailability?
A3: The effectiveness of each strategy can vary depending on the specific experimental conditions. However, studies have shown significant improvements with all three approaches. Nanosuspensions have been reported to increase the absolute bioavailability of kaempferol (B1673270) (the aglycone of this compound) from 13.03% to 38.17%.[5] Phospholipid complexes have demonstrated a significant increase in Cmax and AUC compared to the free compound.[6] Solid dispersions have also been shown to increase the dissolution rate and oral bioavailability of kaempferol by twofold.[1] The choice of formulation may depend on factors such as the required dose, the desired release profile, and the available equipment.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in animal studies.
-
Possible Cause 1: Poor dissolution of the administered compound.
-
Troubleshooting Step: Ensure the formulation is optimized for solubility. For a simple suspension, consider reducing the particle size through micronization. For more significant enhancement, utilize one of the advanced formulation strategies outlined in the FAQs, such as nanosuspensions, phospholipid complexes, or solid dispersions.[9]
-
-
Possible Cause 2: Inconsistent dosing of a suspension.
-
Troubleshooting Step: If using a suspension, ensure it is homogenous before and during administration. Use a vehicle that maintains good suspension properties and vortex the suspension immediately before drawing each dose.
-
-
Possible Cause 3: Rapid metabolism in the gut or liver.
-
Troubleshooting Step: While difficult to completely avoid, some formulation strategies can offer partial protection from first-pass metabolism. Co-administration with known inhibitors of metabolic enzymes, such as piperine, can be investigated, but this may introduce confounding factors.[10]
-
Issue 2: Difficulty in preparing a stable and effective formulation.
-
Possible Cause 1: Aggregation of nanoparticles in a nanosuspension.
-
Possible Cause 2: Incomplete formation of a phospholipid complex.
-
Troubleshooting Step: Ensure the molar ratio of this compound to phospholipid is optimized. The choice of solvent and the reaction temperature and time are also critical parameters that may need to be adjusted to ensure complete complexation.[11]
-
-
Possible Cause 3: Recrystallization of this compound in a solid dispersion.
-
Troubleshooting Step: The choice of polymer is crucial for stabilizing the amorphous state of this compound. Ensure that the drug-to-polymer ratio is optimized to prevent recrystallization during storage. Proper drying of the solid dispersion is also essential.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Kaempferol and its Enhanced Formulations in Rats.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Kaempferol (Suspension) | 50 | 1.43 ± 0.21 | 2.0 | 13.65 ± 3.12 | 13.03 | [6] |
| Kaempferol Phospholipid Complex | 50 | 3.94 ± 0.83 | 1.5 | 57.81 ± 9.43 | - | [6] |
| Kaempferol (Suspension) | 50 | - | - | - | 13.03 | [5] |
| Kaempferol Nanosuspension | 50 | - | - | - | 38.17 | [5] |
| Kaempferol (Free) | 100 | ~1.5 | ~1.0 | ~10 | ~2 | [1] |
| Kaempferol Solid Dispersion | 100 | ~3.0 | ~1.0 | ~20 | ~4 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific weight of this compound and a hydrophilic carrier (e.g., Poloxamer 407, PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask.[1][8] A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound-Phospholipid Complex
-
Dissolution: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a suitable organic solvent (e.g., dichloromethane, 1,4-dioxane) in a round-bottom flask.[11] An initial molar ratio of 1:1 can be used.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 2-3 hours) with constant stirring.[11]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a thin film.
-
Hydration: Hydrate the film with a small amount of water and sonicate to form a homogenous suspension.
-
Lyophilization: Freeze-dry the suspension to obtain the this compound-phospholipid complex as a powder.
-
Storage: Store the complex in a cool, dry, and dark place.
Protocol 3: Preparation of this compound Nanosuspension (High-Pressure Homogenization)
-
Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization for a few minutes to obtain a coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for a specific number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar) until the desired particle size is achieved.[4][5]
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Storage: Store the nanosuspension at 4 °C.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12-16 hours) before drug administration, with free access to water.[9]
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation (e.g., suspension, nanosuspension, phospholipid complex, or solid dispersion) orally via gavage at a specific dose.[9]
-
Intravenous (IV) Group: For determining absolute bioavailability, administer a solution of this compound in a suitable vehicle intravenously via the tail vein at a lower dose.[10]
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.[10]
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.[14][15]
Caption: Modulation of the MAPK signaling pathway by this compound.[16][17]
References
- 1. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of kaempferol-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of kaempferol–phospholipid complex for pharmacokinetics and bioavailability in SD rats | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Kaempferide Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of kaempferide in cell culture media. Ensuring the stability of your test compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: this compound, an O-methylated flavonoid, generally exhibits greater metabolic stability compared to its unmethylated counterpart, kaempferol. This increased stability is attributed to the methylation of the hydroxyl groups, which protects the molecule from extensive conjugation and metabolism.[1][2][3][4] While specific degradation kinetics in cell culture media are not extensively documented, studies on its metabolic stability in human liver microsomes show a half-life of approximately 15.2 hours.[1] In vivo, the oral half-life in rats has been reported to be around 3.56 ± 1.06 hours.[5] However, the actual stability in your specific cell culture conditions can be influenced by factors such as media composition, pH, temperature, and the presence of serum.[6]
Q2: What are the potential consequences of this compound degradation in my experiments?
A2: Degradation of this compound can lead to several issues that can compromise the validity of your experimental results:
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Inaccurate Concentration: The actual concentration of the active compound will be lower than the intended concentration, potentially leading to an underestimation of its biological effects.
-
Formation of Degradation Products: Degradation can generate new compounds with their own biological activities, which may confound the interpretation of the results.[7]
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Inconsistent Results: Variable degradation rates between experiments can lead to poor reproducibility.
Q3: Does the presence of Fetal Bovine Serum (FBS) affect this compound stability?
A3: Yes, the presence of FBS can impact the stability and availability of this compound in cell culture media. Serum albumin, a major component of FBS, can bind to flavonoids, which can, in some cases, enhance their stability.[8] However, FBS may also contain enzymes that could potentially metabolize this compound. Therefore, it is crucial to assess the stability of this compound in your specific cell culture medium, both with and without FBS.
Q4: What are the common degradation products of flavonoids like this compound?
A4: The degradation of flavonoids often involves the opening of the C-ring, leading to the formation of simpler phenolic acids.[7] For the parent compound of this compound, kaempferol, degradation can be influenced by factors like heat and pH.[9] While specific degradation products of this compound in cell culture have not been extensively characterized in the available literature, analysis by techniques like LC-MS/MS would be necessary for their identification.[10]
Troubleshooting Guides
Issue 1: I am observing inconsistent or lower-than-expected biological activity with this compound in my cell-based assays.
-
Possible Cause: this compound may be degrading in your cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) under your experimental conditions (37°C, 5% CO2). Analyze the concentration of this compound at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using HPLC.
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Include Serum and Non-Serum Conditions: If you are using FBS, test the stability of this compound both in the presence and absence of serum to understand its effect.
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Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment to minimize degradation during storage.
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Minimize Light Exposure: Flavonoids can be light-sensitive. Protect your stock and working solutions from light.
-
Issue 2: The cell culture medium containing this compound changes color or becomes cloudy over time.
-
Possible Cause 1: Precipitation: this compound, like many flavonoids, has limited aqueous solubility and may precipitate out of solution, especially at higher concentrations.
-
Troubleshooting Steps:
-
Check Solubility: Determine the solubility of this compound in your cell culture medium. You may need to use a lower concentration or a solubilizing agent (ensure the solvent concentration is non-toxic to your cells, typically <0.5% DMSO).
-
Microscopic Examination: Visually inspect the culture under a microscope to look for crystalline precipitates.
-
-
-
Possible Cause 2: Degradation and Polymerization: Oxidative degradation of flavonoids can lead to the formation of colored polymeric products.[7]
-
Troubleshooting Steps:
-
Perform Stability Analysis: Use HPLC to check for the disappearance of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Consider Antioxidants: In some cases, adding antioxidants to the medium might help to reduce oxidative degradation, but this should be done with caution as it can interfere with your experimental readouts.
-
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of this compound. It is important to note that direct data on the degradation of this compound in various cell culture media is limited. The provided data is from in vitro metabolic stability assays and in vivo pharmacokinetic studies, which can offer an indication of its relative stability.
| Parameter | Matrix/System | Value | Reference |
| Half-life (t½) | Human Liver Microsomes | 15.2 hours | [1] |
| Oral Half-life (t½) | Rat Plasma | 3.56 ± 1.06 hours | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound standard
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
DMSO (cell culture grade)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium (with and without FBS) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time-Course Incubation: Aliquot the this compound-spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube and immediately process it for HPLC analysis. The T=0 sample should be processed immediately after spiking.
-
Sample Preparation:
-
For media containing FBS, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
For serum-free media, you may be able to directly inject the sample after filtration, or perform a similar protein precipitation step if the media contains other proteins.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% acetonitrile; 20-25 min, 80% acetonitrile; 25-30 min, 80-20% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 265 nm or 368 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample based on the peak area from the HPLC chromatogram.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate and calculate the half-life (t½).
-
Protocol 2: Identification of this compound Degradation Products using LC-MS/MS
Objective: To identify the potential degradation products of this compound in cell culture media.
Methodology:
-
Follow the sample collection and preparation steps as described in Protocol 1.
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
LC Conditions: Use similar chromatographic conditions as in Protocol 1 to separate the parent compound from its degradation products.
-
MS/MS Analysis:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential degradation products.
-
Perform full scan analysis to identify the molecular ions of potential degradation products.
-
Conduct tandem MS (MS/MS) experiments on the detected molecular ions to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Compare the mass spectra of the degradation products with the fragmentation pattern of the parent this compound molecule.
-
Propose potential structures for the degradation products based on the mass shifts and fragmentation patterns. This may involve identifying common flavonoid degradation pathways such as ring cleavage.[7]
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic review of the pharmacological aspects of this compound as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Kaempferide Interference in Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing kaempferide in their experiments and encountering potential interference with fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these issues.
Troubleshooting Guide
This guide addresses common problems encountered during fluorescent assays involving this compound.
Issue 1: Unusually High Background Fluorescence
Question: Why is the background fluorescence in my assay unexpectedly high, even in my negative control wells?
Answer: High background fluorescence is a common issue when working with autofluorescent compounds like this compound.[1][2][3] This intrinsic fluorescence can obscure the signal from your intended fluorescent probe, leading to a low signal-to-noise ratio and inaccurate data.[2]
Troubleshooting Workflow:
Caption: A workflow to diagnose and address high background fluorescence.
Issue 2: Lower-Than-Expected Fluorescence Signal
Question: My fluorescence signal is decreasing or weaker than anticipated in the presence of this compound. What could be the cause?
Answer: A diminished fluorescence signal could be due to fluorescence quenching, where this compound absorbs the energy from your fluorescent probe, preventing it from emitting light.[4][5][6][7] This can be misinterpreted as a biological effect, leading to false-negative results.[3] Another possibility is the inner filter effect, where this compound absorbs the excitation or emission light.[8]
Troubleshooting Workflow:
Caption: A workflow to determine if this compound is causing signal quenching.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescent properties of this compound?
A1: this compound, a flavonoid, is known to be autofluorescent.[2] Its fluorescence properties can be influenced by the solvent and pH.[9][10] Generally, it is excited by light in the ultraviolet to blue-green range of the spectrum and emits light in the green-yellow region.[11][12][13]
Q2: How does this compound's fluorescence interfere with assays?
A2: Interference can occur through two primary mechanisms:
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Autofluorescence: this compound's own fluorescence can add to the signal of your assay's fluorophore, potentially leading to false-positive results.[3]
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Fluorescence Quenching: this compound can decrease the signal from your fluorophore, which can lead to false-negative results.[3][14][15] This can happen if this compound absorbs the excitation light or the emitted fluorescence.[8]
Q3: How can I proactively design my experiment to avoid interference?
A3: To minimize potential interference from this compound, consider the following during your experimental design:
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Fluorophore Selection: Whenever possible, choose fluorophores that have excitation and emission spectra in the red or far-red regions of the spectrum.[1][2] This is because the autofluorescence of many natural compounds, including this compound, is typically in the blue-green region.
-
Control Experiments: Always plan to include the necessary control experiments from the beginning. This includes a "blank" (assay buffer), "compound only" (this compound in buffer), "probe only" (your fluorophore in buffer), and "probe + compound" (your fluorophore and this compound in buffer).[1][3]
Q4: What is spectral overlap and how do I assess it?
A4: Spectral overlap occurs when the emission spectrum of an interfering compound (like this compound) overlaps with the emission spectrum of your chosen fluorescent probe. This can make it difficult to distinguish the specific signal from your probe from the background autofluorescence. To assess this, you need to know the excitation and emission spectra of both this compound and your fluorophore under your specific experimental conditions.
Caption: The concept of spectral overlap leading to assay interference.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Dyes
This table provides approximate excitation and emission maxima to help assess potential spectral overlap. Note that these values can vary depending on the experimental conditions.
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| This compound | ~380 - 490[11][13] | ~515 - 580[11][13][16] | - |
| Fluorescein (FITC) | ~495 | ~519 | High |
| Rhodamine (TRITC) | ~557 | ~576 | Moderate |
| DAPI | ~358 | ~461 | High (Excitation Overlap) |
| Hoechst 33342 | ~350 | ~461 | High (Excitation Overlap) |
| Cy5 | ~650 | ~670 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Low |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.
Methodology:
-
Preparation:
-
Prepare a series of dilutions of this compound in your assay buffer at the same concentrations that will be used in your main experiment.
-
Prepare a "blank" control containing only the assay buffer.[3]
-
-
Measurement:
-
Dispense the this compound dilutions and the blank control into the wells of your microplate.
-
Read the fluorescence using the same instrument settings (e.g., filters, gain) as your primary assay.[3]
-
-
Analysis:
-
Subtract the average fluorescence of the blank from the fluorescence readings of the this compound-containing wells.
-
If the resulting fluorescence intensity is significantly above the blank and increases with this compound concentration, then this compound is autofluorescent under your assay conditions.[3]
-
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your probe.
Methodology:
-
Preparation: Prepare three sets of samples in your assay buffer:
-
Set A (Fluorophore only): Your fluorescent probe at the assay concentration.
-
Set B (Fluorophore + this compound): Your fluorescent probe and this compound at their respective assay concentrations.
-
Set C (Blank): Assay buffer only.[3]
-
-
Measurement:
-
Dispense the samples into the wells of your microplate.
-
Read the fluorescence of all wells using the standard assay instrument settings.
-
-
Analysis:
-
Subtract the average fluorescence of the blank (Set C) from the readings for Set A and Set B.
-
Compare the blank-corrected fluorescence of Set A and Set B. A significantly lower signal in Set B indicates that this compound is quenching your fluorophore.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quenching of fluorescence by flavonoids and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence interference of polyphenols in assays screening for dipeptidyl peptidase IV inhibitory activity [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Kaempferide Concentration for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing Kaempferide concentration in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Based on published data, a typical starting concentration range for this compound in in vitro experiments, particularly with cancer cell lines, is between 1 µM and 100 µM.[1][2][3] The optimal concentration is highly cell-type dependent. For instance, the IC50 value for HeLa cells has been reported to be 16 µM, while for A549 lung cancer cells, IC50 values have been observed between 22.5 µM and 29.1 µM after 24 hours of incubation. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My this compound is precipitating when I add it to my cell culture medium. How can I solve this?
A2: this compound has poor water solubility, which can lead to precipitation in aqueous solutions like cell culture media.[4][5] Here are some steps to troubleshoot this issue:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound.[1][4]
-
Final Solvent Concentration: When diluting the stock solution in your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Gentle Warming and Sonication: After dilution, gentle warming of the solution to 37°C and brief sonication can help in dissolving the compound.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. For phenolic compounds like this compound, slightly increasing the pH of the buffer may enhance solubility. However, be cautious as extreme pH values can degrade the compound and affect cell viability.
-
Use of Solubilizing Agents: Consider using solubility enhancers like cyclodextrins in your culture medium before adding the this compound stock solution.
Q3: I am observing unexpected results in my MTT assay after this compound treatment. What could be the cause?
A3: Flavonoids like this compound have been reported to interfere with the MTT assay.[6] This interference can lead to false-positive results, suggesting an increase in cell viability when there is none. The compound can directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. To mitigate this, consider the following:
-
Cell-Free Control: Include a cell-free control where this compound is added to the culture medium without cells, followed by the MTT reagent. This will help you determine if the compound directly reduces MTT.
-
Washing Step: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.[6]
-
Alternative Viability Assays: If interference persists, consider using alternative cell viability assays that are not based on tetrazolium salt reduction, such as the sulforhodamine B (SRB) assay or a crystal violet-based assay.
Q4: Does this compound exhibit dose-dependent biphasic effects?
A4: Some studies suggest that flavonoids can have biphasic effects, where low concentrations may stimulate cell proliferation, while higher concentrations are inhibitory.[7] It is crucial to perform a comprehensive dose-response analysis to identify the concentration range that elicits the desired inhibitory or apoptotic effects in your specific cell model.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Results
Problem: You observe a significant effect of this compound in one experiment, but the results are not reproducible.
| Possible Cause | Troubleshooting Steps |
| This compound Stock Solution Instability | Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Precipitation in Media | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the solubility troubleshooting guide below. |
| Cell Culture Variability | Ensure consistent cell passage number and confluency at the time of treatment. Regularly test for mycoplasma contamination. |
| Assay Interference | Run appropriate controls to check for assay interference, especially for colorimetric assays like MTT. Consider using an orthogonal assay to confirm the findings. |
Guide 2: High Cytotoxicity in Control Cells
Problem: You observe significant cell death in your vehicle control (e.g., DMSO-treated) cells.
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[4] |
| Solvent Purity | Use high-purity, sterile-filtered solvents for preparing stock solutions. |
| Extended Incubation with Solvent | Minimize the exposure time of cells to the solvent if possible, while ensuring adequate treatment time with this compound. |
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Cancer Cell Lines.
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| HeLa (Cervical Cancer) | MTT | Not specified | 16 µM | [2] |
| A549 (Lung Cancer) | CCK-8 | 24 h | 22.5 ± 1.35 µM | |
| H23 (Lung Cancer) | CCK-8 | 24 h | 26.2 ± 1.4 µM | |
| H460 (Lung Cancer) | CCK-8 | 24 h | 29.1 ± 1.5 µM | |
| HepG2 (Liver Cancer) | Not specified | Not specified | 25 µM | |
| Huh7 (Liver Cancer) | Not specified | Not specified | 18 µM | |
| N1S1 (Liver Cancer) | Not specified | Not specified | 20 µM | |
| MDA-MB-231 (Breast Cancer) | MTT | 24 h | 62 µM | [3] |
| PC12 and SHSY5Y | MTT | 72h | 5 to 100 µM | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of this compound-Treated Cells
-
Cell Lysis: After treating cells with the desired concentrations of this compound for the specified time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's effect on the PI3K/Akt signaling pathway.[10][11]
Caption: this compound's modulation of the MAPK/STAT3/NF-κB pathway.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Distinct effects of different doses of kaempferol on D-GalN/LPS-induced ALF depend on the autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defensive Impact of this compound Against Neurodegenerative Studies: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3 β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Kaempferide Precipitation in Buffers
Welcome to the technical support center for Kaempferide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly its precipitation in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a natural flavonoid, specifically a 4'-O-methylated derivative of kaempferol, with the chemical formula C₁₆H₁₂O₆.[1][2] It is known for a range of pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties.[2][3][4] Like many flavonoids, this compound is a crystalline solid at room temperature and has low aqueous solubility, which can present challenges in experimental settings.[1][5][6]
Q2: In which common laboratory solvents is this compound soluble?
This compound is sparingly soluble in water but shows good solubility in polar organic solvents.[5][6] It is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[5][7][8][9]
Q3: How should I prepare a stock solution of this compound?
For most in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.[3][7][8] A common stock concentration is 10-50 mM. These stock solutions can be stored at -20°C for up to three months, and should be aliquoted to avoid repeated freeze-thaw cycles.[7]
Q4: What factors influence the stability of this compound in solution?
The stability of this compound, like other flavonoids, is influenced by several factors:
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pH: Flavonoids are generally more stable in acidic to neutral conditions. Alkaline pH can lead to degradation.[10][11][12]
-
Temperature: Higher temperatures can accelerate degradation. Stock solutions should be stored at low temperatures.[7]
-
Light: Exposure to light can cause photodegradation. It is advisable to store this compound solutions in amber vials or otherwise protected from light.[3]
-
Oxidation: The phenolic structure of flavonoids can be susceptible to oxidation.[2]
Troubleshooting Guide: this compound Precipitation in Buffers
This guide addresses the common issue of this compound precipitating out of solution when a concentrated organic stock is diluted into an aqueous experimental buffer.
Q5: I dissolved this compound in DMSO and it was clear, but it precipitated when I diluted it into my aqueous buffer. Why is this happening?
This is a common phenomenon known as solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When you dilute the DMSO stock into your buffer, the overall solvent composition becomes predominantly aqueous, and the concentration of this compound may exceed its solubility limit in this new solvent mixture, causing it to precipitate.[13][14][15]
Q6: My experiment requires a final DMSO concentration of less than 0.5%, but my this compound precipitates at this level. What can I do?
Here are several strategies to overcome this issue:
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Optimize the Dilution Process: Rapidly mixing the buffer while adding the this compound stock can help to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.[14] A stepwise serial dilution can also be effective.[14]
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Pre-warm the Buffer: Using a buffer that has been pre-warmed to 37°C can sometimes improve solubility.[9]
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Adjust the pH of the Buffer: The solubility of flavonoids is often pH-dependent, with solubility tending to increase at a higher pH.[10][16][17] However, be mindful that alkaline conditions can also lead to the degradation of flavonoids.[11][12][18] It is a trade-off that may need to be empirically determined for your specific experimental window.
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Use Co-solvents: If your experimental system allows, a small percentage of a co-solvent like ethanol in your final buffer can help to maintain solubility. For instance, a 1:4 solution of ethanol to PBS has been used for the parent compound, kaempferol.[8]
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Incorporate Solubility Enhancers:
-
Serum: For cell culture experiments, the proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[14]
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture.[13][19]
-
Q7: Can I just filter out the precipitate?
Filtering is not recommended as a solution for precipitation. The act of filtering removes the precipitated compound, which means the actual concentration of this compound in your working solution will be unknown and lower than intended, leading to inaccurate experimental results.[14]
Q8: How can I determine the maximum soluble concentration of this compound in my specific buffer?
You can perform a solubility test. A general protocol involves preparing a series of dilutions of your this compound stock solution into your buffer of choice. These solutions are then incubated under your experimental conditions (e.g., 37°C for 2 hours) and visually inspected for any signs of precipitation. For a more quantitative assessment, the supernatant of equilibrated, saturated solutions can be analyzed by HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.
Quantitative Data
Specific quantitative solubility data for this compound in a wide range of biological buffers is not extensively available in the literature. However, data for the parent compound, Kaempferol, can provide a useful reference point.
Table 1: Solubility of Kaempferol in Various Solvents
| Solvent System | Concentration (mg/mL) | Concentration (µM) |
| Ethanol | ~11 | ~38,420 |
| DMSO | ~10-25 | ~34,927 - 87,317 |
| Dimethyl formamide | ~3 | ~10,478 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | ~699 |
Data compiled from multiple sources.[7][8][9] Note: This data is for Kaempferol, the parent compound of this compound. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental buffers.
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 333.6 µL of DMSO to 1 mg of this compound).
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Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.[9]
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for up to 3 months under these conditions.[7]
-
Protocol 2: Quantification of this compound by HPLC
-
Objective: To determine the concentration of this compound in a solution using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20][21][22]
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Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water containing 0.1% formic acid. An isocratic system of Acetonitrile:Water with 0.1% formic acid (50:50 v/v) can also be used.[21][22]
-
Detection Wavelength: this compound has absorbance maxima around 265 nm and 368 nm.[1][23][24]
-
Column Temperature: 35°C.[21]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).[20]
-
Sample Preparation: If your sample is from a solubility experiment, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[20]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solubility determination.
References
- 1. mdpi.com [mdpi.com]
- 2. A mechanistic review of the pharmacological aspects of this compound as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound prevents cognitive decline via attenuation of oxidative stress and enhancement of brain-derived neurotrophic factor/tropomyosin receptor kinase B/cAMP response element-binding signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Kaempferol [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ijariie.com [ijariie.com]
- 23. phmethods.net [phmethods.net]
- 24. ajpaonline.com [ajpaonline.com]
Kaempferide light sensitivity and storage conditions
Welcome to the technical support center for kaempferide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial to prevent moisture absorption. For long-term storage, it is recommended to keep the product at 2-8°C.[1] Some suppliers suggest room temperature or 4°C is also acceptable for shorter periods.[2] Always refer to the product-specific information provided by the supplier.
Q2: How should I store this compound in solution?
A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] It is best to prepare and use solutions on the same day whenever possible to minimize degradation.[1]
Q3: Is this compound sensitive to light?
A3: While direct studies on the photosensitivity of this compound are not extensively available, its parent compound, kaempferol (B1673270), is known to be susceptible to degradation under the influence of light.[3] Flavonoids, in general, can be light-sensitive. Therefore, it is best practice to protect this compound, both in solid form and in solution, from light exposure. Store in amber vials or wrap containers with aluminum foil and work in a subdued light environment when possible.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][4] It has poor solubility in water.[5] For cell culture experiments, DMSO is commonly used as a solvent to prepare stock solutions.[4]
Q5: What is the stability of this compound in different pH conditions?
A5: The stability of flavonoids can be pH-dependent. While specific data for this compound is limited, a study on amorphous dispersions of kaempferol investigated its solubility in buffers of pH 1.2, 5.5, and 6.8.[6] It is advisable to consider the pH of your experimental system and, if necessary, perform preliminary stability tests.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity in my assay.
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Possible Cause 1: Degradation of this compound.
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Solution: Ensure that stock solutions are fresh or have been stored properly at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Consider preparing fresh solutions for each experiment.
-
-
Possible Cause 2: Precipitation of this compound.
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Solution: this compound has low aqueous solubility. If you observe precipitation upon dilution of your stock solution into aqueous media, consider the final solvent concentration. It may be necessary to use a co-solvent or a vehicle like PEG300 or Tween-80 for in vivo experiments.[4] Gentle warming or sonication can also aid in dissolution, but be cautious of potential degradation with excessive heat.[4]
-
-
Possible Cause 3: Interaction with other components in the medium.
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Solution: Evaluate the composition of your experimental medium for components that may interact with and degrade this compound.
-
Issue: Variability between experimental replicates.
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Possible Cause 1: Inaccurate pipetting of viscous stock solutions.
-
Solution: DMSO stock solutions can be viscous. Use positive displacement pipettes or ensure slow and careful pipetting with standard air displacement pipettes to maintain accuracy.
-
-
Possible Cause 2: Uneven exposure to light.
-
Solution: If performing experiments on a multi-well plate, ensure all wells receive uniform, minimal light exposure to prevent differential degradation of the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Light Protection |
| Solid | 2-8°C | Up to 24 months[1] | Tightly sealed vial | Recommended |
| Solution | -20°C | Short-term | Tightly sealed aliquots | Essential |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Water | Poorly soluble | [5] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol is a general guideline for determining the stability of this compound in a specific solvent and storage condition.
-
Preparation of this compound Stock Solution:
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Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber, tightly sealed vials.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature) and protect from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the initial (time 0) measurement.
-
Calculate the percentage of degradation over time for each storage condition.
-
Protocol for Solubility Determination of this compound
This protocol is adapted from a study on kaempferol solubility.[6]
-
Preparation of Test Solutions:
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Prepare different aqueous buffers (e.g., pH 1.2, 5.5, 6.8) and distilled water.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume (e.g., 4 mL) of each test solution in a glass vial.
-
Vortex the samples for 30 seconds.
-
Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After incubation, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.
-
-
Quantification:
-
Determine the concentration of dissolved this compound by comparing the analytical response to a standard curve of known this compound concentrations.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified flavonol degradation pathway.
References
- 1. This compound | CAS:491-54-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. usbio.net [usbio.net]
- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Study of Amorphous Kaempferol Dispersions Involving FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Kaempferide in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Kaempferide in cellular experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its primary biological target. These interactions can lead to a variety of confounding outcomes, including cytotoxicity, altered signaling pathways unrelated to the intended mechanism of action, and ultimately, misinterpretation of experimental results. Minimizing these effects is crucial for ensuring the validity and reproducibility of your research findings. While this compound has shown therapeutic potential by modulating specific pathways, its structural similarity to other flavonoids suggests the possibility of interactions with a range of cellular targets.
Q2: What are the known primary targets and signaling pathways of this compound?
A2: this compound is known to exert its biological effects through the modulation of several key signaling pathways. Understanding these intended pathways is the first step in distinguishing on-target from off-target effects. The primary reported pathways include:
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MAPK/STAT3/NF-κB Pathway: this compound has been shown to induce apoptosis in cancer cells by modulating this pathway.[1]
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PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is often inhibited by this compound in cancer cells.[2][3]
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FoxO1/β-catenin Signaling Pathway: this compound can promote osteogenesis by enhancing antioxidant capacity through this pathway.
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PPARγ Activation: this compound has been found to improve glycolipid metabolism by activating PPARγ.[4]
Q3: Are there any known or predicted off-targets for this compound?
A3: While comprehensive off-target profiling of this compound is not extensively documented in publicly available literature, its structural similarity to other flavonoids, like Kaempferol, suggests potential interactions with a broad range of proteins, particularly kinases. In silico studies on Kaempferol have predicted interactions with various kinases and other proteins.[5][6] For instance, Kaempferol has been shown to inhibit FGFR3 kinase activity. Researchers should be aware that this compound may also interact with unintended kinases, which can lead to unexpected phenotypic outcomes.
Q4: What is a general strategy to minimize off-target effects in my this compound experiments?
A4: A multi-faceted approach is recommended:
-
Dose-Response Characterization: Determine the minimal effective concentration of this compound that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Multiple Cell Lines: Confirm your findings in at least two different cell lines, preferably with varying genetic backgrounds, to ensure the observed phenotype is not cell-line specific.
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Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) to confirm direct binding of this compound to its intended target in a cellular context.
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Control Experiments: Use a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects.
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Phenotypic Rescue/Confirmation: If possible, use genetic approaches (e.g., siRNA, CRISPR) to modulate the expression of the intended target to see if it phenocopies the effect of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High Cytotoxicity at Low Concentrations | The observed toxicity may be due to an off-target effect, especially in sensitive cell lines. | 1. Perform a detailed dose-response curve to determine the IC50 value. 2. Compare the IC50 in your cell line to published values (see data tables below). 3. Test the cytotoxicity of this compound in a non-cancerous cell line to assess its general toxicity. 4. Consider that some flavonoids can interfere with cell viability assays like MTT by directly reducing the tetrazolium dye; use an alternative assay if suspected.[7] |
| Inconsistent Results Between Experiments | Variability in experimental conditions or compound stability can lead to inconsistent outcomes. | 1. Ensure consistent cell passage number and confluency. 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. 3. Verify the stability of this compound in your cell culture medium over the course of the experiment. |
| Observed Phenotype Does Not Match Expected On-Target Effect | The phenotype may be a result of one or more off-target interactions. | 1. Perform a literature search for the observed phenotype and its association with other signaling pathways. 2. Use inhibitors for suspected off-target pathways in conjunction with this compound to see if the phenotype is reversed. 3. Employ target identification methods like DARTS or affinity-based proteomics to identify potential off-target binding partners. |
| This compound Appears Ineffective | The compound may not be entering the cells, or the target may not be expressed or critical in your cell model. | 1. Confirm the expression of your target protein in the cell line using Western blot or qPCR. 2. Use a positive control compound known to elicit the expected phenotype. 3. Consider using a cellular uptake assay to confirm that this compound is cell-permeable. |
Data Presentation: Quantitative Summary of this compound and Kaempferol Activity
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | MTT | 24 | 22.5 ± 1.35 | [8] |
| H23 | Lung Cancer | MTT | 24 | 26.2 ± 1.4 | [8] |
| H460 | Lung Cancer | MTT | 24 | 29.1 ± 1.5 | [8] |
| HepG2 | Liver Cancer | MTT | - | 25 | [8] |
| Huh7 | Liver Cancer | MTT | - | 18 | [8] |
| N1S1 | Liver Cancer | MTT | - | 20 | [8] |
| HeLa | Cervical Cancer | MTT | - | 16 | |
| Osteoclasts | Normal | - | - | 159.8 ± 15.6 | [1] |
| MC3T3-E1 | Normal (Fibroblast) | - | - | 217.4 | [1] |
| Normal Fibroblasts | Normal | - | - | >100 | [1] |
| PBMCs | Normal | - | - | >200 | [1] |
Table 2: IC50 Values of Kaempferol in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | CCK-8 | 48 | 78.75 | [9] |
| Mia PaCa-2 | Pancreatic Cancer | CCK-8 | 48 | 79.07 | [9] |
| HepG2 | Liver Cancer | MTT | 24 | 30.92 | [10] |
| CT26 | Colon Cancer | MTT | 24 | 88.02 | [10] |
| B16F1 | Melanoma | MTT | 24 | 70.67 | [10] |
| HCT-8 | Colon Cancer | - | - | 177.78 | [11] |
| Huh7 | Liver Cancer | - | - | 4.75 | [11] |
| SK-HEP-1 | Liver Cancer | - | - | 100 | [11] |
| T47D | Breast Cancer | - | - | 123 ± 0.4 µg/mL | [11] |
| MCF-7 | Breast Cancer | - | - | 132 ± 0.23 µg/mL | [11] |
| MDA-MB-231 | Breast Cancer | - | - | 24.85 ± 0.12 µg/mL | [11] |
| MDA-MB-468 | Breast Cancer | - | - | 25.01 ± 0.11 µg/mL | [11] |
| MCF-7 | Breast Cancer | MTT | - | 90.28 µg/mL | [3] |
| A549 | Lung Cancer | MTT | - | 35.80 µg/mL | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the direct binding of this compound to a target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein. A loading control should also be probed.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol provides a method to identify unknown targets of this compound.
Materials:
-
Cell lysate from the cell line of interest
-
This compound stock solution (in DMSO)
-
Protease (e.g., thermolysin or pronase)
-
Reaction buffer (e.g., TNC buffer)
-
SDS-PAGE and silver staining or mass spectrometry reagents
Procedure:
-
Lysate Preparation: Prepare a native cell lysate and determine the protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with this compound or vehicle (DMSO) at room temperature for 1 hour.
-
Protease Digestion: Add a protease to the lysates at a predetermined concentration and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time should be optimized to achieve partial protein degradation.
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the protein samples by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands in the this compound-treated lanes compared to the vehicle-treated lanes. These bands can be excised and identified by mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for minimizing and identifying off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A mechanistic review of the pharmacological aspects of this compound as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Characterization of Kaempferol against Myocardial Infarction Using Novel In Silico Docking and DARTS Prediction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Target Discovery of Kaempferol: Therapeutic Effect of Kaempferol on Atopic Dermatitis through Regulation of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Improving the stability of Kaempferide stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Kaempferide stock solutions to ensure stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? this compound, a flavonoid, has limited solubility in water. For creating concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions? To maintain the integrity of your this compound stock solution, proper storage is critical. Key recommendations include:
-
Temperature: For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), -80°C is recommended.[3][4]
-
Light Protection: Flavonoids like this compound are sensitive to light.[3][4] Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light exposure.[3][4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[3][4]
Q3: How does pH impact the stability of this compound in solution? The stability of flavonoids is often pH-dependent. This compound is generally more stable in neutral to acidic conditions.[4] Alkaline (basic) conditions can accelerate the oxidation and degradation of the flavonoid structure.[4] When preparing solutions in aqueous buffers, it is crucial to control the pH and consider the compound's stability under the specific experimental conditions.[3]
Q4: What are the visible signs of degradation in a this compound solution? Visual indicators of degradation can include a change in the solution's color or the formation of precipitates.[4] However, for a precise assessment of stability, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.[4]
Q5: Is it necessary to use an inert gas when preparing the stock solution? To minimize oxidation, it is good practice to purge the solvent of choice with an inert gas, such as argon or nitrogen, before dissolving the this compound.[1] This is especially important for long-term storage.
Data Presentation
Table 1: Solubility of Kaempferol (a related flavonoid) in Common Laboratory Solvents Note: Specific quantitative solubility data for this compound is limited. The following data for the closely related compound Kaempferol can be used as a guideline.
| Solvent | Approximate Solubility |
| Ethanol | ~11 mg/mL[1] |
| DMSO | ~10 mg/mL[1] |
| Dimethyl Formamide (DMF) | ~3 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[1] |
| Water | Slightly soluble[5] |
Table 2: Recommended Storage Conditions for Flavonoid Stock Solutions
| Storage Duration | Temperature | Container | Key Considerations |
| Short-Term (≤ 1 month) | -20°C | Light-protected, tightly sealed vials | Avoid repeated freeze-thaw cycles.[3][4] |
| Long-Term (≤ 6 months) | -80°C | Light-protected, tightly sealed vials | Aliquot into single-use volumes.[3][4] |
| Working Solutions (Aqueous) | 2-8°C | Light-protected, sterile containers | Not recommended for more than one day.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve completely in the initial solvent. | Incomplete Dissolution: The solvent volume may be insufficient for the amount of powder, or mixing is inadequate.[6] | Increase Solvent Volume: Add more solvent to decrease the concentration.Improve Mixing: Use a vortex mixer for vigorous agitation. If issues persist, sonicate the solution in a water bath for 5-10 minutes.[6] |
| Precipitation occurs immediately upon dilution of a DMSO stock solution into aqueous media (e.g., cell culture medium). | Antisolvent Precipitation: this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. A rapid change in the solvent environment causes the compound to precipitate out of the solution.[6] | Employ Stepwise Dilution: First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed (37°C) medium (with serum, if applicable). Mix thoroughly, then add this to the final volume.[6]Check Final Concentration: Ensure the final concentration in the aqueous medium is below this compound's solubility limit in that medium. |
| The stock solution becomes cloudy or shows precipitation after storage. | Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to fall out of solution.[3][4]Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration beyond the solubility limit. | Aliquot Solution: Store the stock solution in single-use aliquots to eliminate the need for repeated freeze-thaw cycles.[3][4]Ensure Proper Sealing: Use vials with high-quality, tight-fitting caps (B75204) (e.g., with Teflon liners) to prevent evaporation.[7] |
| Progressive loss of compound activity is observed in experiments. | Chemical Degradation: The compound may be degrading due to exposure to light, improper pH, oxidation, or elevated temperatures.[3][4] | Review Storage Protocol: Confirm that solutions are stored at the correct temperature and protected from light.[3][4]Prepare Fresh Solutions: For sensitive experiments, prepare fresh working solutions from a properly stored, concentrated stock on the day of use.[3]Perform Stability Check: Use an analytical method like HPLC to assess the purity and concentration of the stock solution over time.[4] |
Mandatory Visualization
Caption: Factors influencing the chemical stability of this compound solutions.
Caption: Workflow for troubleshooting precipitation upon aqueous dilution.
Experimental Protocols
Protocol 1: Assessing the Stability of a this compound Stock Solution
This protocol outlines a method to evaluate the stability of a this compound stock solution under different temperature conditions using HPLC analysis.
1. Materials:
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This compound powder (analytical standard)
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Amber HPLC vials
-
Calibrated oven or incubator
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous, HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
3. Preparation of Working Solution and Initial Analysis (T=0):
-
Dilute the stock solution with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 50 µM).
-
Immediately inject this solution into the HPLC system to obtain the initial (T=0) chromatogram. Record the peak area of the this compound peak. This serves as the baseline for stability comparison.
4. Incubation Under Stress Conditions:
-
Aliquot the working solution into several amber HPLC vials.
-
Place the vials at different temperatures to be tested (e.g., Room Temperature (~25°C), 37°C, and 50°C).[3]
-
Designate a set of vials for each time point you wish to analyze (e.g., 2, 4, 8, 24, and 48 hours).
5. HPLC Analysis at Subsequent Time Points:
-
At each designated time point, remove one vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Inject the sample into the HPLC system under the same conditions as the T=0 analysis.
-
Record the chromatogram and measure the peak area for this compound.
6. Data Analysis and Interpretation:
-
For each temperature and time point, calculate the percentage of this compound remaining using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of this compound remaining against time for each temperature.
-
A significant decrease in the percentage remaining indicates degradation. Also, monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.[4]
References
Technical Support Center: Overcoming Kaempferide Resistance in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing kaempferide resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cancer therapy? A1: this compound is a natural flavonoid, a type of organic compound found in various plants. It is the 4'-O-methylated form of kaempferol (B1673270). Like kaempferol, it has demonstrated anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.[1][2] Its potential in cancer therapy lies in its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress migration and invasion.[3][4] Furthermore, it can enhance the sensitivity of cancer cells to traditional chemotherapy drugs, a process known as chemosensitization.[1][5]
Q2: What does it mean for cancer cells to be "resistant" to this compound? A2: this compound resistance refers to the ability of cancer cells to survive and proliferate despite treatment with this compound at concentrations that would normally be cytotoxic or growth-inhibitory. This can be an intrinsic property of the cancer cells or an acquired characteristic that develops after initial exposure to the compound.
Q3: How can I determine if my cancer cell line is resistant to this compound? A3: The most direct method is to perform a cell viability assay (e.g., MTT or XTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. A significantly higher IC50 value compared to sensitive cell lines reported in the literature indicates resistance. Additionally, you can assess key resistance markers, such as the expression of drug efflux pumps (e.g., ABC transporters) or the activation status of pro-survival signaling pathways (e.g., PI3K/Akt).
Q4: What are the primary molecular mechanisms behind this compound resistance? A4: Several mechanisms can contribute to this compound resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove this compound from the cell.[6][7]
-
Alterations in Drug Targets & Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, can bypass the drug's therapeutic effects.[3][8][9]
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Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT acquire mesenchymal traits that are associated with increased motility, invasion, and drug resistance.[10][11][12]
-
Metabolic Reprogramming: Changes in cellular metabolism, such as a shift towards aerobic glycolysis (the Warburg effect), have been linked to chemoresistance.[13][14]
Q5: What general strategies can be employed to overcome this compound resistance? A5: Key strategies include:
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Combination Therapy: Using this compound alongside other chemotherapeutic agents (e.g., 5-Fluorouracil, Doxorubicin (B1662922), Erlotinib) can create synergistic effects that overcome resistance.[5][15][16]
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Targeting Resistance Pathways: Co-administering this compound with specific inhibitors of resistance-driving pathways (e.g., PI3K inhibitors, EGFR inhibitors) can re-sensitize cells.[16][17]
-
Inhibiting Drug Efflux Pumps: Using modulators that block the function of ABC transporters can increase the intracellular concentration of this compound.
-
Reversing EMT: Employing agents that inhibit or reverse the EMT process can restore drug sensitivity.[10][12]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| This compound shows little to no cytotoxicity in my cell viability assay (e.g., MTT, XTT). | 1. The cell line may have intrinsic or acquired resistance. 2. The concentration range tested is too low. 3. Suboptimal experimental conditions (e.g., incubation time, cell density). | 1. Assess Resistance Markers: Use Western blot or qPCR to check for high expression of ABC transporters (e.g., ABCG2) or activation of PI3K/Akt pathway (p-Akt levels). 2. Broaden Dose-Response: Test a wider range of this compound concentrations (e.g., from nanomolar to high micromolar). 3. Optimize Assay: Ensure optimal cell seeding density and extend the treatment duration (e.g., 48h, 72h).[18] |
| A combination of this compound and another chemotherapeutic agent is not synergistic. | 1. The ratio of the two drugs is not optimal. 2. The mechanism of the second agent does not complement this compound's action in that specific cell line. 3. The treatment schedule (simultaneous vs. sequential) is not effective. | 1. Perform Synergy Analysis: Use the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy. Test various fixed-ratio combinations. 2. Select Complementary Drugs: Combine this compound with drugs known to be affected by mechanisms that this compound targets (e.g., combine with a substrate of an ABC transporter that this compound inhibits).[5][8] 3. Test Sequential Dosing: Evaluate pre-treating cells with this compound for 24h before adding the second drug, or vice-versa. |
| Western blot results for signaling pathway inhibition (e.g., p-Akt) are inconsistent. | 1. The time point for cell lysis is not optimal for observing signaling changes. 2. The this compound concentration used is insufficient to inhibit the pathway. 3. Technical issues with the Western blot procedure. | 1. Perform a Time-Course Experiment: Treat cells with this compound and collect lysates at various time points (e.g., 1, 6, 12, 24 hours) to identify the peak of pathway inhibition. 2. Correlate with IC50: Use a concentration at or above the IC50 value determined from your viability assays. 3. Review Protocol: Ensure use of fresh lysis buffer with phosphatase and protease inhibitors and follow a validated Western blot protocol.[19][20] |
| My attempt to reverse 5-FU resistance with this compound failed. | 1. The resistance mechanism in your cell line may not be the one targeted by this compound (e.g., TS expression). 2. The specific cell line may rely on a different resistance pathway. | 1. Investigate the Mechanism: Kaempferol has been shown to reverse 5-FU resistance by inhibiting the PI3K/Akt pathway or by regulating the miR-326-PKM2 axis to inhibit glycolysis.[8][13][14] Analyze these pathways in your cells. 2. Characterize Your Cell Line: Perform gene expression analysis to understand the dominant resistance pathways active in your specific resistant cell model. |
Key Mechanisms of Resistance and Strategies for Overcoming It
Overexpression of ABC Transporters
ATP-binding cassette (ABC) transporters function as efflux pumps, expelling therapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy. Kaempferol and related flavonoids can act as inhibitors of these transporters, including P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), restoring sensitivity to chemotherapy.[6][21][22]
Click to view DOT script for ABC Transporter Mechanism
Caption: this compound inhibits ABC transporters, preventing chemotherapy drug efflux.
Activation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical pro-survival cascade that is often hyperactivated in resistant cancers. It promotes cell proliferation, growth, and survival, counteracting the effects of anticancer agents. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR, thereby inducing apoptosis and reversing resistance.[8][9][17][23]
Click to view DOT script for PI3K/Akt/mTOR Pathway
Caption: this compound suppresses the pro-survival PI3K/Akt/mTOR signaling pathway.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program where epithelial cells lose their characteristics and gain mesenchymal features, leading to increased resistance to apoptosis and chemotherapy. This compound can inhibit EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers, thereby re-sensitizing cancer cells to treatment.[10][12]
Click to view DOT script for EMT Reversal
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Blocking the epithelial-to-mesenchymal transition pathway abrogates resistance to anti-folate chemotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kaempferol Suppresses Transforming Growth Factor-β1–Induced Epithelial-to-Mesenchymal Transition and Migration of A549 Lung Cancer Cells by Inhibiting Akt1-Mediated Phosphorylation of Smad3 at Threonine-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol Can Reverse the 5-Fu Resistance of Colorectal Cancer Cells by Inhibiting PKM2-Mediated Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol potentiates the sensitivity of pancreatic cancer cells to erlotinib via inhibition of the PI3K/AKT signaling pathway and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. mdpi.com [mdpi.com]
- 22. oaepublish.com [oaepublish.com]
- 23. researchgate.net [researchgate.net]
Kaempferide compatibility with different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of kaempferide in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is an O-methylated flavonoid, a type of natural phenolic compound found in various plants. It is studied for its potential anticancer, anti-inflammatory, and antioxidant properties. For long-term storage, solid this compound should be kept at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C and are generally stable for up to three months. It is advisable to protect both solid compound and stock solutions from light.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. However, it has poor solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. This low aqueous solubility is a critical factor to consider during experimental design.
Q3: Which cell culture media are compatible with this compound?
This compound has been successfully used in a variety of common cell culture media, including Dulbecco's Modified Eagle's Medium (DMEM), RPMI-1640, and McCoy's 5A medium. The compatibility is less about the specific media formulation and more about the final concentration of the solvent (e.g., DMSO) and the handling procedure to prevent precipitation.
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Published studies have used a wide range of concentrations, typically from 1 µM to 100 µM.[1] For example, in studies on A549 human lung cancer cells, concentrations around 20 µM have been shown to induce apoptosis.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Does this compound interact with components in the cell culture medium?
The primary concern is not a direct chemical reaction with media components but rather physical incompatibility. The low aqueous solubility of this compound can lead to its precipitation when a concentrated stock solution is diluted into the aqueous environment of the cell culture medium. Additionally, like its analog kaempferol, this compound may interact with proteins present in fetal bovine serum (FBS), which could potentially influence its bioavailability and activity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Issue 1: Precipitate forms in the cell culture medium after adding this compound.
-
Cause A: Poor Aqueous Solubility. this compound is hydrophobic and will precipitate when the concentration of the organic solvent (like DMSO) is significantly lowered upon dilution in the aqueous medium.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution dropwise into the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger immediate precipitation.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock in pre-warmed medium.
-
Optimize Final Solvent Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4] Maintaining a higher (but non-toxic) final solvent concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
-
-
Cause B: High Final Concentration of this compound. The desired final concentration of this compound may exceed its solubility limit in the final culture medium.
-
Solution: Re-evaluate the required concentration. It may be necessary to work at lower, more soluble concentrations. If high concentrations are essential, consider using solubility enhancers like cyclodextrins, though their effects on your specific experimental system must be validated.
-
Issue 2: Inconsistent experimental results or loss of compound activity.
-
Cause A: Compound Precipitation. If this compound precipitates, the actual concentration in solution will be lower and more variable than intended.
-
Solution: Follow the steps outlined in Issue 1 to prevent precipitation. Visually inspect your culture flasks or plates under a microscope after adding this compound to check for precipitates.
-
-
Cause B: Compound Degradation. The stability of flavonoids can be influenced by factors like pH and light exposure.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect all solutions containing this compound from prolonged exposure to light.
-
-
Cause C: Interaction with Serum Proteins. this compound may bind to albumin and other proteins in the fetal bovine serum (FBS), which can affect its free concentration and activity.
-
Solution: If you suspect serum interactions are affecting your results, consider reducing the serum concentration during the treatment period or using a serum-free medium, if your cell line can tolerate it. Be aware that changing serum conditions can also independently affect cell behavior.
-
Data Presentation
Table 1: Solubility of this compound and Related Flavonoids
| Compound | Solvent | Solubility | Reference |
| Kaempferol | DMSO | ~10 mg/mL | [5] |
| Kaempferol | Ethanol | ~11 mg/mL | [5] |
| Kaempferol-7-O-glucoside | DMSO | Soluble | [6] |
| Kaempferol 3-neohesperidoside | DMSO | 100 mg/mL | [7] |
| Kaempferol | Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [5] |
Note: Specific quantitative solubility data for this compound is limited. The data for kaempferol, its structural analog, is provided as a reference. This compound is expected to have similar solubility characteristics.
Table 2: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Line | Assay | Recommended Concentration Range | Reference |
| A549 (Human Lung Cancer) | Apoptosis, Cell Cycle Arrest | 10 - 40 µM | [2] |
| HCT116 (Human Colon Cancer) | Cell Viability (IC50) | ~14 µM (48h) | [1] |
| HT29 (Human Colon Cancer) | Cell Viability (IC50) | ~10 µM (48h) | [1] |
| HeLa (Human Cervical Cancer) | Apoptosis | Up to 100 µM | |
| Porcine Macrophages | Antiviral Activity | 10 - 20 µg/mL (~33.5 - 67 µM) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. c. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. d. Store the aliquots at -20°C, protected from light.
Protocol 2: Treatment of Adherent Cells with this compound
-
Materials: Cultured adherent cells, complete cell culture medium (e.g., DMEM + 10% FBS), this compound stock solution (from Protocol 1), sterile PBS.
-
Procedure: a. Seed cells in the desired culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%). b. On the day of treatment, pre-warm the complete cell culture medium to 37°C. c. Thaw an aliquot of the this compound stock solution at room temperature. d. Prepare the final working concentrations of this compound by diluting the stock solution into the pre-warmed medium. For example, to make a 20 µM solution from a 20 mM stock, perform a 1:1000 dilution (e.g., add 5 µL of stock to 5 mL of medium). Crucially, add the stock solution to the medium while gently vortexing or swirling to prevent precipitation. e. Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium, ensuring the final DMSO concentration matches that of the this compound-treated samples. f. Remove the old medium from the cells, wash once with sterile PBS if necessary, and add the medium containing the desired concentration of this compound (or the vehicle control). g. Return the cells to the incubator for the desired treatment duration.
Mandatory Visualization
Diagram 1: Experimental Workflow for Cell Treatment
Caption: Workflow for preparing and treating cells with this compound.
Diagram 2: Key Signaling Pathways Modulated by this compound
Caption: this compound induces apoptosis via modulation of key signaling pathways.
References
- 1. Effect of Kaempferol on the Biological Behavior of Human Colon Cancer via Regulating MMP1, MMP2, and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Flavonoid Library Screening Reveals Kaempferol as a Potential Antiviral Agent Against African Swine Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kaempferide Aggregation Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kaempferide, focusing on preventing its aggregation at high concentrations to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or show precipitates at high concentrations?
A1: this compound, like many flavonoids, has poor aqueous solubility. At high concentrations, the molecules tend to self-associate and form aggregates or precipitates. This is driven by hydrophobic interactions between the planar flavonoid structures. The solubility of this compound in aqueous buffers like PBS (pH 7.2) is limited, approximately 0.2 mg/mL.[1] Exceeding this solubility limit will likely result in aggregation.
Q2: What are the consequences of this compound aggregation in my experiments?
A2: this compound aggregation can lead to several experimental issues:
-
Inaccurate concentration: The actual concentration of soluble, monomeric this compound will be lower than the nominal concentration, leading to erroneous dose-response curves and potency measurements.
-
Reduced bioavailability: In cell-based assays, aggregated particles may not be readily taken up by cells, reducing the apparent biological activity.
-
Assay interference: Aggregates can interfere with assay readouts, for example, by scattering light in optical measurements or non-specifically interacting with proteins.
-
Blocked tubing and injectors: In systems like HPLC, precipitates can cause blockages and damage equipment.
Q3: How can I visually confirm if my this compound is aggregating?
A3: Visual inspection for cloudiness, turbidity, or visible precipitate is the first step. For a more sensitive assessment, dynamic light scattering (DLS) can be used to detect the presence of nanoparticles or larger aggregates in the solution.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: this compound is soluble in several organic solvents. For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a good choice, with a solubility of up to 10 mg/mL.[1] Ethanol (solubility of 3 mg/mL) and Dimethylformamide (DMF) (solubility of 2 mg/mL) are also suitable options.[1] It is recommended to then dilute the stock solution into your aqueous experimental buffer.
Q5: Are there methods to increase the aqueous solubility of this compound and prevent aggregation?
A5: Yes, several methods can be employed to enhance the aqueous solubility of this compound and prevent aggregation. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, and formulation into nanoparticles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in your experimental system). 3. Use a solubility-enhancing technique such as cyclodextrin (B1172386) complexation or nanoparticle formulation. |
| Solution becomes cloudy over time. | Slow aggregation of this compound molecules. Changes in temperature or pH affecting solubility. | 1. Prepare fresh solutions before each experiment. 2. Store solutions at a constant temperature. 3. Ensure the pH of your buffer is stable. 4. Consider using a stabilized formulation (e.g., with cyclodextrins). |
| Inconsistent results in biological assays. | Variable aggregation of this compound between experiments leading to inconsistent effective concentrations. | 1. Implement a strict protocol for solution preparation to ensure consistency. 2. Visually inspect solutions for any signs of precipitation before use. 3. Employ a solubility-enhancement method to create a stable, monomeric solution of this compound. |
Quantitative Data: this compound Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] |
| Ethanol | 3 mg/mL[1] |
| Dimethylformamide (DMF) | 2 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is based on the freeze-drying method to enhance the aqueous solubility of flavonoids.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
0.45 µm membrane filter
-
Freeze-drier
Procedure:
-
Prepare equimolar solutions of this compound and HP-β-CD in deionized water. For example, dissolve the appropriate amounts of each compound in separate volumes of water to achieve a 1:1 molar ratio when combined.
-
Mix the this compound and HP-β-CD solutions.
-
Incubate the mixture at 30°C for 24 hours with continuous stirring at 150 rpm.
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved material.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution in a freeze-drier for 24 hours to obtain a powdered this compound-HP-β-CD complex.
-
The resulting powder can be dissolved in aqueous buffers for your experiments.
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
This method is suitable for preparing nanoparticles of hydrophobic compounds like this compound.
Materials:
-
This compound
-
A suitable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
An organic solvent (e.g., acetone (B3395972) or ethanol)
-
An anti-solvent (e.g., deionized water), optionally containing a surfactant (e.g., Poloxamer 407 or PVA - polyvinyl alcohol)
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., PLGA) in the organic solvent.
-
Prepare the anti-solvent solution (deionized water), which may contain a surfactant to improve nanoparticle stability.
-
Under magnetic stirring, add the organic solution containing this compound and the polymer dropwise into the anti-solvent.
-
The rapid diffusion of the organic solvent into the anti-solvent will cause the precipitation of this compound and the polymer as nanoparticles.
-
Continue stirring for a defined period to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation and resuspension in a desired buffer).
Visualizations
Caption: Workflow for preventing this compound aggregation.
Caption: Signaling pathways modulated by this compound.
Disclaimer: The information provided in this technical support center is for research purposes only. Researchers should always perform their own validation experiments and consult relevant safety data sheets before handling any chemical compounds.
References
Technical Support Center: Ensuring Reproducibility in Kaempferide Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of bioassays involving Kaempferide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address common challenges and promote consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy after adding this compound. Is this contamination?
A1: Not necessarily. While turbidity can indicate microbial contamination, this compound has low solubility in aqueous solutions and may precipitate, especially at higher concentrations.[1] It is crucial to distinguish between precipitation and microbial growth.[1]
Q2: How can I differentiate between this compound precipitation and microbial contamination?
A2: A microscopic examination can provide a clear answer. Microbial contamination will appear as small, distinct, and often motile particles (bacteria) or budding oval shapes (yeast).[1] In contrast, this compound precipitate often forms non-motile amorphous or crystalline structures.[1] To confirm, you can add this compound to cell-free media and incubate under the same conditions. If turbidity occurs, it is likely due to precipitation.[1]
Q3: I am observing a high background signal in my fluorescence-based assay after this compound treatment. What could be the cause?
A3: Many flavonoids, including this compound, exhibit natural fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[1] It is essential to include a control group of cells treated with this compound but without the fluorescent dye to measure the compound's intrinsic fluorescence.
Q4: My MTT assay shows an unexpected increase in cell viability with this compound treatment, which contradicts my visual observations of the cells. What is happening?
A4: this compound, like other phenolic compounds, has intrinsic reductive potential and can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability.[2] To mitigate this, it is recommended to wash the cells to remove this compound before adding the MTT reagent or to use an alternative viability assay that is not based on tetrazolium reduction.[2]
Q5: What is the best solvent to dissolve this compound for in vitro bioassays?
A5: this compound is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol (B145695), and dimethylformamide.[3] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible bioactivity results.
-
Potential Cause: Variability in this compound source, purity, or storage.
-
Troubleshooting Step: Always use high-purity this compound from a reputable supplier. Verify the purity if possible. Store stock solutions at -20°C or -80°C and protect from light to prevent degradation.[4]
-
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination.
-
-
Potential Cause: this compound precipitation in the assay.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from the stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding this compound. Consider using a lower concentration or a different solvent system if precipitation is a persistent issue.[5]
-
Issue 2: Low or inconsistent yield during extraction of this compound from plant material.
-
Potential Cause: Inefficient extraction solvent or method.
-
Troubleshooting Step: The choice of solvent significantly impacts extraction efficiency. Dichloromethane has been shown to be effective for extracting this compound.[6] Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.
-
-
Potential Cause: Degradation of this compound during extraction.
-
Troubleshooting Step: Protect the extraction mixture from light and high temperatures to minimize degradation of the flavonoid.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various bioassays. These values can serve as a reference for expected outcomes.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 16 | [6] |
| HepG2 | Liver Cancer | 27.94 ± 2.199 | [7] |
| Huh7 | Liver Cancer | 25.65 ± 0.956 | [7] |
| N1S1 | 15.18 ± 3.68 | [7] | |
| HCC1954 | Breast Cancer | 36.27 ± 3.26 | [7] |
| SK-OV-3 | Ovarian Cancer | 39.80 ± | [7] |
| MDA-MB-231 | Breast Cancer | 43 | [8] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Griess Assay | BV-2 | Nitric Oxide Production | 31.73 | [4] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for its bioactivity screening.
Key signaling pathways modulated by this compound.
General workflow for this compound bioassays.
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, carefully remove the treatment medium.
-
Wash the cells once with 100 µL of PBS to remove any residual this compound that might interfere with the assay.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.
Anti-inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production (Griess Assay)
This protocol is designed to evaluate the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[9][10]
Materials:
-
This compound (high purity)
-
DMSO, cell culture grade
-
RAW 264.7 cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and allow them to adhere overnight.[4]
-
Treatment: Pre-treat the cells with various concentrations of this compound (prepared as described in the MTT assay protocol) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4] Include a control group with LPS only and a negative control group with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[9]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
This is a cell-free assay to determine the radical scavenging capacity of this compound.
Materials:
-
This compound (high purity)
-
Methanol (B129727) or ethanol (analytical grade)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of the positive control in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. Plot the percentage of scavenging against the concentration and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A mechanistic review of the pharmacological aspects of this compound as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Kaempferide vs. Quercetin: A Comparative Guide to Antioxidant Capacity
In the realm of flavonoids, both kaempferide and quercetin (B1663063) are recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. This guide provides a detailed comparison of the antioxidant capacities of this compound and quercetin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
While extensive research is available on quercetin and its close relative kaempferol (B1673270), direct comparative studies on this compound are less abundant. This compound is a methyl ether derivative of kaempferol. This guide synthesizes available data on this compound, its structural analogs, and quercetin to provide a comprehensive overview.
Quantitative Antioxidant Activity
The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) or the effective concentration to scavenge 50% of radicals (EC50) are common metrics, with lower values indicating higher antioxidant activity.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| Quercetin | DPPH | 5.5 | - | - |
| ABTS | 1.89 µg/mL (~4.17 µM) | - | - | |
| Kaempferol | DPPH | 35.06 | L-Ascorbic Acid | 13.55 |
| ABTS | 3.70 µg/mL (~12.9 µM) | - | - | |
| Kaempferol Methyl Ether (Isomer of this compound) * | DPPH | 75.49 | L-Ascorbic Acid | 13.55 |
*Note: Data for this compound is limited; this value is for 3,5,7-trihydroxy-4'-methoxyflavone, an isomer of this compound (5,7-dihydroxy-3,4'-dimethoxyflavone), from a study on kaempferol methyl ethers. Generally, methylation of hydroxyl groups in flavonoids can decrease their antioxidant activity.
From the available data, quercetin consistently demonstrates a stronger radical scavenging activity in both DPPH and ABTS assays compared to kaempferol.[1][2] The antioxidant activity of kaempferol methyl ethers, such as the isomer of this compound, appears to be lower than that of kaempferol, suggesting that this compound's antioxidant capacity may also be less potent than quercetin's.[3] The superior antioxidant activity of quercetin is often attributed to the presence of the catechol group (two adjacent hydroxyl groups) in its B-ring, which is a key structural feature for radical scavenging.[1]
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of antioxidant capacity. Below are the detailed methodologies for the two most common assays used to assess the antioxidant potential of flavonoids like this compound and quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample preparation: The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds and the positive control. A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Sample preparation: The test compounds and a positive control are prepared in various concentrations.
-
Reaction: A small volume of the test compound at different concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.[2][4]
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Both quercetin and kaempferol are known to activate the Nrf2-ARE pathway.[1][5][6] Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like quercetin and kaempferol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis.[7] While direct studies on this compound's effect on the Nrf2 pathway are limited, it is plausible that it shares a similar mechanism of action due to its structural similarity to kaempferol.
Caption: Nrf2-ARE Signaling Pathway Activation by Flavonoids.
Experimental Workflow Visualization
The general workflow for comparing the antioxidant capacity of this compound and quercetin involves several key steps, from sample preparation to data analysis.
Caption: General Workflow for In Vitro Antioxidant Capacity Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. ingredients-lonier.com [ingredients-lonier.com]
- 6. Kaempferol ameliorates palmitate-induced lipid accumulation in HepG2 cells through activation of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferide vs. Luteolin: A Comparative Guide to Their Anti-inflammatory Effects
In the landscape of drug discovery and development, particularly in the realm of inflammatory diseases, flavonoids have emerged as promising candidates due to their potent biological activities. Among these, kaempferide and luteolin (B72000), two structurally related flavonoids, have garnered significant attention for their anti-inflammatory properties. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Comparative Analysis of Anti-inflammatory Activity
Both this compound and luteolin exert their anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade. While direct comparative studies are limited, data from various in vitro experiments, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, allow for an indirect assessment of their relative potency.
Luteolin has been shown to be a potent inhibitor of pro-inflammatory cytokines and enzymes. In LPS-stimulated RAW 264.7 macrophages, luteolin dose-dependently inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).[1][2][3] This inhibition is observed at both the protein and mRNA levels for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1][2]
Kaempferol (B1673270) and its glycosides have also demonstrated significant anti-inflammatory activity. Studies on kaempferol-3-O-β-rutinoside and kaempferol-7-O-β-D-glucoside in LPS-stimulated RAW 264.7 cells have shown a reduction in the expression and production of TNF-α, IL-6, iNOS, and COX-2.[4][5][6] Kaempferol itself has been reported to significantly inhibit NO release in these cells.[7]
The following tables summarize the quantitative data on the inhibitory effects of this compound and luteolin on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by Luteolin in LPS-Stimulated Macrophages
| Inflammatory Mediator | Cell Line | Luteolin Concentration | % Inhibition / Effect | Reference |
| TNF-α | RAW 264.7 | 5-25 µM | Dose-dependent decrease | [1] |
| IL-6 | RAW 264.7 | 5-25 µM | Dose-dependent decrease | [1] |
| NO (from iNOS) | RAW 264.7 | 5-25 µM | Dose-dependent decrease | [1] |
| PGE2 (from COX-2) | RAW 264.7 | 5-25 µM | Dose-dependent decrease | [1] |
| IL-1β | RAW 264.7 | 4 µM | Significant inhibition | [3] |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound/Kaempferol Glycosides in LPS-Stimulated Macrophages
| Compound | Inflammatory Mediator | Cell Line | Concentration | % Inhibition / Effect | Reference |
| Kaempferol-3-O-β-rutinoside | NO | RAW 264.7 | Up to 300 µM | Dose-dependent decrease | [4] |
| Kaempferol-3-O-β-rutinoside | TNF-α | RAW 264.7 | Not specified | Downregulated expression | [4] |
| Kaempferol-3-O-β-rutinoside | IL-6 | RAW 264.7 | Not specified | Downregulated expression | [4] |
| Kaempferol | NO | RAW 264.7 | 10, 30, 100 µM | Significant inhibition | [7] |
| Kaempferol-7-O-β-D-glucoside | NO, PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 | Not specified | Potent inhibition | [5][6] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of both this compound and luteolin are primarily attributed to their ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.
NF-κB Pathway: Activation of the NF-κB pathway is a critical step in the inflammatory response. Both luteolin and this compound have been shown to inhibit this pathway. Luteolin achieves this by preventing the degradation of IκB-α, the inhibitory protein of NF-κB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] Similarly, kaempferol and its derivatives suppress NF-κB activation, leading to a downstream reduction in the expression of inflammatory genes.[4]
MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Luteolin has been observed to inhibit the LPS-induced phosphorylation of ERK1/2 and p38 in RAW 264.7 cells.[8] Kaempferol-3-O-β-rutinoside has also been found to inhibit the phosphorylation of p38, ERK, and JNK in the same cell line.[4]
Experimental Protocols
The majority of the cited studies utilize a standardized in vitro model of inflammation. Below is a generalized experimental protocol based on these studies.
1. Cell Culture:
-
Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Induction of Inflammation and Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or luteolin (typically ranging from 1 to 100 µM) for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) for a designated time (e.g., 24 hours).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6, and prostaglandin E2 (PGE2) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Western Blot Analysis:
-
Cell lysates are prepared to analyze the protein expression of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-ERK, p-p38).
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
5. RT-qPCR Analysis:
-
Total RNA is extracted from the cells, and reverse transcribed to cDNA.
-
The mRNA expression levels of genes encoding iNOS, COX-2, TNF-α, and IL-6 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Conclusion
Both this compound and luteolin are effective inhibitors of the inflammatory response in vitro. They act on similar molecular targets, primarily by suppressing the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of key inflammatory mediators. Based on the available data, luteolin appears to be a highly potent anti-inflammatory agent, with significant inhibitory effects observed at low micromolar concentrations. While more direct comparative studies are needed to definitively establish the relative potency of this compound and luteolin, the existing evidence suggests that both flavonoids are valuable compounds for further investigation in the development of novel anti-inflammatory therapies. Researchers should consider the specific experimental context and the potential for synergistic effects when choosing between these two flavonoids for their studies.
References
- 1. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. koreascience.kr [koreascience.kr]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kaempferide and Resveratrol: Unveiling Their Therapeutic Potential
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities, underlying mechanisms, and experimental protocols for kaempferide and resveratrol (B1683913). This report synthesizes experimental data to provide a clear comparison of their antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.
Introduction
This compound, a flavonoid, and resveratrol, a stilbenoid, are two naturally occurring polyphenolic compounds that have garnered significant attention for their potential health benefits. Both compounds are found in a variety of plant-based foods and have been investigated for their roles in preventing and treating a range of chronic diseases. This guide provides a detailed comparative analysis of their biological activities, supported by quantitative experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential. While direct comparative studies are limited, this guide draws on data from individual studies and comparisons with structurally similar compounds to provide a comprehensive overview.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and resveratrol. It is important to note that direct head-to-head comparisons are not always available; therefore, data from studies using similar experimental conditions are presented to facilitate a meaningful comparison. Kaempferol (B1673270), the direct precursor of this compound, is included in some comparisons to provide a closer reference point for the flavonoid's activity.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | - | - | - |
| Kaempferol | DPPH Radical Scavenging | 4.35 µg/mL | [1][2] |
| Resveratrol | DPPH Radical Scavenging | 7.00 - 93.20 µg/mL | [3][4] |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | - | - | - | - |
| Resveratrol | RAW 264.7 | NO Production | ~20-30 µM | [5][6][7] |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (48h) | Reference |
| This compound | HeLa (Cervical Cancer) | Low micromolar range | [8] |
| A549 (Lung Cancer) | 22.5 µM | [8] | |
| NCI-H460 (Lung Cancer) | 29.1 µM | [8] | |
| Resveratrol | HeLa (Cervical Cancer) | 200-250 µM | [9][10] |
| MDA-MB-231 (Breast Cancer) | 200-250 µM | [9] | |
| MCF-7 (Breast Cancer) | 400-500 µM | [9] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Mechanistic Insights: Signaling Pathways
Both this compound and resveratrol exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.
-
This compound: While direct quantitative data on Nrf2 activation by this compound is emerging, studies on the closely related kaempferol show that it can activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[11]
-
Resveratrol: Resveratrol has been shown to activate the Nrf2 signaling pathway, which contributes to its antioxidant and anti-inflammatory effects.[12][13][14][15][16] This activation helps protect cells from oxidative damage.
References
- 1. DPPH Radical Scavenging Activity of Kaempferol | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Resveratrol Anti-inflammatory Effect against Palmitate-induced Cytotoxicity in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. A mechanistic review of the pharmacological aspects of this compound as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] this compound Protects against Myocardial Ischemia/Reperfusion Injury through Activation of the PI3K/Akt/GSK-3β Pathway | Semantic Scholar [semanticscholar.org]
- 12. Resveratrol ameliorates rheumatoid arthritis via activation of SIRT1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ruidera.uclm.es [ruidera.uclm.es]
- 16. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Effects of Kaempferide: A Comparative Analysis Across Cell Lines
A comprehensive examination of the biological activities of Kaempferide, a natural flavonoid, reveals its potent anti-cancer, neuroprotective, and anti-inflammatory properties across a diverse range of cell lines. This guide provides a comparative analysis of this compound's effects, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.
This compound, an O-methylated flavonol, has garnered significant attention for its diverse pharmacological activities. In vitro studies have demonstrated its ability to modulate key cellular processes, including cell proliferation, apoptosis, and inflammation. This guide synthesizes findings from multiple studies to present a clear, data-driven overview of this compound's performance in various cellular contexts, offering a valuable resource for further research and development.
Comparative Efficacy of this compound Across Various Cell Lines
The cytotoxic and biological effects of this compound have been evaluated in numerous cancer, normal, and neuronal cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below, alongside other quantitative measures of its activity.
| Cell Line | Cell Type | Assay | Endpoint | This compound Concentration | Result |
| A549 | Human Lung Carcinoma | MTT Assay | Cell Viability (IC50) | 22.5 ± 1.35 µM | Significant inhibition of cell proliferation[1] |
| NCI-H460 | Human Lung Cancer | MTT Assay | Cell Viability (IC50) | 29.1 ± 1.5 µM | Potent cytotoxic effect[1] |
| NCI-H23 | Human Lung Adenocarcinoma | MTT Assay | Cell Viability (IC50) | 26.2 ± 1.4 µM | Effective growth inhibition[1] |
| B16 Melanoma 4A5 | Murine Melanoma | MTT Assay | Cell Viability (IC50) | 16 µM | Strong anti-proliferative activity |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Cell Viability (IC50) | 25 µM | Dose-dependent cytotoxicity[1] |
| Huh7 | Human Hepatocellular Carcinoma | MTT Assay | Cell Viability (IC50) | 18 µM | Significant cytotoxic effect[1] |
| N1S1 | Rat Hepatoma | MTT Assay | Cell Viability (IC50) | 20 µM | Potent inhibition of cell growth[1] |
| HeLa | Human Cervical Cancer | MTT Assay | Cell Viability (IC50) | 16 µM | High sensitivity to this compound |
| MC-3 | Human Mucoepidermoid Carcinoma | MTT Assay | Cell Viability | 50 µM | Reduced cell survival[2] |
| MC-3 | Human Mucoepidermoid Carcinoma | Annexin V/PI Staining | Apoptosis | 50 µM | Increased apoptotic rate[2] |
| A549 | Human Lung Carcinoma | Flow Cytometry | Apoptosis | 20 µM (24h) | Time-dependent increase in apoptosis[3] |
| OVCAR-3 | Human Ovarian Adenocarcinoma | Caspase 3/7 Assay | Apoptosis | 80 µM | Significant induction of apoptosis[4] |
| PC12 | Rat Pheochromocytoma | MTT Assay | Cell Viability | 5 µM | Protection against 4-HNE-induced cell death[5] |
| SH-SY5Y | Human Neuroblastoma | MTT Assay | Neuroprotection | - | Protection against Aβ-induced toxicity[6] |
| RAW 264.7 | Murine Macrophage | Griess Assay | Nitric Oxide Production | - | Inhibition of LPS-induced NO production |
| Osteoclasts | Normal Bone-resorbing Cells | - | Cytotoxicity (IC50) | 159.8 ± 15.6 µM | Lower cytotoxicity towards normal cells[1] |
| MC3T3-E1 | Murine Pre-osteoblastic | - | Cytotoxicity (IC50) | 217.4 µM | Lower cytotoxicity towards normal cells[1] |
| Normal Fibroblasts | Normal Human Fibroblasts | - | Cytotoxicity (IC50) | >100 µM | Low toxicity to normal cells |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-p38, Akt, p-Akt, STAT3, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotection Assay
-
Cell Culture and Differentiation: Neuronal cell lines like SH-SY5Y or PC12 are cultured and may be differentiated to a more mature neuronal phenotype using agents like retinoic acid.[7]
-
Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with agents such as amyloid-beta (Aβ) peptides, 6-hydroxydopamine (6-OHDA), or hydrogen peroxide (H2O2).[6][8]
-
This compound Treatment: Cells are pre-treated or co-treated with various concentrations of this compound.
-
Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. Other endpoints such as reactive oxygen species (ROS) levels (using DCFH-DA), mitochondrial membrane potential, and the expression of apoptotic and survival proteins can also be measured.[9]
Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[10]
Signaling Pathways and Experimental Workflows
This compound exerts its cellular effects by modulating a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.
Caption: this compound's anti-cancer signaling pathways.
Caption: Experimental workflow for apoptosis analysis.
Caption: Neuroprotective mechanism of this compound.
Conclusion
The compiled data underscores the significant potential of this compound as a therapeutic agent. Its selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells is a promising characteristic for anti-cancer drug development.[1] Furthermore, its neuroprotective and anti-inflammatory effects suggest its utility in a broader range of diseases. The detailed protocols and pathway diagrams provided in this guide aim to facilitate further research into the mechanisms of action of this compound and accelerate its translation into clinical applications. Future studies should focus on in vivo models to validate these in vitro findings and explore the bioavailability and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 8. preprints.org [preprints.org]
- 9. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Kaempferide: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of kaempferide, a natural flavonoid, against standard chemotherapy drugs. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in oncology.
Data Presentation: Comparative Cytotoxicity
The antitumor activity of this compound and its precursor, kaempferol, has been evaluated across a variety of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. These values are compared with those of standard chemotherapy agents—doxorubicin (B1662922), cisplatin, and paclitaxel (B517696)—to provide a quantitative perspective on their relative efficacy.
Note: IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols. The data presented here is for comparative purposes and is sourced from various independent studies.
| Cell Line | This compound (µM) | Kaempferol (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) |
| Lung Cancer | |||||
| A549 | 22.5 (24h)[1] | 87.3 (72h)[1] | >20 (24h)[1] | 6.14 - 17.8 (24h)[2][3] | ~0.002 - 0.005 (72h)[4] |
| H460 | 29.1 (24h)[1] | 43.7 (72h)[1] | - | 2.2 - 3.8 (48h)[2] | - |
| H23 | 26.2 (24h)[1] | - | - | - | - |
| Cervical Cancer | |||||
| HeLa | 16 (72h)[5] | - | 2.92 (24h)[1] | 6.3 - 8.26 (48h)[6] | 0.0025 - 0.0075 (24h)[7] |
| Liver Cancer | |||||
| HepG2 | 27.94 (48h)[8] | - | 1.3 - 12.18 (24h)[1][9] | 8.26 (48h)[6] | - |
| Huh7 | 25.65 (48h)[8] | 4.75 (hypoxia) | 5.2 - >20 (24h)[1][9] | - | - |
| N1S1 | 15.18 (48h)[8] | - | - | - | - |
| Breast Cancer | |||||
| MDA-MB-231 | - | 43.86 (24h) | 0.127 (72h) | - | ~0.001 - 0.003 (72h) |
| MDA-MB-468 | - | 48.47 (24h) | - | - | - |
| Pancreatic Cancer | |||||
| PANC-1 | - | 78.75 (48h) | - | - | - |
| Mia PaCa-2 | - | 79.07 (48h) | - | - | - |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly cited in the evaluation of anticancer compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Cell Migration Assessment (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assessment (Transwell Invasion Assay)
The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (e.g., 1 × 10⁵ cells) in serum-free medium into the upper chamber.
-
Compound Treatment: Add the test compound to both the upper and lower chambers.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. helping4cancer.com [helping4cancer.com]
- 8. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of Kaempferide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural flavonoid kaempferide has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Many of these biological activities are attributed to its ability to modulate cellular signaling pathways, often through the inhibition of protein kinases. Understanding the selectivity and cross-reactivity of this compound across the human kinome is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound's kinase inhibitory activity, supported by available experimental data and detailed methodologies for relevant assays.
Comparative Analysis of Kinase Inhibition
To contextualize the cross-reactivity of this compound, its inhibitory activities are compared with two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor known for its high potency against a wide range of kinases, and Dasatinib, a multi-kinase inhibitor used in cancer therapy.
While a comprehensive kinase panel screening for this compound is not publicly available, this guide compiles reported IC50 values from various biochemical and cellular assays. It is important to note that direct comparison of IC50 values across different assay formats should be interpreted with caution due to variations in experimental conditions.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Assay Type (this compound) |
| Serine/Threonine Kinases | ||||
| RSK2 | 15 | 15 | >10,000 | In vitro kinase assay |
| CDK2 | - | 3 | 320 | - |
| CDK4 | - | 100 | >10,000 | - |
| PI3Kα | - | 150 | 1,100 | - |
| Akt1 (PKBα) | - | 5 | 15,000 | - |
| p38α (MAPK14) | - | 30 | 30 | - |
| JNK1α1 | - | 10 | 180 | - |
| ERK1 (MAPK3) | - | 50 | >10,000 | - |
| Tyrosine Kinases | ||||
| Src | 8.67 (KD) | 6 | 0.55 | Surface Plasmon Resonance |
| Abl | - | 20 | <1 | - |
Note: A hyphen (-) indicates that specific data for this compound was not found in the reviewed literature. The presented IC50 values for Staurosporine and Dasatinib are compiled from various sources and serve as a reference for potency and selectivity.
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways implicated in cell growth, proliferation, and inflammation. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, and indicates potential points of inhibition by this compound.
Experimental Protocols
Accurate assessment of kinase inhibition is fundamental to understanding a compound's selectivity. Below are detailed methodologies for common in vitro kinase inhibitor assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., purified recombinant human kinase)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in the assay buffer to a 4x final concentration.
-
Kinase/Antibody Mixture: Prepare a 2x mixture of the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the 4x test compound or DMSO control to the wells of the 384-well plate.
-
Add 10 µL of the 2x kinase/antibody mixture to each well.
-
Add 5 µL of the 4x tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer
-
384-well microplate (white)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4x test compound or DMSO control.
-
Add 2.5 µL of 4x kinase solution.
-
Initiate the reaction by adding 5 µL of a 2x mixture of substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Relationship of Kinase Cross-Reactivity
The following diagram illustrates the concept of kinase inhibitor selectivity and how it relates to on-target efficacy and off-target effects.
Synergistic Interactions of Kaempferide and the Structurally Similar Flavonoid Kaempferol with Other Natural Compounds: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a notable scarcity of studies investigating the synergistic effects of kaempferide with other natural compounds. However, extensive research is available on its structurally analogous flavonoid, kaempferol (B1673270). This guide provides a detailed comparison of the synergistic activities of kaempferol in combination with other natural molecules, offering valuable insights for researchers, scientists, and drug development professionals. The findings presented herein are based on preclinical data and highlight promising avenues for future therapeutic strategies.
Kaempferol (3,5,7-trihydroxy-4'-methoxyflavone), a natural flavonol, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. When combined with other natural compounds, kaempferol often exhibits synergistic effects, leading to enhanced therapeutic efficacy. This guide explores the synergistic interactions of kaempferol with quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913).
Kaempferol and Quercetin: A Potent Anticancer Combination
The combination of kaempferol and quercetin, another prominent dietary flavonoid, has shown significant synergistic effects in inhibiting the proliferation of cancer cells. This synergy is particularly evident in colon and breast cancer models.
Quantitative Data Summary
| Cell Line | Combination Ratio (Kaempferol:Quercetin) | Effect | Key Findings |
| HCT-116 (Human Colon Carcinoma) | 1:2 (based on IC50 values) | Synergistic Cytotoxicity | Enhanced reduction in cell viability compared to individual treatments.[1] |
| HuTu-80 (Human Duodenal Adenocarcinoma) | Not Specified | Synergistic Antiproliferative | More effective reduction in cell proliferation than additive effects. |
| PMC42 (Human Breast Cancer) | Not Specified | Synergistic Antiproliferative | Decreased expression of the nuclear proliferation antigen Ki67. |
| Cholangiocarcinoma (CCA) cells | 25 µM of each | Synergistic Induction of Necroptosis (with Smac mimetic LCL-161) | Induced RIPK1/RIPK3/MLKL-mediated necroptosis.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for HCT-116 cells: [1]
-
HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach for 24 hours.
-
Cells were then treated with varying concentrations of kaempferol, quercetin, or their combination for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Cell Cycle Analysis for HCT-116 cells: [1]
-
HCT-116 cells were treated with the synergistic combination of kaempferol and quercetin for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).
-
The DNA content was analyzed by flow cytometry.
Signaling Pathway
The synergistic anticancer effect of kaempferol and quercetin in cholangiocarcinoma cells, in the presence of a Smac mimetic, is proposed to involve the induction of necroptosis.
Caption: Synergistic induction of necroptosis by Kaempferol/Quercetin and a Smac mimetic.
Kaempferol and Curcumin: A Synergistic Anti-Inflammatory and Antioxidant Duo
The combination of kaempferol and curcumin, the active compound in turmeric, has been reported to exhibit synergistic anti-inflammatory and antioxidant effects. This combination can be more effective at lower concentrations than the individual compounds.
Quantitative Data Summary
| Model System | Combination | Effect | Key Findings |
| In vitro antioxidant assays | Kaempferol + Curcumin | Synergistic Antioxidant Activity | Enhanced free radical scavenging activity compared to individual compounds. |
| LPS-stimulated macrophages | Kaempferol + Curcumin | Synergistic Anti-inflammatory | Greater reduction in the production of pro-inflammatory mediators.[3] |
Experimental Protocols
DPPH Radical Scavenging Assay:
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is prepared.
-
Various concentrations of kaempferol, curcumin, and their combinations are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control (DPPH solution without antioxidant).
Signaling Pathway
The synergistic anti-inflammatory effects of kaempferol and curcumin often involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Synergistic inhibition of the NF-κB pathway by Kaempferol and Curcumin.
Kaempferol and Resveratrol: A Combination with Neuroprotective and Cardioprotective Potential
Resveratrol, a polyphenol found in grapes and red wine, exhibits synergistic effects when combined with kaempferol, particularly in the context of antioxidant and anti-inflammatory activities that are relevant to neuroprotection and cardioprotection.
Quantitative Data Summary
| Model System | Combination | Effect | Key Findings |
| In vitro antioxidant assays | Kaempferol + Resveratrol | Synergistic Antioxidant Activity | Greater scavenging of free radicals than individual compounds. |
| J774.2 macrophages | Kaempferol + Resveratrol | Inhibition of Pro-inflammatory Gene Expression | Significant decrease in TNF-α mRNA copies. |
Experimental Protocols
Gene Expression Analysis (RT-qPCR) in J774.2 Macrophages:
-
J774.2 macrophages are seeded and stimulated with lipopolysaccharide (LPS) in the presence or absence of kaempferol, resveratrol, or their combination.
-
After incubation, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR is performed using specific primers for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Logical Relationship Diagram
The synergistic antioxidant effect of kaempferol and resveratrol can be attributed to their complementary mechanisms of action in neutralizing reactive oxygen species (ROS).
Caption: Synergistic antioxidant action of Kaempferol and Resveratrol.
References
- 1. ACG Publications - Combination of Quercetin and Kaempferol Enhances in Vitro Cytotoxicity on Human Colon Cancer (HCT-116) Cells [acgpubs.org]
- 2. Natural Flavonoids Quercetin and Kaempferol Targeting G2/M Cell Cycle-Related Genes and Synergize with Smac Mimetic LCL-161 to Induce Necroptosis in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
A Head-to-Head Comparison: Kaempferide and Its Glycosides in Bioactivity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount. Kaempferide, a flavonoid aglycone, and its various glycosidic forms are known to possess a wide array of pharmacological activities. This guide provides an objective, data-driven comparison of their performance in key bioassays, complete with detailed experimental protocols and visual representations of their molecular interactions.
In the realm of natural product chemistry, the addition of a sugar moiety can significantly alter the biological properties of a parent molecule. This comparative guide delves into the antioxidant, anti-inflammatory, and anticancer activities of this compound versus its common glycosides, summarizing quantitative data to illuminate the impact of glycosylation on bioactivity. Generally, the aglycone form, this compound, tends to exhibit more potent activity in in vitro assays compared to its glycosides.[1][2] This is often attributed to the smaller size and lower polarity of the aglycone, which facilitates easier passage through cell membranes.[2]
Quantitative Bioactivity Comparison
To provide a clear and concise overview, the following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Antioxidant Activity
The antioxidant capacity is a cornerstone of the therapeutic potential of many flavonoids. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed to quantify this activity, with lower IC50 values indicating greater potency.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| This compound (aglycone) | 47.93 | 0.337 | [3] |
| Kaempferol-7-O-glucoside | >100 | >100 | [1] |
| Kaempferol-3-O-rhamnoside | >100 | >100 | [1] |
| Kaempferol-3-O-rutinoside | >100 | >100 | [1] |
Table 1: Comparative antioxidant activity of this compound and its glycosides. In general, this compound shows significantly higher antioxidant activity than its glycoside derivatives in these assays.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its glycosides are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound (at 100 µM) | Inhibition of NO Production (%) | Reference |
| This compound (aglycone) | ~60 | [4] |
| Kaempferol-7-O-glucoside | ~20 | [4] |
| Kaempferol-3-O-rhamnoside | <10 | [4] |
| Kaempferol-3-O-rutinoside | <10 | [4] |
Table 2: Comparative anti-inflammatory activity of this compound and its glycosides. This compound demonstrates a markedly stronger inhibition of NO production compared to its glycosides.
Anticancer Activity
The cytotoxic effects of this compound and its glycosides against various cancer cell lines are a significant area of research. The MTT assay is a standard method for assessing cell viability, with lower IC50 values indicating greater cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (aglycone) | HepG2 | Human Hepatoma | 30.92 | [1][4] |
| CT26 | Mouse Colon Cancer | 88.02 | [1][4] | |
| B16F1 | Mouse Melanoma | 70.67 | [1][4] | |
| Kaempferol-7-O-glucoside | HepG2 | Human Hepatoma | >100 | [1][4] |
| Kaempferol-3-O-rhamnoside | HepG2 | Human Hepatoma | >100 | [1][4] |
| Kaempferol-3-O-rutinoside | HepG2 | Human Hepatoma | >100 | [1][4] |
Table 3: Comparative anticancer activity of this compound and its glycosides. This compound consistently shows greater cytotoxic activity against the tested cancer cell lines than its glycosides.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Add various concentrations of the test compound (this compound or its glycosides) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Signaling Pathways and Molecular Mechanisms
This compound and its glycosides exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB.[5][6] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound and some of its glycosides can modulate MAPK signaling, which contributes to their anticancer effects.[7][8]
Conclusion
The presented data consistently demonstrates that this compound, the aglycone, possesses superior antioxidant, anti-inflammatory, and anticancer properties in in vitro settings when compared to its glycoside derivatives. The presence of sugar moieties generally diminishes these activities. This comparative guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action. These findings are crucial for guiding future research and development efforts in leveraging the therapeutic potential of this compound and its natural derivatives. Further in vivo studies are warranted to fully elucidate the bioavailability and metabolic fate of these compounds, which will be critical in translating these promising in vitro results into clinical applications.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol-7-O-glucoside | C21H20O11 | CID 5480982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferide: A Comparative Analysis of Its Inhibitory Potency Against Other Flavonoids
This guide provides an objective comparison of Kaempferide's inhibitory performance against other common flavonoids across several key enzyme targets relevant to drug discovery and development. The data presented is compiled from various experimental studies to offer researchers, scientists, and drug development professionals a comprehensive reference for evaluating the potential of this compound and its structural analogs.
This compound, a natural O-methylated flavonol, is structurally similar to Kaempferol (B1673270), differing only by a methoxy (B1213986) group at the 4' position. This structural modification can influence its biological activity, including its potency as an enzyme inhibitor. This guide will delve into its activity against α-glucosidase and compare its parent compound, Kaempferol, against other flavonoids in the context of Monoamine Oxidase (MAO) and Aromatase inhibition.
α-Glucosidase Inhibition
α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. This compound has been shown to be an effective inhibitor of this enzyme.
Comparative Potency (IC50) of Flavonoids against α-Glucosidase
| Compound | Flavonoid Class | IC50 (µM) | Enzyme Source | Reference |
| This compound | Flavonol | 55.35 ± 0.27 | Not Specified | [1] |
| Kaempferol | Flavonol | 11.6 ± 0.4 | Not Specified | [2] |
| Quercetin | Flavonol | 117 ± 1.9 | Not Specified | [2] |
| Luteolin | Flavone | < 500 | Porcine Pancreas | [2] |
| EGCG | Flavan-3-ol | 1-81 (range) | Saccharomyces cerevisiae | [1] |
| Acarbose (B1664774) (Standard) | Aminooligosaccharide | 332 ± 3.9 - 414.08 ± 10.73 | Not Specified | [1][2] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for determining the α-glucosidase inhibitory activity of flavonoids.[2][3][4]
-
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 50-100 mM, pH 6.8-7.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
96-well microplate and microplate reader
-
-
Assay Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the α-glucosidase enzyme solution to each well, followed by the various concentrations of the test compounds or control. Incubate the mixture at 37°C for 5-10 minutes.[4]
-
Reaction Initiation: Add the pNPG substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[3][4]
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.[1][3][4]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. Their inhibition is a therapeutic target for depression and neurodegenerative diseases like Parkinson's disease. While direct inhibitory data for this compound is limited, its parent compound, Kaempferol, is a potent MAO inhibitor.[5][6]
Comparative Potency (IC50) of Flavonoids against MAO-A and MAO-B
| Compound | Target | IC50 (µM) | Enzyme Source | Reference |
| Kaempferol | MAO-A | 0.7 | Rat Brain | [5][7] |
| Apigenin | MAO-A | 1.0 | Rat Brain | [5] |
| Chrysin | MAO-A | 2.0 | Rat Brain | [5] |
| 3′,4′,7-trihydroxyflavone | MAO-A | 7.57 ± 0.14 | Recombinant Human | [8] |
| Calycosin | MAO-B | 7.19 ± 0.32 | Recombinant Human | [8] |
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a fluorometric method for assessing MAO inhibitory activity.[9][10]
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or other suitable substrate
-
Test compounds (e.g., Kaempferol)
-
Standard MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well or 384-well plates and a fluorescence plate reader
-
-
Assay Procedure:
-
Incubation: In a multi-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound or a standard inhibitor at 37°C for a set time (e.g., 10-20 minutes).[9][10]
-
Reaction Initiation: Add the substrate (e.g., kynuramine) to all wells to initiate the reaction.
-
Incubation: Continue incubation at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a basic solution, such as NaOH.[10]
-
Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of reaction from the change in fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate only).
-
Calculate the IC50 value from the dose-response curve.
-
Aromatase (CYP19A1) Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer.[11][12] Some flavonoids, including Kaempferol, have been identified as aromatase inhibitors.
Comparative Potency (IC50) of Flavonoids against Aromatase
| Compound | Flavonoid Class | IC50 (µM) | System | Reference |
| Kaempferol | Flavonol | ~50 | Placental Microsomes | [11] |
| α-Naphthoflavone | Synthetic Flavone | 0.5 | Human Preadipocytes | [13] |
| Chrysin | Flavone | 4.6 | Human Preadipocytes | [13] |
| Flavone | Flavone | 68 | Human Preadipocytes | [13] |
| Letrozole (Standard) | Non-steroidal | 0.002 - 0.032 | Recombinant Human | [12][14] |
Note: Kaempferol exhibits approximately 30% aromatase inhibition at 10 µM and 50% inhibition at 50 µM.[11]
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol details a fluorometric method for screening aromatase inhibitors.[12][15]
-
Materials and Reagents:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
Test compounds and a reference inhibitor (e.g., Letrozole)
-
NADPH-regenerating system
-
Reaction buffer
-
96-well plates and a fluorescence plate reader
-
-
Assay Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent like DMSO.
-
Incubation: Add the test compounds and recombinant human aromatase to the wells of a 96-well plate and incubate at 37°C for 10 minutes.[12]
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH-regenerating system.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 488/527 nm) over time using a plate reader.[12]
-
-
Data Analysis:
-
Calculate the reaction velocity from the rate of increase in fluorescence.
-
Determine the percentage of inhibition for each compound concentration compared to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
To provide a clearer context for the experimental data, the following diagrams illustrate a typical workflow for determining inhibitory potency and a key signaling pathway modulated by flavonoids like this compound.
This compound and its analogs often exert their cellular effects by modulating key signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and is a common target of flavonoid compounds.[16][17][18]
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. benchchem.com [benchchem.com]
- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Identification of kaempferol as a monoamine oxidase inhibitor and potential Neuroprotectant in extracts of Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
Validating the Specificity of Kaempferide's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of the molecular targets of Kaempferide, a naturally occurring flavonoid. Due to the limited availability of direct binding affinity data for this compound, this guide also includes data for the structurally similar flavonoid, Kaempferol (B1673270), as a comparator to offer insights into potential binding interactions. We present quantitative data from various assays, detailed experimental protocols for key validation techniques, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's specificity.
Quantitative Data on Molecular Target Interactions
The following tables summarize the available quantitative data for this compound and the closely related Kaempferol. This data is crucial for comparing their potency and specificity across different cellular contexts and against various molecular targets.
Table 1: Inhibitory Concentration (IC50) of this compound in Cellular Assays
| Cell Line | Assay Type | IC50 (µM) | Reference |
| SW1353 | Cell Viability | 200.1 | [1] |
| HeLa | Cytotoxicity | 16 | |
| HepG2 | Cytotoxicity | 25 | |
| Huh7 | Cytotoxicity | 18 | |
| N1S1 | Cytotoxicity | 20 |
Table 2: Inhibitory Concentration (IC50) of Kaempferol Targeting the HIF-1 Pathway and Other Cellular Effects
| Cell Line | Target/Effect | IC50 (µM) | Reference |
| Huh7 | HIF-1 Activity | 5.16 | [2] |
| Huh7 | p44/42 MAPK | 4.75 | [2] |
| PANC-1 | Cell Viability | 78.75 | [3] |
| Mia PaCa-2 | Cell Viability | 79.07 | [3] |
| Huh7 | HIF-1α Translocation | 4.75 | [4] |
| SK-HEP-1 | Growth Inhibition | 100 | [4] |
| HCT-8 | Growth Inhibition | 177.78 | [4] |
| MCF-7, T47D, ZR-75 (ER+) | Growth Inhibition | 35 | [4] |
| MDA-MB-231 (ER-) | Growth Inhibition | 70 | [4] |
Table 3: Binding Affinity (Kd) of Kaempferol to Protein Targets
| Protein Target | Ligand | Method | Kd (nM) | Reference |
| Human Serum Albumin (HSA) | Kaempferol | SPR | 37 | [5][6] |
| Glutathione S-Transferase (GSTP1) | Kaempferol | SPR | >1000 | [5][6] |
Experimental Protocols for Target Validation
Validating the direct interaction between a small molecule like this compound and its putative protein targets is essential for confirming its mechanism of action. The following are detailed protocols for two widely used biophysical methods for such validation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) and incubate under appropriate conditions to allow for cellular uptake and binding.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the band intensities against the temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It is used to determine the binding affinity (Kd) and kinetics (association and dissociation rates) of a ligand to its target.
Protocol: Small Molecule-Protein Interaction Analysis
-
Immobilization of the Target Protein:
-
The purified target protein is covalently immobilized onto a sensor chip surface (e.g., a CM5 sensor chip with amine coupling chemistry).
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is injected over the activated surface.
-
Any remaining active sites are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+ buffer) is continuously flowed over the sensor surface to establish a stable baseline.
-
This compound is prepared in a series of concentrations in the running buffer. To mitigate non-specific binding, it is advisable to include a small percentage of DMSO in the buffer if this compound is dissolved in it.
-
Each concentration of this compound is injected over the immobilized protein surface for a specific duration (association phase), followed by an injection of running buffer alone (dissociation phase).
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded in real-time as a sensorgram.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Target Validation
The following diagram illustrates a generalized workflow for validating the molecular targets of a small molecule like this compound.
Caption: A generalized workflow for identifying and validating molecular targets.
This compound's Putative Target: The HIF-1 Signaling Pathway
This compound has been shown to inhibit the progression of osteoarthritis by targeting the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway[1]. The diagram below illustrates this pathway and the potential points of intervention by this compound.
Caption: this compound's inhibitory effect on the HIF-1 signaling pathway.
References
- 1. This compound inhibited progression of osteoarthritis by targeting the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dietary flavonoid kaempferol effectively inhibits HIF-1 activity and hepatoma cancer cell viability under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Kaempferide's Impact on Normal and Cancerous Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing experimental data reveals that Kaempferide, a natural flavonoid, exhibits significant selective cytotoxicity towards cancer cells while demonstrating considerably lower toxicity to normal, healthy cells. This comparative guide synthesizes findings on its differential effects on cell viability, programmed cell death (apoptosis), and cell cycle regulation, providing valuable insights for researchers, scientists, and drug development professionals. The compiled data underscores this compound's potential as a promising candidate for further investigation in oncology.
Data Presentation: A Quantitative Comparison
The selective anti-cancer activity of this compound and its close structural analog, Kaempferol, is evident in the half-maximal inhibitory concentration (IC50) values across various cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | HeLa | Cervical Cancer | 16 µM | [1] |
| Normal Human Fibroblasts | Normal Fibroblast | > 100 µM | [1] | |
| Kaempferol | MDA-MB-231 | Breast Cancer | 64 µg/ml | [2] |
| Peripheral Blood Lymphocytes | Normal Lymphocyte | No considerable effect | [2] | |
| Kaempferol | MCF-7 | Breast Cancer | 90.28 µg/mL | [3] |
| Kaempferol | A549 | Lung Cancer | 35.80 µg/mL | [3] |
The data clearly illustrates that significantly lower concentrations of this compound and Kaempferol are required to inhibit the growth of cancer cells compared to normal cells, highlighting their therapeutic potential.
Differential Induction of Apoptosis and Cell Cycle Arrest
This compound and Kaempferol have been shown to induce apoptosis and cause cell cycle arrest predominantly in cancer cells.
Apoptosis:
Studies have demonstrated that Kaempferol treatment leads to a significant increase in the population of apoptotic cells in various cancer cell lines. For instance, in MDA-MB-453 breast cancer cells, Kaempferol treatment (10 µM and 50 µM for 24 and 48 hours, respectively) resulted in a substantial increase in the sub-G0 population, which is indicative of apoptosis, with up to 23.12% and 31.90% apoptotic cells observed.[4] In contrast, the effect on normal cells is minimal.
Cell Cycle Arrest:
Kaempferol has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. In MDA-MB-231 breast cancer cells, treatment with Kaempferol led to a significant increase in the percentage of cells in the S phase, indicating cell cycle arrest at this phase.[5] Specifically, at concentrations of 12.5 µM and 25 µM, a notable arrest in the S phase was observed.[5] Another study on MDA-MB-231 cells showed that after 48 hours of treatment, the population of cells in the G1 phase decreased from 85.48% to 51.35%, while the G2/M phase population increased from 9.27% to 37.5%, indicating a G2/M arrest.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Mandatory Visualizations
Signaling Pathway Diagrams
The differential effects of this compound on normal and cancer cells can be attributed to its modulation of key signaling pathways that are often dysregulated in cancer.
Caption: Differential Effects of this compound on PI3K/Akt and MAPK Signaling Pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of this compound's effects.
Caption: Experimental Workflow for Comparative Analysis.
Logical Relationship Diagram
This diagram illustrates the logical flow of this compound's selective action on cancer cells.
Caption: Logical Flow of this compound's Selective Action.
References
- 1. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Kaempferol Through Downregulation of CDKs and PD-L1 in Triple-Negative Breast Cancer Cells [mdpi.com]
- 6. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferide vs. Other PI3K/Akt Pathway Inhibitors: A Comparative Guide
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in a multitude of human cancers has established it as a critical target for anticancer drug development. This guide provides a comparative analysis of kaempferide, a natural flavonoid, against various classes of synthetic PI3K/Akt pathway inhibitors, offering a resource for researchers, scientists, and drug development professionals.
The PI3K/Akt Signaling Pathway: A Central Hub for Cell Regulation
The PI3K/Akt pathway is initiated by the activation of upstream receptors, such as receptor tyrosine kinases (RTKs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment facilitates the phosphorylation and activation of Akt by other kinases like PDK1. Once active, Akt phosphorylates a wide array of downstream effector proteins, including the mammalian target of rapamycin (B549165) (mTOR), to orchestrate diverse cellular functions.[1][2] The dysregulation of this pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[3]
Comparative Analysis of Inhibitor Potency
Inhibitors of the PI3K/Akt pathway are diverse, ranging from natural compounds like this compound to highly specific synthetic molecules. They can be broadly classified into pan-PI3K inhibitors, isoform-specific inhibitors, dual PI3K/mTOR inhibitors, and direct Akt inhibitors.[4][5] this compound, a flavonoid found in various plants, has been shown to exert anticancer effects by inducing apoptosis and autophagy through the inactivation of the PI3K/Akt/mTOR pathway.[6][7] While extensive quantitative data for this compound is still emerging, its precursor, kaempferol, has been shown to inhibit the proliferation of colon cancer cells (DLD-1) with an IC50 value of 49.55 µM.[8]
The following table summarizes the in vitro potency (IC50 values) of this compound's precursor, kaempferol, alongside several well-characterized synthetic inhibitors against different Class I PI3K isoforms and mTOR. This allows for a direct comparison of their biochemical activity.
| Inhibitor | Class | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTOR (nM) | Reference(s) |
| Kaempferol | Natural Flavonoid | 49,550 (Cell Proliferation) | - | - | - | - | [8] |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | - | [9] |
| Pilaralisib (XL144) | Pan-PI3K | 39 | >1000 | 36 | 23 | - | [9] |
| Alpelisib (BYL719) | Isoform-Specific (α) | 4.6 | 1156 | 290 | 250 | - | [10] |
| Idelalisib (CAL-101) | Isoform-Specific (δ) | >6795 | >3150 | 15 | >1650 | - | [11] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 20.7 | [12] |
Note: The IC50 value for Kaempferol reflects its effect on cell proliferation, not direct kinase inhibition, and is presented for comparative context.
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy of PI3K/Akt pathway inhibitors requires a multi-faceted approach, combining biochemical assays with cell-based functional assays. Below are detailed protocols for key experiments.
In Vitro Kinase Assay (PI3K Activity)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 value of an inhibitor against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α).
-
Lipid substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[13]
-
ATP.
-
Test inhibitors (this compound, controls) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Prepare Reagents: Prepare the PI3K Reaction Buffer/Lipid Substrate mixture. Dilute the PI3K enzyme to the desired concentration in this mixture.
-
Inhibitor Addition: Add 0.5 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[13]
-
Enzyme Addition: Add 4 µL of the diluted enzyme/lipid mixture to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25-100 µM).[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detect ADP Formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Akt Phosphorylation
This technique assesses the inhibitor's effect on the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt and its downstream targets.
Objective: To determine the effective concentration of an inhibitor required to block Akt phosphorylation at key residues (Ser473 and Thr308).
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test inhibitors.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies).[15][16]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging system.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels. Treat cells with various concentrations of the inhibitor or vehicle for the desired time (e.g., 2, 6, or 24 hours).[14]
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, typically 1:1000 dilution) overnight at 4°C with gentle agitation.[14][16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Analysis: Perform densitometry analysis to quantify band intensity. Normalize the phospho-Akt signal to the total Akt signal to account for variations in protein loading.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following inhibitor treatment.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Test inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18][19]
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[19][20]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitors in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[19]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[18][20] Live cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[21]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a dose-response curve.
Conclusion
The landscape of PI3K/Akt pathway inhibitors is both broad and deep, encompassing natural products and rationally designed synthetic molecules with varying specificities and potencies. While synthetic inhibitors like Alpelisib and Buparlisib demonstrate high potency in the nanomolar range, natural compounds such as this compound represent an alternative chemical space for pathway modulation, albeit typically with lower potency. The distinct mechanism and broader biological effects of flavonoids may offer advantages in certain contexts, potentially through synergistic interactions or by affecting multiple signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies, further elucidating the therapeutic potential of this compound and other novel inhibitors targeting this critical oncogenic pathway.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the therapeutic index of Kaempferide versus doxorubicin
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety profiles is a cornerstone of modern oncology research. This guide provides a head-to-head comparison of the therapeutic index of Kaempferide, a natural flavonoid, and Doxorubicin (B1662922), a widely used chemotherapeutic agent. By examining their efficacy (IC50) and toxicity (LD50), we aim to provide a data-driven assessment of their potential as therapeutic agents.
Executive Summary
Doxorubicin, a potent anthracycline antibiotic, has been a mainstay in cancer treatment for decades. However, its clinical utility is often limited by significant cardiotoxicity. This compound, a naturally occurring flavonoid, has demonstrated promising anti-cancer properties in preclinical studies with suggestions of a more favorable safety profile. This guide synthesizes available experimental data to compare the therapeutic indices of these two compounds, offering valuable insights for the drug development pipeline.
Data Presentation: A Quantitative Comparison
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. For the purpose of this comparison, we will use the median lethal dose (LD50) as a measure of toxicity and the half-maximal inhibitory concentration (IC50) as a measure of efficacy.
Table 1: Comparative Efficacy (IC50) and Toxicity (LD50) of this compound and Doxorubicin
| Compound | Parameter | Value | Species/Cell Line | Administration Route |
| This compound | IC50 | 16 µM | HeLa (Cervical Cancer) | - |
| IC50 | 22.5 ± 1.35 µM | A549 (Lung Cancer) | - | |
| IC50 | 26.2 ± 1.4 µM | H23 (Lung Cancer) | - | |
| IC50 | 29.1 ± 1.5 µM | H460 (Lung Cancer) | - | |
| IC50 | 43.86 ± 0.83 µM | MDA-MB-231 (Breast Cancer) | - | |
| IC50 | 48.47 ± 0.4 µM | MDA-MB-468 (Breast Cancer) | - | |
| LD50 | > 2000 mg/kg | Rat (oral, for Kaempferol aglycone-rich product) | Oral | |
| LD50 | > 5000 mg/kg | Rat (oral, for a Kaempferol derivative) | Oral | |
| Doxorubicin | IC50 | 0.13 µM | A549 (Lung Cancer) | - |
| IC50 | 2.0 µM | A549 (Lung Cancer) | - | |
| IC50 | 2.50 µM | MCF-7 (Breast Cancer) | - | |
| IC50 | 2.92 µM | HeLa (Cervical Cancer) | - | |
| IC50 | 5.15 µM | UMUC-3 (Bladder Cancer) | - | |
| IC50 | 8.306 µM | MCF-7 (Breast Cancer) | - | |
| LD50 | 17 mg/kg | Mouse | Intravenous | |
| LD50 | 570 mg/kg | Mouse | Oral |
Note: IC50 and LD50 values can vary depending on the specific cell line, animal model, and experimental conditions. The data presented here is a compilation from various studies to provide a comparative overview.
Experimental Protocols
Determination of IC50 (Half-Maximal Inhibitory Concentration) via MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of LD50 (Median Lethal Dose) via Acute Oral Toxicity Study (OECD Guideline 423)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.
Protocol:
-
Animal Selection: A small group of animals (typically rodents, like rats or mice) of a single sex is used for the initial step.
-
Dosing: A single oral dose of the test substance is administered to the animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Stepwise Procedure:
-
If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no mortality is observed, the test is repeated with three animals at the next higher dose level.
-
-
LD50 Estimation: The LD50 is not a precise value in this method but is assigned to a toxicity class based on the observed outcomes at different dose levels.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.
This compound Signaling Pathways
This compound, a flavonoid, has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis. Key pathways include the PI3K/Akt, MAPK, and NF-κB pathways. By interfering with these signaling cascades, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells.
Caption: this compound's anti-cancer mechanism.
Doxorubicin Signaling Pathways
Doxorubicin's primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis. Additionally, it generates reactive oxygen species (ROS), which contribute to its cytotoxic effects and, unfortunately, its cardiotoxicity.
Caption: Doxorubicin's mechanism and toxicity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the therapeutic index of a compound.
Caption: Workflow for Therapeutic Index Assessment.
Conclusion
Based on the available data, this compound exhibits a significantly wider therapeutic index compared to doxorubicin. While doxorubicin is a highly potent anti-cancer agent with low micromolar to nanomolar IC50 values, its toxicity is also high, with oral LD50 values in the hundreds of mg/kg. In contrast, this compound demonstrates anti-cancer activity at micromolar concentrations but has a remarkably low toxicity profile, with an estimated oral LD50 in rodents exceeding 2000 mg/kg.
This stark difference in therapeutic indices suggests that this compound and similar flavonoids warrant further investigation as potential anti-cancer therapeutic agents. Their ability to selectively target cancer cells while exhibiting minimal toxicity to normal tissues presents a promising avenue for the development of safer and more effective cancer treatments. Further in-depth preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Navigating Kaempferide Disposal: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedures for the safe handling and disposal of kaempferide, addressing the existing conflicting safety information to ensure best practices are followed.
Immediate Safety and Handling Precautions
Due to conflicting classifications in available safety data sheets (SDS) for this compound and structurally similar compounds, a cautious approach is mandatory. While some sources classify this compound as non-hazardous, the closely related compound, kaempferol, is identified as toxic if swallowed and suspected of causing genetic defects. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Before initiating any disposal protocol, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An accessible safety shower and eyewash station are essential.
Conflicting Hazard Information
The table below summarizes the varied hazard classifications for this compound and related compounds, underscoring the need for a precautionary approach.
| Compound | Supplier | Stated Hazards |
| This compound | Cayman Chemical | Not classified as a hazardous substance.[1] |
| Kaempferol | Cayman Chemical | Toxic if swallowed, Suspected of causing genetic defects.[2] |
| Kaempferol | Sigma-Aldrich | Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects.[3] |
| Kaempferol 3-neohesperidoside | Cayman Chemical | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System.[4] |
| Kaempferol 3-neohesperidoside | GlpBio Technology | Not a hazardous substance or mixture.[4] |
| Kaempferol 3-O-sophoroside | MedChemExpress | Not a hazardous substance or mixture.[5] |
| Kaempferol-3-O-rutinoside | ChemicalBook | Harmful if swallowed.[6] |
Step-by-Step Disposal Protocol
Given the conflicting data, all this compound waste should be managed as hazardous chemical waste. Disposal into regular trash or down the drain is not permissible.[4]
-
Waste Collection :
-
Solid Waste : Collect all unused or waste this compound, contaminated weighing papers, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, compatible, and leak-proof hazardous waste container.
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable materials in the designated laboratory hazardous waste stream.
-
-
Labeling :
-
Storage :
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After thorough decontamination, and once all hazardous chemical labels have been defaced or removed, the container may be disposed of in the regular trash or recycled according to institutional guidelines.[4]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and its associated containers, incorporating the precautionary principle due to conflicting hazard information.
References
Essential Safety and Operational Protocols for Handling Kaempferide
For researchers, scientists, and professionals in drug development, the safe and precise handling of chemical compounds is fundamental. This document provides comprehensive, immediate safety and logistical guidance for Kaempferide, encompassing operational procedures and disposal plans to ensure a secure laboratory environment and the integrity of research.
Hazard Assessment and Safety Data
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to adopt standard laboratory safety practices.[1] The parent compound, Kaempferol, is classified as toxic if swallowed and is suspected of causing genetic defects.[2][3] Therefore, a cautious approach is warranted when handling this compound, particularly in its powdered form, to minimize any potential for exposure.
| Hazard Classification Data for this compound | |
| GHS Classification | Not classified[1] |
| Signal Word | None[1] |
| Hazard Statements | None[1] |
| Pictograms | None[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| Primary Irritant Effect | No irritant effect on skin or eyes[1] |
| Sensitization | No sensitizing effects known[1] |
Personal Protective Equipment (PPE)
Adherence to standard PPE protocols is mandatory to ensure personal safety and prevent contamination.[4] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant, with side shields.[4] | Protects eyes from airborne powder and accidental splashes.[4][5] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[4] | Prevents direct skin contact and contamination of the compound.[4][5] |
| Body Protection | Laboratory Coat | Standard, full-length, and fully buttoned.[4] | Shields skin and personal clothing from potential spills.[4] |
| Respiratory Protection | Not generally required if handled in a fume hood. | A dust mask or respirator may be used if weighing outside of a ventilated enclosure. | To prevent the inhalation of the powder, especially when weighing or transferring.[4][6] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental accuracy.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, in accordance with the information provided on the product insert.[1]
Preparation of Workspace
-
Ventilation: Always handle the powdered form of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4]
-
Accessibility: Ensure that a safety shower and an eyewash station are readily accessible.[4][7]
-
Surface Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
Handling and Weighing the Compound
-
Donning PPE: Before handling, put on a laboratory coat, safety glasses with side shields, and nitrile gloves.[4]
-
Container Handling: Open the container carefully to avoid creating airborne dust.
-
Transfer: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound onto weighing paper or into a container. Avoid tapping or shaking the container, which can generate dust.
-
Solution Preparation: When preparing a solution, add the solvent to the powder slowly to prevent splashing.[4]
Post-Handling Procedures
-
Secure Container: Tightly close the container of this compound after use.
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as contaminated waste.
-
Doffing PPE: Remove gloves first, followed by the laboratory coat (folding it inward), and finally the safety glasses.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
